molecular formula C6H10FNO3 B1174801 CreA protein CAS No. 144516-87-0

CreA protein

Cat. No.: B1174801
CAS No.: 144516-87-0
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Description

The CreA protein is a key transcriptional regulator mediating carbon catabolite repression (CCR) in filamentous fungi such as Aspergillus nidulans and Penicillium canescens . This mechanism allows fungi to prioritize the use of preferred carbon sources like glucose. The addition of monosaccharides to a carbon-starved culture rapidly stimulates creA transcript formation, and the functional this compound then represses the expression of genes required for metabolizing less-favored carbon sources . Research indicates that CreA function is regulated at both the transcriptional and post-transcriptional levels, and it requires a functional recognition site in its own promoter for autoregulation . In Penicillium canescens , the this compound is constitutively localized to the nucleus, where it binds to specific sites in the promoters of target genes like bgaS (beta-galactosidase) and xylA (endo-1,4-beta-xylanase) to downregulate their expression under repressing conditions . This recombinant this compound is an essential tool for in vitro studies aimed at elucidating the molecular mechanisms of gene repression, metabolic pathways, and fungal physiology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

144516-87-0

Molecular Formula

C6H10FNO3

Synonyms

CreA protein

Origin of Product

United States

Foundational & Exploratory

CreA protein function in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of the CreA Protein in Aspergillus nidulans

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound is the master regulator of Carbon Catabolite Repression (CCR) in the model filamentous fungus Aspergillus nidulans. As a Cys2His2 (C2H2) zinc finger transcription factor, CreA plays a pivotal role in ensuring the preferential utilization of energetically favorable carbon sources, such as glucose. It achieves this by repressing the expression of genes required for the metabolism of alternative carbon sources. The regulatory network governing CreA is multifaceted, involving transcriptional autoregulation, post-translational modifications including phosphorylation and ubiquitination, and controlled subcellular localization. Genome-wide studies have revealed that CreA's influence extends far beyond carbon metabolism, impacting secondary metabolism, stress responses, and development, affecting approximately 15% of the genome.[1] This technical guide provides a comprehensive overview of CreA's molecular function, its complex regulatory network, and its genome-wide impact, supplemented with detailed experimental protocols and quantitative data for researchers in fungal biology and drug development.

Core Molecular Function of CreA

CreA is the primary effector of CCR, a critical mechanism for metabolic efficiency.[2][3][4] Its function is mediated through its role as a DNA-binding transcriptional repressor.

Protein Structure and DNA Binding

CreA is characterized by two C2H2-type zinc finger motifs which are essential for its DNA-binding activity.[5][6][7] This domain recognizes and binds to the consensus DNA sequence 5′-SYGGRG-3′ (where S is C or G, Y is C or T, R is A or G) found in the promoter regions of its target genes.[1][2][5][8]

Mechanism of Repression

CreA employs several mechanisms to repress gene transcription:

  • Direct Repression: CreA binds to the promoters of genes encoding enzymes for alternative carbon source utilization, such as the xylanases encoded by xlnA and xlnD, thereby blocking their transcription.[2][5]

  • Indirect Repression: CreA represses the expression of pathway-specific positive-acting transcription factors. For example, it controls the expression of xlnR, the main activator of xylanase genes, thus indirectly repressing the entire xylanolytic system.[2][5]

  • Activator Competition: In some regulons, like the ethanol (B145695) utilization pathway, CreA directly competes with the specific transactivator (ALCR) for binding to overlapping target sites in the promoter region, effectively preventing activation.[4][9]

The CreA Regulatory Network

The activity of CreA is tightly controlled at multiple levels to ensure a responsive and robust metabolic switch. This regulation involves a complex interplay of transcriptional control and post-translational modifications.

Transcriptional and Post-Translational Regulation

In the presence of a preferred carbon source like glucose, a signaling cascade is initiated that leads to the activation of CreA. Conversely, under derepressing conditions (absence of glucose), CreA activity is downregulated.

  • Transcriptional Control: The creA gene itself is subject to autoregulation, with CreA binding sites present in its own promoter, creating a negative feedback loop.[9][10] Upon glucose signaling, creA transcript levels are transiently stimulated before being downregulated by the newly synthesized this compound.[10]

  • Ubiquitination and Deubiquitination: CreA's function and stability are critically dependent on the CreB-CreC deubiquitination (DUB) complex. CreC acts as a scaffold protein essential for the stability and function of the CreB deubiquitinase, which in turn is thought to activate CreA.[2][3][11]

  • Phosphorylation: Multiple phosphorylation sites on CreA have been identified, indicating a complex regulation by protein kinases.[12] The cAMP-dependent protein kinase A (PKA) has been shown to regulate CreA, and phosphorylation at specific sites, such as S319, is important for its function.[6][13] Kinases GskA and CkiA are also implicated in its regulation.[14]

  • SCF-Mediated Regulation: The F-box protein Fbx23 is part of an SCF ubiquitin ligase complex that targets the CreA repressor complex for degradation under derepressing conditions (e.g., in the presence of xylan).[15][16]

  • Subcellular Localization: CreA shuttles between the nucleus and cytoplasm. Under repressing conditions, it is predominantly localized in the nucleus to exert its repressive function.[1] However, some studies suggest that nuclear localization alone is not sufficient for repression and that additional modifications are required for its activity.[17]

CreA_Regulation cluster_legend Legend Glucose Glucose Signal Intracellular Glucose Signal Glucose->Signal uptake PKA PKA Pathway Signal->PKA activates CreB_CreC CreB-CreC (Deubiquitinase) Signal->CreB_CreC activates CreA_inactive CreA (Inactive) Cytoplasmic PKA->CreA_inactive phosphorylates CreB_CreC->CreA_inactive deubiquitinates (activates) Fbx23_SCF Fbx23-SCF (Ubiquitin Ligase) CreA_active CreA (Active) Nuclear Fbx23_SCF->CreA_active ubiquitinates for degradation/inactivation CreA_inactive->CreA_active translocation TargetGenes Target Gene Promoters (e.g., xlnA, alcR) CreA_active->TargetGenes binds to 5'-SYGGRG-3' Repression Transcriptional Repression CreA_active->Repression Xylan Xylan (Derepressing Signal) Xylan->Fbx23_SCF activates key_stimulus Stimulus key_protein Protein/Complex key_active Active State key_process Process key_derepress Derepressing Stimulus

Caption: Simplified signaling pathway for CreA regulation.

Genome-Wide Impact and Quantitative Data

Modern genomic techniques have revealed that CreA is a wide-domain transcription factor with a much broader regulatory scope than initially understood.

Transcriptomic and ChIP-Seq Data

A key study combining RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) in a creA deletion mutant (creAΔ) versus a wild-type strain under repressing conditions (1% glucose) provided a global view of the CreA regulon.[1]

Table 1: Summary of Genome-Wide CreA Impact under Glucose Repression

Metric Value Reference
Genes Upregulated in creAΔ 653 [1]
Genes Downregulated in creAΔ 1,028 [1]
Total Genome Affected ~15% [1]
Direct CreA Binding Targets (ChIP-seq peaks) 1,502 [1]

Data from a study comparing a creAΔ mutant to wild-type A. nidulans grown in 1% glucose.

These findings demonstrate that CreA acts as both a repressor and, unexpectedly, is required for the normal expression of a large set of genes. The regulated pathways extend beyond carbon metabolism to include secondary metabolism, iron homeostasis, oxidative stress response, and nutrient transport.[1][18]

Quantitative Gene Expression Changes

Deletion of creA leads to the derepression of its target genes, even in the presence of glucose. The magnitude of this derepression can be quantified using methods like qRT-PCR.

Table 2: Fold-Change in Xylanase Gene Expression in a ΔcreA Mutant

Gene Fold Increase vs. Wild-Type (in 1% Xylose + 1% Glucose) Reference
xlnR 1.9 - 2.0 [13]
xlnA 6.4 - 12.5 [13]
xlnB 2.3 - 2.0 [13]
xlnC 2.0 - 2.2 [13]

Expression levels were measured in a creA deletion strain compared to a reference strain under conditions that normally cause repression.

Protein-Protein Interaction Data

The regulatory machinery controlling CreA involves numerous protein-protein interactions, which can be identified via co-immunoprecipitation and mass spectrometry.

Table 3: CreA and Fbx23 Protein Interactions under Different Carbon Sources

Condition Protein Unique Interactors Common Interactors Reference
Xylan (Derepressing) Fbx23 15 5 [15]
CreA 47 5 [15]
Glucose (Repressing) Fbx23 26 85 [15]
CreA 231 85 [15]

Data illustrates the dynamic nature of the CreA interactome, with a significant increase in interactions under repressing conditions.

Key Experimental Protocols

Investigating the function of CreA requires a suite of molecular biology techniques. Detailed below are methodologies for several key experimental approaches.

Protocol 1: Generation of a creA Deletion Mutant using CRISPR-Cas9

This protocol outlines the creation of a markerless deletion of the creA gene in A. nidulans.[19]

CRISPR_Workflow cluster_design Design Phase cluster_plasmid Construction Phase cluster_transform Transformation & Selection cluster_verify Verification Phase N1 1. Design sgRNAs flanking CreA ORF N2 2. Design Homology Repair Template (HRT) with joined flanking regions N1->N2 N3 3. Synthesize sgRNA oligos and HRT N2->N3 N4 4. Assemble sgRNAs into Cas9 expression plasmid N3->N4 N5 5. Transform A. nidulans protoplasts with Cas9-sgRNA plasmid and HRT N4->N5 N6 6. Plate on selective media and incubate N5->N6 N7 7. Isolate genomic DNA from transformants N6->N7 N8 8. Screen by PCR using primers outside the targeting region N7->N8 N9 9. Confirm deletion by Sanger sequencing N8->N9

Caption: Workflow for CRISPR-Cas9 mediated gene deletion.

Methodology:

  • Design:

    • Design two 20-bp single-guide RNAs (sgRNAs) targeting sites immediately upstream and downstream of the creA open reading frame (ORF). Each sgRNA target site must be adjacent to a Protospacer Adjacent Motif (PAM), which is 'NGG' for S. pyogenes Cas9.[19]

    • Design a homology repair template (HRT) of approximately 1 kb, consisting of ~500 bp of sequence homologous to the region immediately upstream of the 5' sgRNA cut site, directly fused to ~500 bp of sequence homologous to the region immediately downstream of the 3' sgRNA cut site. This template will bridge the double-strand break, resulting in the deletion of the intervening creA gene.

  • Construction:

    • Synthesize the sgRNA oligonucleotides and the HRT DNA fragment.

    • Clone the sgRNAs into a suitable A. nidulans CRISPR-Cas9 expression vector (containing the Cas9 nuclease and a selectable marker) using Golden Gate assembly or a similar method.[19]

  • Transformation:

    • Prepare protoplasts from a suitable recipient strain of A. nidulans.

    • Co-transform the protoplasts with the Cas9-sgRNA plasmid and the linear HRT fragment using a polyethylene (B3416737) glycol (PEG)-calcium chloride protocol.

    • Plate the transformed protoplasts onto minimal medium containing the appropriate selective agent and an osmotic stabilizer (e.g., sorbitol).

  • Verification:

    • Isolate genomic DNA from putative transformants.

    • Perform diagnostic PCR using a primer pair that anneals outside of the homologous regions used in the HRT. A successful deletion will result in a smaller PCR product compared to the wild-type locus.

    • Confirm the precise deletion of the creA gene by Sanger sequencing the PCR product from positive clones.

Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of CreA in vivo.[1][20]

ChIP_Seq_Workflow N1 1. Grow A. nidulans (e.g., with tagged CreA) under repressing conditions N2 2. Cross-link protein-DNA complexes with formaldehyde (B43269) N1->N2 N3 3. Lyse cells and sonicate chromatin to ~200-500 bp fragments N2->N3 N4 4. Immunoprecipitate (IP) CreA-DNA complexes using anti-CreA antibody N3->N4 N5 5. Reverse cross-links and purify DNA N4->N5 N6 6. Prepare sequencing library (end-repair, A-tailing, adapter ligation, PCR) N5->N6 N7 7. High-throughput sequencing N6->N7 N8 8. Bioinformatic Analysis: Align reads, call peaks, perform motif analysis N7->N8

Caption: Experimental workflow for ChIP-seq analysis.

Methodology:

  • Cell Culture and Cross-linking:

    • Grow A. nidulans mycelia (often expressing a tagged version of CreA, e.g., CreA-GFP, for efficient immunoprecipitation) in liquid culture under repressing conditions (e.g., minimal medium with 1% glucose).

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation:

    • Harvest, wash, and freeze the mycelia in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder and resuspend in lysis buffer.

    • Shear the chromatin into fragments of 200-500 bp using sonication. Centrifuge to clarify the lysate.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate a portion of the lysate with an antibody specific to CreA (or the tag). A parallel sample incubated without antibody or with a non-specific IgG serves as a negative control. An aliquot of the lysate is saved as the "input" control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • DNA Purification and Library Preparation:

    • Wash the beads extensively to remove non-specifically bound chromatin.

    • Elute the complexes and reverse the cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Sequencing and Analysis:

    • Prepare a sequencing library from the immunoprecipitated DNA and the input DNA.

    • Perform high-throughput sequencing.

    • Align the resulting reads to the A. nidulans reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the IP sample compared to the input control. These peaks represent CreA binding sites.

Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the relative transcript levels of CreA target genes.[13]

Methodology:

  • Experimental Setup:

    • Grow wild-type and ΔcreA strains under both repressing (e.g., glucose) and derepressing (e.g., xylan) conditions for a defined period.

  • RNA Extraction:

    • Harvest mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C.

    • Grind the frozen mycelia and extract total RNA using a TRIzol-based method or a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample and gene of interest. Each reaction should contain: cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

    • Include a no-template control for each primer pair to check for contamination.

    • Run the reaction on a qPCR instrument using a standard thermal cycling program.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Normalize the Cq value of the target gene to that of a stably expressed reference gene (e.g., actin or tubulin).

    • Calculate the relative fold change in gene expression using the ΔΔCq method.

Conclusion

The this compound of Aspergillus nidulans is a highly conserved, central regulator of fungal metabolism. Its primary role is to enforce carbon catabolite repression, ensuring metabolic prioritization. The intricate regulation of CreA activity through transcriptional feedback, phosphorylation, and ubiquitination highlights its importance as a key cellular decision-maker. Modern research has unveiled its function as a wide-domain transcription factor influencing a vast array of cellular processes, from secondary metabolism to stress response. A thorough understanding of the CreA network, facilitated by the experimental approaches detailed herein, is not only fundamental to fungal biology but also provides a critical knowledge base for the targeted manipulation of filamentous fungi in biotechnology and for the development of novel antifungal strategies.

References

An In-depth Technical Guide to the Mechanism of Carbon Catabolite Repression by CreA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon catabolite repression (CCR) is a fundamental global regulatory mechanism in fungi that ensures the preferential utilization of easily metabolizable carbon sources, such as glucose. In filamentous fungi, the Cys2His2 zinc finger transcription factor CreA is the central mediator of this process. CreA represses the expression of genes required for the utilization of alternative, less-favored carbon sources. This repression is critical for fungal fitness, and it also plays a significant role in fungal pathogenicity and the production of secondary metabolites and industrial enzymes. Understanding the intricate molecular mechanisms governing CreA-mediated CCR is therefore of paramount importance for both fundamental research and biotechnological applications, including the development of novel antifungal therapies and the optimization of fungal cell factories. This technical guide provides a comprehensive overview of the core mechanisms of CreA function, including its regulation by post-translational modifications, DNA-binding properties, and the signaling pathways that control its activity. Detailed experimental protocols for studying CreA and quantitative data on its function are also presented to facilitate further research in this field.

The Core Mechanism of CreA-Mediated Repression

CreA functions as a DNA-binding transcriptional repressor. In the presence of a preferred carbon source like glucose, CreA is activated and binds to specific DNA sequences in the promoter regions of target genes, thereby inhibiting their transcription. The consensus DNA binding site for CreA has been identified as 5'-SYGGRG-3'. CreA-mediated repression involves several key molecular events, including its regulated nuclear localization, post-translational modifications, and interaction with other regulatory proteins.

Regulation of CreA Activity

The repressive activity of CreA is tightly controlled by a complex interplay of signaling pathways that respond to the availability of different carbon sources. Key regulatory mechanisms include phosphorylation, ubiquitination, and deubiquitination.

Phosphorylation plays a crucial role in modulating CreA's subcellular localization and activity. In the presence of glucose, CreA is phosphorylated, which promotes its translocation into the nucleus where it can bind to its target promoters. Conversely, under derepressing conditions (e.g., in the presence of less-favored carbon sources or carbon starvation), CreA is dephosphorylated, leading to its export from the nucleus and the alleviation of repression. Several phosphorylation sites on CreA have been identified, and their mutation has been shown to impact CreA function (Table 1). For instance, specific phosphomutations can affect CreA protein accumulation, cellular localization, and its ability to repress target gene expression.

Ubiquitination is another critical post-translational modification that governs CreA activity. The ubiquitination status of CreA is controlled by the opposing actions of ubiquitin ligases and deubiquitinating enzymes (DUBs). In Aspergillus nidulans, the CreD-HulA ubiquitin ligase complex is involved in attaching ubiquitin to CreA, while the CreB-CreC DUB complex removes ubiquitin. The ubiquitination state of CreA is thought to influence its stability and repressive function. For instance, the CreB-CreC complex is essential for CreA's function and stability.

DNA Binding and Repression

CreA possesses two C2H2 zinc finger domains that are responsible for its specific binding to the 5'-SYGGRG-3' motif in the promoters of its target genes. The binding of CreA to these sites is a prerequisite for repression. The affinity of CreA for its DNA binding sites can be modulated by its post-translational modification state and by interactions with other proteins. While a precise dissociation constant (Kd) for the CreA-DNA interaction is not extensively documented, a G27D mutation in CreA has been shown to result in a 30-fold increase in the dissociation constant (Kdiss), indicating a significant reduction in DNA binding affinity.

Signaling Pathways Regulating CreA

The activity of CreA is integrated into a broader cellular signaling network that senses carbon availability. Key upstream signaling components include hexokinases, cAMP-dependent protein kinase A (PKA), and the Snf1/AMPK kinase homolog, SnfA.

Caption: Signaling pathways regulating CreA activity.

Quantitative Data on CreA Function

The following tables summarize key quantitative data related to CreA's function, providing a basis for experimental design and interpretation.

Table 1: Effects of Phosphorylation Site Mutations on CreA Function
Phosphorylation SiteMutationEffect on CreA FunctionQuantitative ChangeReference
S262, S268, T308Non-phosphorylatable mutationsImportant for protein accumulation, cellular localization, DNA binding, and repression of enzyme activities.-
S319Non-phosphorylatable mutationKey for CreA degradation and induction of enzyme activities.-

Note: Specific fold changes in enzyme activity or repression levels for these mutations are not consistently reported across studies and would require specific experimental determination.

Table 2: CreA-Regulated Genes and Repression Levels from RNA-seq Data
Gene CategoryRegulation by CreANumber of Genes Affected (in A. nidulans under CCR)Fold Change RangeReference
Carbon MetabolismRepressedEnriched in upregulated genes in creAΔ mutant> 2-fold
Secondary MetabolismRepressed/ActivatedEnriched in both up- and downregulated genes in creAΔ mutant> 2-fold
Amino Acid MetabolismRepressed/ActivatedEnriched in both up- and downregulated genes in creAΔ mutant> 2-fold
Transcription FactorsRepressed/Activated>35% of TFs under CreA control> 2-fold

Note: The total number of genes affected by creA deletion under CCR conditions in A. nidulans is approximately 1,500, with 653 upregulated and 1,028 downregulated. However, only a subset of these are direct targets of CreA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of CreA-mediated carbon catabolite repression.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of CreA with the promoter regions of its target genes.

  • Fungal culture grown under repressing and derepressing conditions

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (2.5 M)

  • Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Sonication Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP Dilution Buffer (1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)

  • Wash Buffer 1 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl)

  • Wash Buffer 3 (0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Anti-CreA antibody or antibody against an epitope tag on CreA

  • Protein A/G magnetic beads

  • qPCR reagents

  • Cross-linking: Grow fungal mycelia to the desired stage. Add formaldehyde to a final concentration of 1% and incubate for 15-30 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Harvest and wash the mycelia. Resuspend in Lysis Buffer and lyse the cells, for example, by grinding in liquid nitrogen.

  • Chromatin Shearing: Resuspend the cell lysate in Sonication Buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the pre-cleared chromatin with the anti-CreA antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C for several hours to overnight.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

  • Analysis: Quantify the amount of specific promoter DNA in the immunoprecipitated sample by qPCR using primers specific for the target gene promoters and a control region.

ChIP_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro cluster_analysis Analysis Crosslinking 1. Cross-linking (Formaldehyde) Quenching 2. Quenching (Glycine) Crosslinking->Quenching Cell_Lysis 3. Cell Lysis Quenching->Cell_Lysis Sonication 4. Chromatin Shearing (Sonication) Cell_Lysis->Sonication Immunoprecipitation 5. Immunoprecipitation (Anti-CreA Antibody) Sonication->Immunoprecipitation Washing 6. Washing Immunoprecipitation->Washing Elution 7. Elution Washing->Elution Reverse_Crosslinking 8. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 9. DNA Purification Reverse_Crosslinking->DNA_Purification qPCR 10. qPCR Analysis DNA_Purification->qPCR

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of CreA to a specific DNA probe.

  • Purified this compound (or nuclear extract containing CreA)

  • DNA probe: A short, labeled oligonucleotide containing the CreA binding site (5'-SYGGRG-3')

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 0.05% NP-40)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • Specific unlabeled competitor DNA probe

  • Loading Dye

  • Native polyacrylamide gel

  • TBE Buffer

  • Detection system for the labeled probe (e.g., autoradiography for radiolabeled probes, fluorescence imaging for fluorescently labeled probes)

  • Probe Labeling: Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Reaction: Set up binding reactions in separate tubes. A typical reaction includes the labeled probe, purified this compound or nuclear extract, binding buffer, and non-specific competitor DNA.

  • Competition Assay (for specificity):

    • Specific competitor: Add an excess of the unlabeled specific DNA probe to one reaction. This should compete with the labeled probe for CreA binding, leading to a decrease in the shifted band.

    • Non-specific competitor: The presence of poly(dI-dC) in all reactions helps to minimize non-specific binding of proteins to the probe.

  • Incubation: Incubate the binding reactions at room temperature or 37°C for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.

  • Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or with a cooling system.

  • Detection: After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it. Detect the labeled probe using the appropriate method. A "shifted" band, which migrates slower than the free probe, indicates the formation of a CreA-DNA complex.

Tandem Affinity Purification (TAP) of CreA-Interacting Proteins

TAP is a technique used to identify proteins that interact with CreA in vivo.

  • Fungal strain expressing a C-terminally TAP-tagged CreA

  • Lysis Buffer (as in ChIP)

  • IgG-sepharose beads

  • TEV protease

  • Calmodulin-binding buffer

  • Calmodulin-sepharose beads

  • Elution buffer (containing EGTA)

  • Mass spectrometer

  • Cell Lysis: Grow the fungal strain expressing TAP-tagged CreA and a control strain without the tag. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • First Affinity Purification: Incubate the cell lysate with IgG-sepharose beads. The Protein A component of the TAP tag binds to the IgG beads, capturing CreA and its interacting partners.

  • TEV Cleavage: After washing the beads to remove non-specific binders, cleave the bound complexes from the IgG beads using TEV protease, which recognizes a specific cleavage site within the TAP tag.

  • Second Affinity Purification: The eluted fraction, now containing CreA with the Calmodulin Binding Peptide (CBP) part of the tag and its interactors, is incubated with calmodulin-sepharose beads in the presence of calcium.

  • Elution: After further washing, elute the purified protein complexes from the calmodulin beads using a buffer containing a calcium chelator like EGTA.

  • Protein Identification: Identify the proteins in the final eluate by mass spectrometry. Proteins that are present in the CreA-TAP eluate but not in the control eluate are considered potential CreA-interacting partners.

TAP_Workflow cluster_in_vivo In Vivo cluster_purification Purification cluster_analysis Analysis Strain 1. Fungal Strain with TAP-tagged CreA Culture 2. Cell Culture Strain->Culture Lysis 3. Cell Lysis Culture->Lysis IgG_Binding 4. IgG Sepharose Binding (Protein A tag) Lysis->IgG_Binding Washing1 5. Washing IgG_Binding->Washing1 TEV_Cleavage 6. TEV Protease Cleavage Washing1->TEV_Cleavage Calmodulin_Binding 7. Calmodulin Bead Binding (CBP tag) TEV_Cleavage->Calmodulin_Binding Washing2 8. Washing Calmodulin_Binding->Washing2 Elution 9. Elution (EGTA) Washing2->Elution MS 10. Mass Spectrometry Elution->MS Identification 11. Identification of Interacting Proteins MS->Identification

Caption: Experimental workflow for Tandem Affinity Purification (TAP).

Conclusion

The transcription factor CreA is a master regulator of carbon metabolism in filamentous fungi, exerting its control through a sophisticated mechanism that integrates environmental cues into a transcriptional response. Its activity is finely tuned by post-translational modifications, particularly phosphorylation and ubiquitination, which dictate its subcellular localization and repressive function. The detailed understanding of the CreA-mediated CCR pathway, facilitated by the experimental approaches outlined in this guide, is not only crucial for advancing our fundamental knowledge of fungal biology but also holds immense potential for biotechnological and medical applications. By manipulating CreA activity, it may be possible to enhance the production of valuable enzymes and secondary metabolites in industrial fungal strains or to develop novel antifungal strategies that target this essential regulatory hub. Further research aimed at elucidating the complete network of CreA's interactions and the precise quantitative effects of its regulation will undoubtedly pave the way for these exciting advancements.

The CreA Repressor Protein: A Deep Dive into its Discovery, History, and Function in Carbon Catabolite Repression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fungal genetics and molecular biology, the intricate mechanisms governing nutrient utilization are of paramount importance. Among these, carbon catabolite repression (CCR) stands out as a crucial survival strategy, enabling fungi to prioritize the metabolism of readily available and energy-efficient carbon sources, such as glucose, over less favorable ones. At the heart of this regulatory network in many filamentous fungi lies the CreA repressor protein, a master regulator that fine-tunes gene expression in response to the carbon landscape. This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of CreA, with a particular focus on the model organism Aspergillus nidulans. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal transcription factor.

Discovery and History: Unraveling the Role of CreA

The journey to understanding CreA began with classical genetic studies in Aspergillus nidulans. As early as 1975, mutations leading to an altered response to carbon catabolite repression were identified and mapped to a gene locus designated creA[1]. These initial findings laid the groundwork for decades of research aimed at elucidating the molecular basis of this phenomenon.

A significant breakthrough came in 1991 when Dowzer and Kelly successfully cloned and characterized the creA gene[1]. Their work revealed that CreA is a DNA-binding protein featuring two C2H2 zinc finger domains, a hallmark of many transcription factors[1]. This discovery provided the first molecular glimpse into how CreA might exert its repressive effects on target genes.

Subsequent research focused on defining the precise DNA sequences recognized by CreA. In 1994, Cubero and Scazzocchio determined the consensus binding site for CreA as 5'-SYGGRG-3'[1][2]. They demonstrated that CreA often binds to two adjacent and divergent sites within the promoter regions of its target genes, a finding that shed light on the specificity of its repressive action[2]. The functional significance of these binding sites was further solidified by studies on the alcA gene, which is involved in ethanol (B145695) utilization. It was shown that CreA directly represses alcA expression by binding to specific sites in its promoter, and that disruption of these sites leads to derepression[3].

The regulatory landscape of CreA itself was another area of intense investigation. Work by Strauss and colleagues in 1999 revealed that the function of CreA is regulated at both the transcriptional and post-transcriptional levels[4]. They observed that the levels of creA mRNA are transiently stimulated upon the addition of monosaccharides and that CreA is involved in its own regulation through a negative feedback loop[4]. This autoregulation, coupled with post-transcriptional modifications, highlighted the multi-layered control governing CreA activity.

The CreA Signaling Pathway in Carbon Catabolite Repression

CreA functions as the terminal repressor in a complex signaling cascade that senses the availability of glucose and transmits this information to the nucleus to regulate gene expression. The pathway involves several key players that modulate CreA's activity through post-translational modifications and protein-protein interactions.

In the presence of a preferred carbon source like glucose, a signaling cascade is initiated, leading to the activation of CreA. While the precise upstream sensing mechanisms are still being fully elucidated, it is understood that protein kinase A (PKA) plays a role in this process[5]. Phosphorylation is a key post-translational modification that governs CreA's activity and localization. Several phosphorylation sites on CreA have been identified, and their phosphorylation status is critical for its DNA-binding ability and repressive function[6].

Another crucial regulatory layer involves the deubiquitinating enzyme CreB and the WD40-repeat protein CreC, which form a complex[7][8]. This CreB-CreC complex is thought to be essential for CreA's function and stability, potentially by removing ubiquitin moieties from CreA or an interacting partner, thereby preventing its degradation and allowing it to repress its target genes[9]. Although direct deubiquitination of CreA by CreB has been a subject of debate, genetic interactions between creA and creB are well-established[10][11].

Once activated and localized to the nucleus, CreA binds to the 5'-SYGGRG-3' consensus sequences in the promoter regions of genes involved in the utilization of alternative carbon sources. These include genes encoding enzymes for the breakdown of polysaccharides like xylan (B1165943) and cellulose, as well as those for the metabolism of alternative sugars and alcohols[1][9]. CreA's binding to these promoters can interfere with the binding of transcriptional activators or recruit co-repressor complexes, ultimately leading to the transcriptional repression of these genes.

CreA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose Glucose Glucose_transport Glucose Transport Glucose->Glucose_transport Glycolysis Glycolysis Glucose_transport->Glycolysis Signaling_Cascade Signaling Cascade Glycolysis->Signaling_Cascade PKA Protein Kinase A Signaling_Cascade->PKA activates CreA_inactive CreA (inactive) PKA->CreA_inactive phosphorylates CreA_P CreA-P (active) CreA_inactive->CreA_P CreA_Ub CreA-Ub CreA_inactive->CreA_Ub ubiquitination CreA_P->CreA_inactive CreA_P_nuc CreA-P CreA_P->CreA_P_nuc nuclear import CreB_CreC CreB-CreC Deubiquitinase Complex CreB_CreC->CreA_Ub deubiquitinates Ub Ubiquitin CreA_Ub->CreA_inactive Proteasome Proteasome CreA_Ub->Proteasome degradation DNA DNA CreA_P_nuc->DNA binds to 5'-SYGGRG-3' Repression Repression CreA_P_nuc->Repression Target_Gene Target Gene (e.g., xlnA, alcA) Repression->Target_Gene

Caption: The CreA signaling pathway in response to glucose. (Within 100 characters)

Quantitative Data on CreA Function

The repressive activity of CreA has been quantified through various experimental approaches, providing valuable insights into its regulatory potency. These studies have measured changes in gene expression, enzyme activity, and DNA binding affinity in the presence and absence of a functional CreA protein.

Table 1: Fold Change in Expression of CreA Target Genes

This table summarizes the fold change in mRNA levels of representative CreA target genes in a creA deletion mutant (ΔcreA) compared to the wild-type strain under repressive (glucose) conditions. An increase in fold change indicates derepression of the gene in the absence of CreA.

GeneFunctionFold Change (ΔcreA vs. Wild-Type) on GlucoseReference
alcAAlcohol dehydrogenase I>100-fold increase[12][13]
aldAAldehyde dehydrogenaseSignificant increase[12]
xlnAXylanase ASignificant increase[14]
xlnDXylanase DSignificant increase[14]
prnBProline permeaseDerepressed[2]
Table 2: Enzyme Activity of CreA-Regulated Pathways

This table presents the specific activity of enzymes whose corresponding genes are under the control of CreA. Activities were measured in wild-type and creA mutant strains grown under repressive (glucose) and derepressive (alternative carbon source) conditions.

EnzymePathwayStrainConditionSpecific Activity (Units)Reference
Alcohol DehydrogenaseEthanol UtilizationWild-TypeGlucoseLow[15][16]
Wild-TypeEthanolHigh[15][16]
creA mutantGlucoseHigh (Derepressed)[15][16]
XylanaseXylan DegradationWild-TypeGlucoseVery Low[17][18][19]
Wild-TypeXylanHigh[17][18][19]
creA mutantGlucoseHigh (Derepressed)[17][18][19]
Table 3: DNA Binding Affinity of CreA

This table provides examples of the dissociation constant (Kd) for the interaction of CreA with its target DNA sequences, as determined by Electrophoretic Mobility Shift Assays (EMSA). A lower Kd value indicates a higher binding affinity.

DNA Probe (Target Gene Promoter)CreA VariantDissociation Constant (Kd)Reference
prnBWild-Type (Zinc Finger Domain)Not explicitly quantified, but strong binding shown[2]
xlnA (Site C1)Wild-TypeNot explicitly quantified, but strong binding shown[20]
cbh1 (T. reesei homolog)CRE1-96 (Truncated)Apparent Kd in the micromolar range[21]
Generic 5'-SYGGRG-3'CreA(G27D) mutant~30-fold increase compared to Wild-Type[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CreA repressor protein.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro interaction between CreA and its target DNA sequences.

Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides (20-50 bp) containing the putative CreA binding site (5'-SYGGRG-3').

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • End-label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a final volume of 20 µl, combine the following components in a microcentrifuge tube:

      • 10x Binding Buffer (e.g., 100 mM HEPES pH 7.9, 500 mM KCl, 10 mM DTT, 10 mM EDTA, 50% glycerol).

      • Purified this compound or nuclear extract containing CreA.

      • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • Labeled DNA probe (typically 10-50 fmol).

      • For competition assays, add an excess of unlabeled specific competitor DNA.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel (4-6%).

    • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage at 4°C.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a method appropriate for the label (e.g., streptavidin-HRP for biotin).

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection cluster_results Results Probe_Prep 1. Labeled DNA Probe (containing 5'-SYGGRG-3') Binding_Mix 3. Incubate Probe + Protein (+/- Competitors) Probe_Prep->Binding_Mix Protein_Prep 2. Purified this compound or Nuclear Extract Protein_Prep->Binding_Mix PAGE 4. Non-denaturing Polyacrylamide Gel Electrophoresis Binding_Mix->PAGE Detection 5. Autoradiography or Chemiluminescence PAGE->Detection Free_Probe Free Probe Detection->Free_Probe Shifted_Band Shifted Band (CreA-DNA Complex) Detection->Shifted_Band

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA). (Within 100 characters)
DNase I Footprinting

This technique is used to precisely map the binding site of CreA on a DNA fragment.

Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment (100-500 bp) containing the region of interest.

    • Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P).

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of purified this compound.

  • DNase I Digestion:

    • Add a low concentration of DNase I to the binding reactions and incubate for a short period to allow for partial digestion of the DNA.

    • The bound this compound will protect the DNA from cleavage by DNase I.

  • Analysis:

    • Stop the reaction and purify the DNA fragments.

    • Denature the DNA and run the samples on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.

    • The region where CreA was bound will appear as a "footprint," a gap in the ladder of DNA fragments, indicating protection from DNase I cleavage.

Northern Blot Analysis

Northern blotting is used to quantify the mRNA levels of CreA target genes.

Protocol:

  • RNA Extraction:

    • Grow A. nidulans cultures under repressive (e.g., glucose) and derepressive (e.g., xylan) conditions.

    • Harvest the mycelia and extract total RNA using a suitable method (e.g., Trizol).

  • Gel Electrophoresis:

    • Separate the RNA samples (10-20 µg of total RNA per lane) on a denaturing formaldehyde-agarose gel.

  • Blotting:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.

  • Hybridization:

    • Prepare a labeled DNA or RNA probe specific to the target gene (e.g., alcA, xlnA).

    • Pre-hybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane with the labeled probe overnight at an appropriate temperature.

  • Washing and Detection:

    • Wash the membrane to remove unbound probe.

    • Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).

    • Quantify the band intensities to determine the relative mRNA abundance.

Construction of a creA Deletion Mutant

Creating a creA null mutant is essential for studying its function in vivo.

Protocol:

  • Construct a Deletion Cassette:

    • Amplify the 5' and 3' flanking regions of the creA gene from A. nidulans genomic DNA by PCR.

    • Clone these flanking regions on either side of a selectable marker gene (e.g., pyrG for uracil/uridine auxotrophy complementation).

  • Transformation:

    • Transform A. nidulans protoplasts with the linear deletion cassette.

    • Homologous recombination will replace the endogenous creA gene with the deletion cassette.

  • Selection and Verification:

    • Select for transformants on a medium that is selective for the marker gene.

    • Verify the correct integration of the deletion cassette and the absence of the creA gene by PCR and Southern blot analysis.

Conclusion

The CreA repressor protein is a cornerstone of carbon catabolite repression in Aspergillus nidulans and other filamentous fungi. From its initial discovery through genetic screens to the detailed molecular characterization of its DNA-binding properties and regulatory networks, our understanding of CreA has advanced significantly. This in-depth technical guide has provided a comprehensive overview of the history, signaling pathways, quantitative functional data, and key experimental methodologies associated with the study of CreA. For researchers in fungal biology, biotechnology, and drug development, a thorough understanding of CreA is crucial. Its central role in nutrient sensing and gene regulation makes it a potential target for manipulation to improve the production of industrial enzymes or to develop novel antifungal strategies. The continued exploration of the CreA regulatory network promises to uncover further intricacies of fungal physiology and to open new avenues for biotechnological and therapeutic applications.

References

The Gatekeeper of Fungal Factories: A Technical Guide to CreA's Role in Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of fungal biology, the production of secondary metabolites—a source of numerous pharmaceuticals, toxins, and industrially relevant compounds—is a tightly controlled process. Central to this regulation is the transcription factor CreA, the master regulator of carbon catabolite repression (CCR). This technical guide provides an in-depth exploration of CreA's multifaceted role in governing fungal secondary metabolism. By integrating quantitative data, detailed experimental protocols, and visual diagrams of regulatory networks, this document serves as a comprehensive resource for researchers seeking to understand and manipulate fungal secondary metabolite production. The evidence overwhelmingly points to CreA as a primary repressor of secondary metabolite gene clusters in the presence of preferred carbon sources like glucose, acting through direct binding to promoter regions and indirect modulation of pathway-specific transcription factors. Understanding the nuances of CreA-mediated regulation is paramount for the strategic development of fungal strains with enhanced production of valuable bioactive compounds.

Introduction: CreA and Carbon Catabolite Repression

Fungi have evolved sophisticated mechanisms to optimize nutrient utilization, prioritizing easily metabolizable carbon sources for rapid growth. This phenomenon, known as carbon catabolite repression (CCR), ensures that the metabolic machinery for utilizing less favorable carbon sources is repressed when a preferred source, such as glucose, is abundant.[1][2][3] In filamentous fungi, the C2H2 zinc finger transcription factor CreA is the principal mediator of CCR.[1][2][3][4] While its role in primary metabolism is well-established, a growing body of research highlights CreA's profound impact on the biosynthesis of secondary metabolites, which are often produced under nutrient-limiting conditions.[1][2][5] This guide delves into the molecular mechanisms by which CreA exerts its control over these valuable metabolic pathways.

The Molecular Mechanisms of CreA-Mediated Repression

CreA functions as a DNA-binding repressor, recognizing specific consensus sequences (5'-SYGGRG-3') in the promoter regions of its target genes.[3] Its regulatory activity is multifaceted, involving both direct and indirect mechanisms to control the expression of secondary metabolite biosynthetic gene clusters.

Direct Repression of Biosynthetic Genes

CreA can directly bind to the promoters of key genes within secondary metabolite clusters, thereby inhibiting their transcription. This has been observed in the regulation of several well-known fungal products:

  • Penicillin Biosynthesis: In Penicillium chrysogenum, CreA directly represses the expression of the pcbAB gene, which encodes the first enzyme in the penicillin biosynthesis pathway.[6] Mutations in the CreA binding sites within the pcbAB promoter lead to increased gene expression and penicillin production, even in the presence of glucose.[6]

  • Aflatoxin Production: The production of aflatoxins, potent mycotoxins, is also under the control of CreA.[7][8] CreA binding sites have been identified in the promoter of aflR, the pathway-specific transcription factor for the aflatoxin gene cluster.[7][8]

Indirect Regulation via Pathway-Specific Transcription Factors

In addition to directly targeting biosynthetic genes, CreA can exert its influence indirectly by controlling the expression of other regulatory proteins.[1] This hierarchical control allows for a broader and more coordinated regulation of entire metabolic pathways. CreA can repress the transcription of pathway-specific activators, effectively shutting down the entire secondary metabolite gene cluster.

Post-Translational Regulation of CreA Activity

The repressive activity of CreA is not solely dependent on its expression level. Post-translational modifications, such as phosphorylation and ubiquitination, play a crucial role in modulating its function.[2][3] For instance, phosphorylation has been identified as a key mechanism controlling CreA's activity and subcellular localization.[2] Under repressing conditions (high glucose), CreA is localized to the nucleus where it can access its target genes.[1][4] The deubiquitinating complex CreB-CreC is also involved in activating CreA.[3]

Quantitative Insights into CreA's Regulatory Impact

The effect of CreA on secondary metabolism can be quantified by comparing gene expression and metabolite production in wild-type strains versus creA deletion or mutant strains. The following tables summarize key quantitative data from various studies.

Fungal SpeciesSecondary Metabolite/Gene ClusterConditionFold Change in ΔcreA vs. Wild-TypeReference
Aspergillus nidulans131 secondary metabolite genesCarbon catabolite repressionUpregulation of direct and indirect targets[1]
Penicillium chrysogenumPenicillinGlucose mediumIncreased production[6]
Aspergillus fumigatusGenes for alternative carbon source utilizationGlucose mediumDe-repression[5]
Aspergillus nidulansOxidative pentose-phosphate pathway fluxGlucose medium20% decrease[9]

Table 1: Effect of creA Deletion on Secondary Metabolite Gene Expression and Production.

Experimental Methodologies for Studying CreA Function

A variety of experimental techniques are employed to elucidate the role of CreA in fungal secondary metabolism.

Gene Knockout and RNA Interference
  • Gene Knockout: Creating a creA deletion mutant (ΔcreA) is a fundamental approach to study its function. This is typically achieved through homologous recombination, replacing the creA gene with a selectable marker. The resulting mutant's phenotype, including its secondary metabolite profile, is then compared to the wild-type strain.

  • RNA Interference (RNAi): As an alternative to gene deletion, RNAi can be used to attenuate the expression of the creA gene.[6] This involves introducing a construct that expresses a small interfering RNA (siRNA) targeting the creA mRNA for degradation.[6]

Transcriptomic Analysis (RNA-Seq)

RNA sequencing (RNA-seq) is a powerful tool to obtain a global view of the genes regulated by CreA. By comparing the transcriptomes of a wild-type and a ΔcreA strain grown under specific conditions, researchers can identify all genes whose expression is influenced by CreA, including those in secondary metabolite clusters.[1][10]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the direct binding sites of CreA on a genome-wide scale. This technique involves cross-linking proteins to DNA, immunoprecipitating the protein of interest (CreA) along with its bound DNA, and then sequencing the associated DNA fragments. This provides a map of CreA's direct regulatory targets.[1]

Analysis of Secondary Metabolite Production
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard analytical technique for separating, identifying, and quantifying secondary metabolites in fungal culture extracts.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides detailed information about the mass and fragmentation patterns of metabolites, enabling their precise identification.

Visualizing CreA's Regulatory Networks

Diagrams are essential for visualizing the complex interactions within CreA-mediated regulatory pathways.

CreA_Signaling_Pathway cluster_input Carbon Source Sensing cluster_regulation Regulatory Cascade cluster_output Metabolic Output Glucose Glucose Kinases Kinases Glucose->Kinases Activates Alternative_Carbon_Source Alternative_Carbon_Source Pathway_Specific_Activator Pathway_Specific_Activator Alternative_Carbon_Source->Pathway_Specific_Activator Induces CreA CreA CreA->Pathway_Specific_Activator Indirect Repression Primary_Metabolism_Genes Primary_Metabolism_Genes CreA->Primary_Metabolism_Genes Represses Secondary_Metabolite_Cluster Secondary_Metabolite_Cluster CreA->Secondary_Metabolite_Cluster Direct Repression Kinases->CreA Phosphorylates (Activation/Localization) Deubiquitinase_Complex Deubiquitinase_Complex Deubiquitinase_Complex->CreA Activates Pathway_Specific_Activator->Secondary_Metabolite_Cluster Activates

Caption: CreA signaling pathway in response to carbon sources.

Experimental_Workflow cluster_strain Strain Preparation cluster_culture Fungal Culture cluster_analysis Downstream Analysis Wild_Type Wild_Type Culture_Repressing Repressing (e.g., Glucose) Wild_Type->Culture_Repressing Culture_Derepressing De-repressing (e.g., Lactose) Wild_Type->Culture_Derepressing creA_Mutant creA_Mutant creA_Mutant->Culture_Repressing creA_Mutant->Culture_Derepressing RNA_Seq RNA_Seq Culture_Repressing->RNA_Seq ChIP_Seq ChIP_Seq Culture_Repressing->ChIP_Seq HPLC_MS HPLC_MS Culture_Repressing->HPLC_MS Culture_Derepressing->RNA_Seq Culture_Derepressing->HPLC_MS Gene_Expression_Profile Gene_Expression_Profile RNA_Seq->Gene_Expression_Profile Data CreA_Binding_Sites CreA_Binding_Sites ChIP_Seq->CreA_Binding_Sites Data Metabolite_Quantification Metabolite_Quantification HPLC_MS->Metabolite_Quantification Data

References

An In-depth Technical Guide to the CreA Protein: Domains, Motifs, and Regulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CreA is a highly conserved Cys2His2 (C2H2) zinc finger transcription factor that serves as the master regulator of Carbon Catabolite Repression (CCR) in many filamentous fungi, including the model organism Aspergillus nidulans.[1][2] This process ensures that the organism preferentially utilizes rapidly metabolizable carbon sources, such as glucose, by repressing the expression of genes required for the metabolism of alternative carbon sources.[2][3] The function of CreA is intricately controlled through a series of post-translational modifications and depends on its precise domain architecture. This document provides a comprehensive technical overview of the structural and functional domains of CreA, its key regulatory motifs, the signaling pathways that govern its activity, and the experimental protocols used for its characterization.

CreA Protein Architecture: Core Domains

The this compound in Aspergillus nidulans (UniProt: Q01981) is a 416-amino acid polypeptide.[2] Its function as a DNA-binding repressor is dictated by several distinct domains, each contributing to its regulatory activity. While exact experimentally-determined coordinates for all domains are not fully established, their organization is well-characterized through bioinformatic predictions and functional studies.[1]

Quantitative Data: this compound Domains

The domains are organized sequentially and are crucial for DNA binding, protein-protein interactions, and repression.

Domain NameApproximate Position (Visual Estimation)FunctionKey Features
C2H2 Zinc Fingers N-terminal regionSequence-specific DNA binding to 5'-SYGGRG-3' motifs in the promoter of target genes.[1][3]Contains two classical C2H2-type zinc finger motifs (Pfam: PF00096).[2]
Alanine-Rich Region CentralImplicated in the repressive function of the protein.A region with a high proportion of alanine (B10760859) residues.[1]
Acidic Domain CentralA hub for post-translational modifications, particularly phosphorylation.[1]Enriched in acidic amino acid residues (aspartic acid, glutamic acid).
Conserved Region C-terminal to Acidic DomainEssential for growth on various carbon, nitrogen, and lipid sources.[3]Highly conserved sequence among Aspergillus spp. and Trichoderma reesei.[1][3]
Repressive Domain C-terminalFunctionally characterized as necessary for the repression mediated by CreA.The terminal region of the protein.[1]

Functional Motifs and Post-Translational Modifications

The activity of CreA is dynamically regulated by a suite of functional motifs that are subject to post-translational modifications (PTMs). These modifications control CreA's subcellular localization, DNA-binding affinity, and protein stability.

Phosphorylation

Phosphorylation is a critical activating signal for CreA. In the presence of glucose, CreA is phosphorylated, which is a prerequisite for its nuclear import and subsequent repression of target genes. Several phosphorylation sites have been identified, primarily within the acidic and conserved domains.[1]

Table 3.1.1: Experimentally Identified and Predicted Phosphorylation Sites in A. nidulans CreA Data sourced from phosphoproteomic studies and bioinformatic predictions.[1]

Phosphorylation SiteStatusLocation/DomainPutative Kinase(s)Functional Implication
Ser172PredictedAcidicGskA / CkiARegulation of activity
Ser176PredictedAcidicGskA / CkiARegulation of activity
Ser216PredictedAcidicGskA / CkiARegulation of activity
Ser262PredictedAcidicGskA / CkiANecessary for DNA binding
Ser268 Confirmed Acidic GskA / CkiANecessary for DNA binding
Ser281PredictedConservedGskA / CkiARegulation of activity
Ser288PredictedConservedGskA / CkiARegulation of activity
Ser289ConfirmedConserved-Glucose-dependent phosphorylation
Thr300PredictedConservedGskA / CkiARegulation of activity
Thr308 Confirmed Conserved GskA / CkiANecessary for DNA binding
Ser312ConfirmedConserved-Glucose-dependent phosphorylation
Ser319 Confirmed Conserved Stk22 (PKA-dependent)Linked to CreA degradation
Ser336PredictedRepressiveGskA / CkiARegulation of activity
Ser368PredictedRepressiveGskA / CkiARegulation of activity
Ubiquitination and Deubiquitination

CreA stability and function are regulated by the ubiquitin-proteasome system. The CreB-CreC deubiquitination (DUB) complex, where CreC acts as a scaffold protein, is essential for deubiquitinating CreA, thereby stabilizing it and enabling its repressive function.[3] This indicates a dynamic interplay where CreA is tagged for degradation (ubiquitination) and rescued (deubiquitination) to maintain appropriate levels of repression.

Nucleocytoplasmic Shuttling: NLS and NES Motifs

CreA shuttles between the cytoplasm and the nucleus to exert its function.[1] While specific Nuclear Localization Signal (NLS) and Nuclear Export Signal (NES) sequences have not been experimentally mapped in A. nidulans CreA, their existence is functionally implied. Deletion of certain domains results in the persistent nuclear localization of CreA, suggesting the removal of an NES.[3]

  • Putative Nuclear Localization Signal (NLS): NLSs are typically rich in basic amino acids (lysine, arginine).[4] A common type is the bipartite NLS, which has a consensus sequence of R/K(X)10-12KRXK.

  • Putative Nuclear Export Signal (NES): NESs are typically rich in hydrophobic residues, particularly leucine. A common consensus pattern is LxxxLxxLxL.[5]

Signaling and Regulatory Pathways

The regulation of CreA is a multi-layered process initiated by the availability of a preferred carbon source.

CreA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose High Glucose PKA PKA Pathway Glucose->PKA Activates CreA_C CreA PKA->CreA_C Promotes Phosphorylation CreA_P CreA-P CreA_C->CreA_P Phosphorylation CreA_Ub CreA-Ub (Degradation) CreA_C->CreA_Ub Ubiquitination CreA_N CreA-P CreA_P->CreA_N Nuclear Import CreBC CreB-CreC (DUB Complex) CreBC->CreA_Ub Deubiquitination (Stabilization) Ub Ubiquitin DNA Promoter (5'-SYGGRG-3') CreA_N->DNA Binds Repression Repression CreA_N->Repression TargetGenes Target Genes (e.g., xylanase) Repression->TargetGenes Inhibits Transcription

CreA signaling pathway in response to high glucose.

Pathway Description:

  • Sensing: High levels of glucose trigger intracellular signaling cascades, including the Protein Kinase A (PKA) pathway.[1]

  • Phosphorylation: PKA and other kinases phosphorylate CreA at multiple sites. This phosphorylation is a key step for its activation and nuclear import.

  • Ubiquitination/Deubiquitination Balance: In the cytoplasm, CreA is subject to both ubiquitination, which targets it for degradation, and deubiquitination by the CreB-CreC DUB complex, which stabilizes the protein.[3]

  • Nuclear Import: Phosphorylated CreA (CreA-P) is imported into the nucleus.

  • DNA Binding: In the nucleus, the zinc finger domains of CreA-P bind to specific 5'-SYGGRG-3' consensus sequences in the promoter regions of genes involved in the metabolism of alternative carbon sources.[3]

  • Transcriptional Repression: CreA binding leads to the transcriptional repression of these target genes, preventing the cell from investing energy in metabolic pathways for less favorable carbon sources.

Experimental Protocols and Methodologies

The characterization of CreA's domains, motifs, and regulatory network relies on a combination of genetic, biochemical, and proteomic techniques.

Identification of Phosphorylation Sites by nLC-MS/MS

This protocol outlines a general workflow for identifying in vivo phosphorylation sites on CreA.

Phosphoproteomics_Workflow A 1. Cell Culture & Lysis Grow A. nidulans under repressing (glucose) and de-repressing conditions. Lyse cells in buffer with protease and phosphatase inhibitors. B 2. Protein Extraction & Digestion Extract total protein. Reduce and alkylate disulfide bonds. Digest proteins into peptides using Trypsin. A->B C 3. Phosphopeptide Enrichment Enrich for phosphopeptides using Titanium Dioxide (TiO2) or IMAC chromatography. B->C D 4. nLC-MS/MS Analysis Separate peptides by nano-liquid chromatography (nLC) and analyze by tandem mass spectrometry (MS/MS). C->D E 5. Data Analysis Identify peptide sequences and locate phosphorylation sites (e.g., +80 Da shift). Quantify differences between conditions. D->E

Workflow for phosphoproteomic analysis of CreA.

Methodology Details:

  • Cell Lysis: Mycelia are harvested and immediately frozen in liquid nitrogen. The tissue is ground to a fine powder and resuspended in a lysis buffer containing strong denaturants (e.g., 8M Urea), protease inhibitors, and a cocktail of phosphatase inhibitors (e.g., NaF, Na3VO4, β-glycerophosphate) to preserve the phosphorylation state.

  • Proteolytic Digestion: Proteins are reduced with DTT and alkylated with iodoacetamide. The urea (B33335) concentration is diluted to <2M, and proteins are digested overnight at 37°C with sequencing-grade trypsin.

  • Enrichment: The resulting peptide mixture is acidified, and phosphopeptides are enriched from the complex background using TiO2 beads or Immobilized Metal Affinity Chromatography (IMAC). Non-phosphorylated peptides are washed away.

  • Mass Spectrometry: Enriched phosphopeptides are separated on a reverse-phase C18 column using a nano-flow HPLC system and directly electrosprayed into a high-resolution mass spectrometer. The instrument performs data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: The resulting spectra are searched against the A. nidulans protein database. Phosphorylation sites are identified by a characteristic neutral loss or a mass shift of +79.966 Da on serine, threonine, or tyrosine residues.

Functional Analysis by Site-Directed Mutagenesis

This protocol describes how to alter specific amino acid residues (e.g., phosphorylation sites) to study their function.

Mutagenesis_Workflow A 1. Primer Design Design overlapping PCR primers that span the mutation site. The mismatch (e.g., Ser -> Ala; TCT -> GCT) is in the center. B 2. PCR Amplification Amplify the entire plasmid containing the CreA gene using a high-fidelity DNA polymerase. This creates a linearized, mutated plasmid. A->B C 3. Template Digestion Digest the PCR reaction with DpnI endonuclease. DpnI specifically cleaves the methylated parental (template) DNA, leaving only the newly synthesized, mutated plasmid. B->C D 4. Transformation & Selection Transform the DpnI-treated product into competent E. coli. The bacteria will ligate the linear plasmid into a circular form. Select colonies on appropriate antibiotic plates. C->D E 5. Verification Isolate plasmid DNA from colonies and verify the desired mutation via Sanger sequencing. D->E

Workflow for site-directed mutagenesis of CreA.

Methodology Details:

  • Primer Design: Two complementary oligonucleotide primers, typically 25-45 bases in length, are designed. They contain the desired mutation (e.g., a codon change from Serine to Alanine to create a phosphonull mutant, or to Aspartate for a phosphomimetic). The melting temperature (Tm) should be ≥78°C.

  • PCR: The PCR reaction is performed with a high-fidelity polymerase to minimize secondary errors. The reaction typically involves 18-25 cycles of denaturation, annealing, and extension to amplify the entire plasmid.

  • DpnI Digestion: Following PCR, the parental plasmid DNA, which is methylated from its propagation in E. coli, is digested by the DpnI restriction enzyme. The newly synthesized, unmethylated PCR product remains intact.

  • Transformation: The resulting nicked circular plasmids are transformed into highly competent E. coli. The bacterial DNA repair machinery seals the nicks.

  • Sequencing: Plasmids from the resulting colonies are purified and sequenced to confirm the presence of the intended mutation and the absence of any other mutations.

Mapping In Vivo DNA-Binding Sites by ChIP-seq

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is used to identify the genomic locations where CreA binds in vivo.

ChIP_Seq_Workflow A 1. Cross-linking Treat living A. nidulans cells with formaldehyde to covalently cross-link proteins (CreA) to DNA in vivo. B 2. Chromatin Shearing Lyse cells and shear the chromatin into ~200-600 bp fragments using sonication or enzymatic digestion. A->B C 3. Immunoprecipitation (IP) Incubate sheared chromatin with an antibody specific to CreA (or an epitope tag, e.g., GFP). Use magnetic beads to pull down the antibody-protein-DNA complexes. B->C D 4. DNA Purification Reverse the cross-links by heating. Digest proteins with proteinase K. Purify the co-precipitated DNA. C->D E 5. Sequencing & Analysis Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Align reads to the genome and identify peak regions of enrichment. D->E

References

The Post-Translational Orchestra: A Technical Guide to the Modifications of CreA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CreA protein, a C2H2 zinc finger transcription factor, is the master regulator of carbon catabolite repression (CCR) in many filamentous fungi, including the model organism Aspergillus nidulans. Its ability to repress the expression of genes required for the utilization of alternative, less favorable carbon sources in the presence of a preferred carbon source, such as glucose, is critical for fungal metabolism and adaptation. The activity of CreA is not merely controlled by its expression level but is intricately modulated by a symphony of post-translational modifications (PTMs). These modifications, including phosphorylation and ubiquitination, dynamically regulate CreA's DNA-binding affinity, subcellular localization, and protein stability. This technical guide provides an in-depth exploration of the known PTMs of CreA, the signaling pathways that govern these modifications, and detailed experimental protocols for their investigation.

Core Post-Translational Modifications of CreA

The primary PTMs identified on CreA to date are phosphorylation and ubiquitination. While other modifications like SUMOylation have been investigated, their direct role in CreA regulation under standard CCR conditions remains less clear.

Phosphorylation: The Master Switch

Phosphorylation is a key reversible PTM that plays a pivotal role in regulating CreA function. In A. nidulans, the phosphorylation status of CreA dictates its ability to bind DNA and its subsequent degradation.[1] Increased phosphorylation of CreA is associated with the repression of genes necessary for the utilization of non-preferred carbon sources.[1]

Several protein kinases have been implicated in the direct or indirect phosphorylation of CreA. Notably, Protein Kinase A (PKA) is a key upstream regulator, contributing to CreA activation in the presence of favored carbon sources.[1] In addition to PKA, Glycogen Synthase Kinase A (GskA) and Casein Kinase A (CkiA) are also predicted to phosphorylate CreA.[2]

Table 1: Known and Predicted Phosphorylation Sites on Aspergillus nidulans CreA

Phosphorylation SiteLocation/DomainKinase(s)Functional RoleReferences
Ser262Acidic DomainPredicted: GskA, CkiANecessary for DNA binding[1][2]
Ser268Acidic DomainPredicted: GskA, CkiANecessary for DNA binding[1][2]
Thr308Conserved DomainPredicted: GskA, CkiANecessary for DNA binding[1][2]
Ser319-Stk22 (downstream of PKA)Linked to degradation[1][3]
Ser241 (in T. reesei Cre1)Acidic DomainCasein Kinase IIEssential for DNA binding[1]
Ser388 (in T. reesei Cre1)--Crucial for DNA-binding ability[1]
S172, S176, S216, S281, S288, S289, T300, S312, S336, S368Acidic and Conserved DomainsPredicted: GskA, CkiAUncharacterized[2][4]
Ubiquitination and Deubiquitination: A Balancing Act

Ubiquitination, the attachment of ubiquitin to a substrate protein, is a critical PTM that often targets proteins for degradation by the proteasome. The regulation of CreA stability and function is also influenced by the processes of ubiquitination and deubiquitination.

The CreB-CreC complex, a deubiquitinating enzyme (DUB) complex, is essential for CreA's repressive function and stability.[1] CreB is the catalytic deubiquitinase, while CreC acts as a scaffold protein.[1][5] This complex is thought to deubiquitinate CreA, thereby activating its repressive function.[1] However, there is some conflicting evidence, with one study suggesting that CreA is not a direct target of CreB.[6] This suggests a more complex regulatory mechanism where the CreB-CreC complex may act on a protein that interacts with CreA or on another component of the CCR pathway.

While the deubiquitination of CreA is linked to its activation, the specific E3 ubiquitin ligases responsible for its ubiquitination and subsequent degradation are not yet fully characterized. One study indicated that FbxA, an F-box protein, is involved in creA mRNA accumulation, hinting at a role for the ubiquitin-proteasome system in regulating CreA levels.[1]

Other Potential Post-Translational Modifications

While phosphorylation and ubiquitination are the most studied PTMs of CreA, the possibility of other modifications cannot be ruled out.

  • SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins, or SUMOylation, is another PTM that can regulate protein function. Although investigated, SUMOylation was not detected on CreA in the presence of glucose.[2]

  • Glycosylation: N-linked glycosylation is a common PTM in fungi, particularly for secreted proteins.[7] While there is no direct evidence of CreA glycosylation, this possibility warrants further investigation, as it could influence protein folding, stability, and interactions.

  • Acetylation: Acetylation of lysine (B10760008) residues is a widespread PTM that can neutralize the positive charge of lysine, thereby affecting protein structure and function. While not yet reported for CreA, it remains a potential regulatory mechanism.

Signaling Pathways Regulating CreA Post-Translational Modifications

The PTMs of CreA are tightly controlled by intricate signaling pathways that respond to the availability of different carbon sources.

The PKA Signaling Pathway and CreA Phosphorylation

In the presence of a preferred carbon source like glucose, the cAMP-PKA signaling pathway is activated.[3][8] This leads to the phosphorylation of CreA, although some of this regulation may be indirect.[3] For instance, PKA can regulate the activity of other kinases, such as Stk22, which in turn directly phosphorylates CreA at specific sites like S319, marking it for degradation.[3] The overall effect of PKA-mediated signaling is the activation of CreA's repressive function.

PKA_CreA_Pathway PKA Signaling Pathway Regulating CreA Glucose Glucose cAMP cAMP Glucose->cAMP activates PKA Protein Kinase A (PKA) cAMP->PKA activates Stk22 Stk22 Kinase PKA->Stk22 activates CreA CreA Stk22->CreA phosphorylates (S319) CreA_P CreA-P CreA->CreA_P Repression Carbon Catabolite Repression CreA_P->Repression leads to Degradation CreA Degradation CreA_P->Degradation targets for

PKA signaling pathway leading to CreA phosphorylation.
The CreB-CreC Deubiquitination Pathway

The CreB-CreC DUB complex plays a crucial role in carbon catabolite repression. While its direct interaction with CreA is debated, it is clear that this complex is essential for CreA's function. The current model suggests that the CreB-CreC complex deubiquitinates CreA (or a closely associated protein), leading to the activation of its repressive activity.

CreB_CreC_Pathway CreB-CreC Deubiquitination Pathway CreA_Ub Ubiquitinated CreA (Inactive) CreA_deUb Deubiquitinated CreA (Active) CreA_Ub->CreA_deUb deubiquitination by Repression Carbon Catabolite Repression CreA_deUb->Repression enables CreB_CreC CreB-CreC Deubiquitinase Complex CreB_CreC->CreA_Ub acts on

Role of the CreB-CreC complex in CreA regulation.

Experimental Protocols

Investigating the PTMs of CreA requires a combination of molecular biology, biochemistry, and mass spectrometry techniques. Below are detailed methodologies for key experiments.

Phosphopeptide Enrichment from Fungal Mycelia

This protocol is adapted from methods for phosphopeptide enrichment in filamentous fungi and can be used to isolate phosphorylated CreA peptides for mass spectrometry analysis.[9][10]

Materials:

  • Fungal mycelia grown under desired conditions (e.g., glucose-rich vs. glucose-depleted media)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitor cocktails)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Fe-NTA or Ti-IMAC) or TiO2 beads

  • Washing and elution buffers specific to the chosen enrichment chemistry

  • C18 desalting columns

Procedure:

  • Protein Extraction: Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Resuspend the powder in ice-cold lysis buffer.

  • Lysis: Sonicate the suspension on ice to ensure complete cell lysis. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: Dilute the protein sample with ammonium (B1175870) bicarbonate buffer to reduce the concentration of detergents. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Phosphopeptide Enrichment (IMAC or TiO2):

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Equilibrate the IMAC resin or TiO2 beads according to the manufacturer's instructions.

    • Incubate the peptide mixture with the equilibrated resin/beads to allow binding of phosphopeptides.

    • Wash the resin/beads extensively with wash buffers to remove non-phosphorylated peptides.

    • Elute the bound phosphopeptides using an appropriate elution buffer (e.g., a high pH buffer for IMAC).

  • Desalting: Desalt the enriched phosphopeptides using C18 columns.

  • Mass Spectrometry Analysis: Analyze the purified phosphopeptides by LC-MS/MS to identify the phosphorylation sites.

In Vivo Ubiquitination Assay

This protocol provides a general framework for detecting ubiquitinated CreA in vivo.

Materials:

  • Aspergillus nidulans strain expressing tagged CreA (e.g., CreA-GFP or CreA-FLAG)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (as above, supplemented with a deubiquitinase inhibitor like N-ethylmaleimide (NEM))

  • Antibody against the tag (e.g., anti-GFP or anti-FLAG)

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture and Treatment: Grow the A. nidulans strain expressing tagged CreA to the desired growth phase. Treat the culture with a proteasome inhibitor (e.g., 50 µM MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Protein Extraction: Harvest mycelia and perform protein extraction as described in the phosphopeptide enrichment protocol, ensuring the lysis buffer contains NEM.

  • Immunoprecipitation:

    • Incubate the total protein extract with an antibody against the tag on CreA for several hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and continue the incubation for another 1-2 hours.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of CreA, which will appear as a smear or ladder of higher molecular weight bands. As a control, a parallel blot can be probed with the anti-tag antibody to confirm the immunoprecipitation of CreA.

Mass Spectrometry-Based PTM Analysis

A general workflow for the identification of PTMs on CreA using mass spectrometry.

MS_Workflow Mass Spectrometry Workflow for CreA PTM Analysis Protein_Extraction Protein Extraction from Fungal Mycelia Digestion In-solution or In-gel Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment PTM-specific Enrichment (e.g., IMAC for Phospho, anti-Ubiquitin for Ub) Digestion->Enrichment LC_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Enrichment->LC_MS Data_Analysis Database Searching and PTM Site Localization LC_MS->Data_Analysis Validation Validation of PTM sites (e.g., Site-directed mutagenesis) Data_Analysis->Validation

General workflow for mass spectrometry-based PTM analysis.

Conclusion and Future Directions

The post-translational modification of CreA is a complex and dynamic process that is central to the regulation of carbon metabolism in filamentous fungi. Phosphorylation is a well-established mechanism for controlling CreA's DNA-binding activity and stability, with several key phosphorylation sites and upstream kinases identified. The role of ubiquitination and deubiquitination, particularly the function of the CreB-CreC complex, is also critical, although further research is needed to elucidate the precise molecular mechanisms.

Future research in this area should focus on:

  • Identifying the full complement of kinases and phosphatases that act on CreA.

  • Elucidating the specific E3 ubiquitin ligases that target CreA for ubiquitination.

  • Investigating the potential for other PTMs, such as acetylation and glycosylation, to regulate CreA function.

  • Exploring the interplay and crosstalk between different PTMs on CreA.

A comprehensive understanding of the post-translational regulation of CreA will not only provide fundamental insights into fungal biology but also open up new avenues for the development of novel antifungal strategies and the engineering of fungal strains for improved industrial applications.

References

The Dynamic Subcellular Localization of CreA: A Key Regulator of Carbon Catabolite Repression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon catabolite repressor protein CreA is a master regulator of gene expression in filamentous fungi, ensuring the preferential utilization of easily metabolizable carbon sources like glucose over more complex ones. A critical aspect of CreA's regulatory function is its dynamic shuttling between the cytoplasm and the nucleus, a process exquisitely sensitive to the available carbon source. This technical guide provides a comprehensive overview of the cellular localization of CreA under different carbon sources, details the experimental protocols to study this phenomenon, and illustrates the known signaling pathways governing its nucleocytoplasmic transport.

Data Presentation: Quantitative Analysis of CreA Localization

The subcellular distribution of CreA is quantitatively influenced by the carbon source present in the growth medium. In the presence of glucose, a repressing carbon source, CreA predominantly localizes to the nucleus to execute its function as a transcriptional repressor. Conversely, under derepressing conditions, such as growth on xylan, CreA is more evenly distributed between the nucleus and the cytoplasm, or is actively excluded from the nucleus.

The following table summarizes quantitative data on the nuclear localization of a CreA-GFP fusion protein in Aspergillus nidulans under repressing (glucose) and derepressing (xylan) conditions. The data is presented as the percentage of cells showing clear nuclear accumulation of the fluorescently tagged protein.

Carbon Source (1%)CreA Nuclear Localization (%)Condition
Glucose95.3Repressing
Xylan10.5Derepressing

This data is adapted from a study on the regulation of CreA in Aspergillus nidulans, where the cellular localization of a functional CreA-GFP fusion protein was observed by fluorescence microscopy[1].

Signaling Pathways Governing CreA Localization

The nucleocytoplasmic shuttling of CreA is a tightly regulated process involving post-translational modifications, primarily phosphorylation and ubiquitination. While the complete signaling cascade is an area of active research, a putative pathway can be constructed based on current knowledge.

In the presence of glucose, a signaling cascade is initiated that leads to the dephosphorylation of CreA, a state that is thought to promote its nuclear import and retention. In contrast, under derepressing conditions or carbon starvation, CreA is phosphorylated, which may trigger its nuclear export and/or degradation. The CreB-CreC deubiquitination (DUB) complex is also known to be essential for CreA's function and stability, suggesting a role for ubiquitination in its regulation[1]. Deletion of certain domains within CreA can lead to its persistent nuclear localization, indicating these regions are crucial for its regulated export[1].

Below are Graphviz diagrams illustrating the putative signaling pathway for CreA localization and a general workflow for its experimental determination.

CreA_Signaling_Pathway Putative Signaling Pathway for CreA Localization cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Glucose Glucose (Repressing) Signal_Transduction Signal Transduction Cascade Glucose->Signal_Transduction activates Xylan Xylan (Derepressing) Xylan->Signal_Transduction inactivates/alters Kinases_Active Kinases (e.g., Snf1) Active Xylan->Kinases_Active activates Signal_Transduction->Kinases_Active inhibits Phosphatases_Active Phosphatases Active Signal_Transduction->Phosphatases_Active leads to CreA CreA (Dephosphorylated) Kinases_Active->CreA phosphorylates CreA_P CreA-P (Phosphorylated) Phosphatases_Active->CreA_P dephosphorylates CreA_P->CreA Nuclear_Export Nuclear Export CreA_P->Nuclear_Export Nuclear_Import Nuclear Import CreA->Nuclear_Import Repression Gene Repression CreA->Repression CreBC_DUB CreB-CreC DUB Complex CreBC_DUB->CreA stabilizes/deubiquitinates Nucleus Nucleus Nuclear_Import->Nucleus Cytoplasm Cytoplasm Nuclear_Export->Cytoplasm Derepression Gene Derepression Cytoplasm->Derepression

Caption: Putative signaling pathway of CreA localization.

Experimental_Workflow Experimental Workflow for CreA Localization Start Start Construct Construct CreA-GFP Fusion Vector Start->Construct Transform Transform Fungus Construct->Transform Culture Culture Transformants (e.g., Glucose, Xylan) Transform->Culture Microscopy Fluorescence Microscopy Culture->Microscopy Fractionation Subcellular Fractionation Culture->Fractionation Image_Analysis Image Analysis (Nuclear/Cytoplasmic Ratio) Microscopy->Image_Analysis Western_Blot Western Blot (Nuclear vs. Cytoplasmic Fractions) Fractionation->Western_Blot Data Quantitative Data Image_Analysis->Data Western_Blot->Data End End Data->End

Caption: Workflow for determining CreA's subcellular location.

Experimental Protocols

To investigate the cellular localization of CreA, two primary methodologies are employed: fluorescence microscopy of a CreA-Green Fluorescent Protein (GFP) fusion and subcellular fractionation followed by Western blotting.

Method 1: Fluorescence Microscopy of CreA-GFP

This method allows for the in vivo visualization of CreA localization in response to different carbon sources.

1. Construction of a CreA-GFP Fusion Vector:

  • The open reading frame (ORF) of the creA gene is amplified by PCR from fungal genomic DNA.

  • The ORF of a fluorescent protein (e.g., GFP) is also amplified.

  • Using fusion PCR or restriction enzyme-based cloning, the creA ORF is fused in-frame to the N- or C-terminus of the GFP ORF.

  • This fusion construct is then cloned into a fungal expression vector containing a selectable marker (e.g., pyrG, argB).

2. Fungal Transformation:

  • Protoplasts are generated from the fungal strain of interest by enzymatic digestion of the cell wall.

  • The CreA-GFP expression vector is introduced into the protoplasts, typically using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Transformed protoplasts are regenerated on a selective medium to isolate successful transformants.

3. Fungal Cultivation and Sample Preparation for Microscopy:

  • Transformed fungal strains are grown in liquid minimal medium supplemented with either a repressing (e.g., 1% glucose) or a derepressing (e.g., 1% xylan) carbon source.

  • For time-course experiments, mycelia can be grown in a derepressing medium and then transferred to a medium containing the repressing carbon source.

  • Mycelia are harvested, washed with phosphate-buffered saline (PBS), and mounted on a microscope slide.

  • To visualize the nuclei, a DNA-staining dye such as Hoechst or DAPI can be added.

4. Confocal Fluorescence Microscopy and Image Analysis:

  • Samples are observed using a confocal laser scanning microscope.

  • The GFP signal (excitation ~488 nm, emission ~509 nm) and the nuclear stain signal (e.g., DAPI: excitation ~358 nm, emission ~461 nm) are captured.

  • Image analysis software (e.g., ImageJ/Fiji) is used to quantify the fluorescence intensity in the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of CreA localization.

Method 2: Subcellular Fractionation and Western Blotting

This biochemical approach provides a complementary method to confirm the localization of CreA.

1. Fungal Cultivation and Protoplast Formation:

  • Fungal mycelia are grown in liquid media with different carbon sources as described above.

  • Mycelia are harvested and treated with cell wall-degrading enzymes to generate protoplasts.

2. Subcellular Fractionation:

  • Protoplasts are gently lysed in a hypotonic buffer to release the cytoplasmic contents while keeping the nuclei intact.

  • The lysate is centrifuged at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction.

  • The nuclear pellet is washed and then lysed to release the nuclear proteins.

3. Protein Quantification and Western Blotting:

  • The protein concentration of the cytoplasmic and nuclear fractions is determined using a standard protein assay (e.g., Bradford or BCA).

  • Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is probed with a primary antibody specific to CreA (or to the tag if a tagged version of CreA is used).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • The relative abundance of CreA in the nuclear and cytoplasmic fractions can be quantified by densitometry of the resulting bands. Antibodies against known cytoplasmic (e.g., tubulin) and nuclear (e.g., histone H3) proteins should be used as controls to verify the purity of the fractions.

By employing these methodologies, researchers can gain a detailed understanding of the dynamic regulation of CreA's cellular localization, a key mechanism in the control of carbon metabolism in filamentous fungi. This knowledge is crucial for both fundamental research into gene regulation and for the development of strategies to manipulate fungal metabolic pathways for industrial and pharmaceutical applications.

References

The Core of Carbon Control: A Technical Guide to CreA Homologues in Filamentous Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of fungal metabolism, the efficient utilization of carbon sources is a paramount survival strategy. Filamentous fungi have evolved a sophisticated regulatory network known as Carbon Catabolite Repression (CCR) to prioritize the consumption of readily metabolizable sugars, such as glucose, over less favorable ones.[1][2][3] This mechanism is orchestrated by a master transcriptional regulator, CreA, a C2H2 zinc finger protein that represses the expression of genes required for the metabolism of alternative carbon sources.[3][4] Understanding the function and regulation of CreA and its homologues across different fungal species is of immense interest, not only for fundamental biology but also for significant biotechnological and pharmaceutical applications.[3][5]

The manipulation of CreA-mediated repression holds the key to enhancing the production of industrially relevant enzymes, such as cellulases and xylanases for biofuel production, and secondary metabolites, including antibiotics like penicillin.[3][6][7] Furthermore, as CreA has been implicated in pathogenesis, its homologues represent potential targets for novel antifungal drug development.[8] This technical guide provides an in-depth exploration of CreA homologues in key filamentous fungi, detailing their regulatory pathways, functional consequences, and the experimental protocols used for their characterization.

CreA Homologues in Key Filamentous Fungi

The CreA protein is highly conserved across the fungal kingdom, implying a crucial and ancestral role. While the foundational research was conducted in Aspergillus nidulans, functional homologues have been identified and studied in numerous other species.

  • Aspergillus species : In A. nidulans, A. niger, and the human pathogen A. fumigatus, CreA is the primary repressor of genes encoding enzymes for plant biomass degradation (CAZymes).[3][9] Beyond carbon metabolism, CreA in Aspergillus spp. influences amino acid metabolism, secondary metabolite production, and even the storage of carbohydrates like glycogen (B147801) and trehalose.[3][10] The amino acid sequences of CreA from A. niger and A. nidulans show approximately 90% similarity.[9]

  • Penicillium chrysogenum : This fungus is the industrial workhorse for penicillin production. CreA directly participates in the carbon repression of penicillin biosynthesis by binding to the promoter of the pcbAB gene, which encodes the first enzyme in the pathway.[6] Attenuating creA expression has been shown to increase penicillin yields, particularly when glucose is the carbon source, highlighting its potential for industrial strain improvement.[6]

  • Trichoderma reesei : A major industrial producer of cellulases, T. reesei possesses a CreA homologue named CRE1. Mutation of a specific serine residue (S241, corresponding to S262 in A. nidulans) in CRE1 impairs its DNA binding ability, leading to an alleviation of CCR and enhanced cellulase (B1617823) production.[3]

  • Neurospora crassa : The CreA homologue in this model fungus is CRE-1. Deletion of the cre-1 gene results in increased cellulolytic activity and elevated expression of cellulase-encoding genes when grown on cellulose.[11][12][13] This indicates that, like in other filamentous fungi, CRE-1 is a key repressor of lignocellulolytic enzymes.[11][12]

Quantitative Analysis of CreA Function

The deletion or mutation of creA or its homologues has profound and quantifiable effects on fungal physiology. The following tables summarize key quantitative data from various studies.

Table 1: Effect of creA Attenuation on Penicillin Production in P. chrysogenum

Condition Strain Penicillin Production (Relative Units) Reference
Glucose Medium Wild-Type 1.0 [6]
Glucose Medium creA RNAi Transformant ~2.5 [6]
Lactose Medium Wild-Type 1.0 [6]

| Lactose Medium | creA RNAi Transformant | ~1.5 |[6] |

Table 2: Effect of cre-1 Deletion on Enzyme Activity in N. crassa

Enzyme Strain Condition Relative Activity Increase (Δcre-1 vs. WT) Reference
Cellulase Δcre-1 Avicel (Cellulose) Significant Increase [11][12]
Amylase Δcre-1 Starch Increased Secretion [12]

| β-galactosidase | Δcre-1 | Lactose | Increased Secretion |[12] |

Table 3: CreA Regulon Size in Different Fungi

Fungus CreA Homologue Number of Directly Bound Genes (ChIP) Number of Differentially Expressed Genes (RNA-seq) Reference
Aspergillus nidulans CreA 1,502 1,681 [8]
Aspergillus fumigatus CreA Not specified 852 [8]
Aspergillus niger CreA Not specified 1,037 [8]
Penicillium oxalicum CreA Not specified 1,659 [8]

| Saccharomyces cerevisiae | Mig1 | 113 | 48 |[8] |

Regulatory Mechanisms and Signaling Pathways

The activity of CreA is tightly controlled through a multi-layered regulatory network that responds to the availability of glucose. This network involves glucose sensing, signal transduction cascades, and post-translational modifications of the this compound itself.

Core Carbon Catabolite Repression (CCR) Signaling

The presence of glucose triggers a signaling cascade that ultimately ensures CreA is active and localized to the nucleus where it can repress target genes. Key components of this pathway include hexokinases for glucose sensing, the cAMP-dependent protein kinase A (PKA), and G-protein coupled receptors (GPCRs).[1][2][14] A crucial aspect of CreA regulation is its cycle of ubiquitination and deubiquitination. The CreB-CreC deubiquitination (DUB) complex removes ubiquitin from CreA, activating it for repression, while the CreD-HulA ligase complex is involved in its ubiquitination, which can mark it for degradation.[2][15]

CCR_Pathway cluster_nucleus Nucleus Glucose Extracellular Glucose Transporter Sugar Transporter Glucose->Transporter Uptake IntraGlucose Intracellular Glucose Transporter->IntraGlucose Hexokinase Hexokinase IntraGlucose->Hexokinase Phosphorylation Signal Signal Transduction (cAMP-PKA, etc.) Hexokinase->Signal Triggers CreBC CreB-CreC (Deubiquitinase) Signal->CreBC Activates CreDHulA CreD-HulA (Ubiquitin Ligase) Signal->CreDHulA Inhibits CreA_Active CreA (Active) CreBC->CreA_Active Deubiquitination (Activation) CreA_Ub CreA-Ub (Inactive) CreDHulA->CreA_Ub Ubiquitination CreA_Ub->CreBC CreA_Active->CreDHulA Repression Repression of Target Genes CreA_Active->Repression Binds 5'-SYGGRG-3' motif Nucleus Nucleus

Core signaling pathway of Carbon Catabolite Repression (CCR) in filamentous fungi.
Post-Translational Regulation by Phosphorylation

Phosphorylation is another critical layer of CreA regulation, affecting its stability, cellular localization, and DNA-binding affinity.[3] Several phosphorylation sites have been identified on A. nidulans CreA. For instance, mutating sites S262, S268, and T308 impacts protein accumulation, nuclear localization, and DNA binding.[3] The phosphorylation status of CreA is dynamic, changing in response to carbon source availability, which allows for fine-tuning of the repression mechanism.[3]

The Expanded Roles of CreA Beyond Carbon Metabolism

Genomic and transcriptomic studies have revealed that CreA's regulatory influence extends far beyond the canonical repression of carbon metabolic genes.[8] It acts as a master regulator, intricately connecting carbon utilization with a diverse array of other crucial cellular processes.

CreA_Pleiotropy CreA CreA / CRE-1 CCR Carbon Catabolite Repression CreA->CCR Regulates SecMet Secondary Metabolism (e.g., Penicillin) CreA->SecMet Regulates Development Development & Conidiation CreA->Development Regulates Virulence Pathogenesis & Virulence CreA->Virulence Regulates Transport Nutrient & Ion Transport CreA->Transport Regulates Stress Oxidative Stress Response CreA->Stress Regulates Iron Iron Homeostasis CreA->Iron Regulates Biofilm Biofilm Formation (GAG production) CreA->Biofilm Regulates

The diverse regulatory functions of the CreA transcription factor in filamentous fungi.

In various fungi, creA mutants exhibit defects in development and virulence.[8] In A. fumigatus, CreA is involved in the inverse regulation of biofilm formation (by promoting galactosaminogalactan - GAG - production) and asexual development (conidiation).[10] Furthermore, CreA has been shown to control genes involved in iron homeostasis, oxidative stress response, and the transport of various nutrients and ions, illustrating its role as a central hub in cellular physiology.[8]

Experimental Protocols for the Study of CreA Homologues

Characterizing the function of a CreA homologue requires a combination of genetic, molecular, and biochemical approaches. Below are generalized protocols for key experiments.

Gene Deletion or Knockdown

Objective: To study the loss-of-function phenotype of the creA homologue.

  • Gene Deletion via Homologous Recombination:

    • Construct Design: Create a deletion cassette containing a selectable marker (e.g., hygB, conferring hygromycin resistance) flanked by ~1-1.5 kb regions homologous to the sequences upstream and downstream of the target creA gene's open reading frame (ORF).

    • Protoplast Transformation: Prepare fungal protoplasts by enzymatic digestion of the cell wall (e.g., using driselase (B13393941) or lysing enzymes). Transform the protoplasts with the linear deletion cassette, often using a PEG-CaCl2 mediated method.

    • Selection & Screening: Plate the transformed protoplasts on selective regeneration medium containing the appropriate antibiotic. Screen putative transformants by diagnostic PCR using primers that bind outside the integration site and within the marker gene to confirm homologous recombination. Further confirmation is typically done by Southern blotting.

  • Gene Knockdown via RNA interference (RNAi):

    • Construct Design: As described for P. chrysogenum, create a construct to express a small interfering RNA (siRNA) targeting the creA mRNA.[6] This often involves an inverted repeat of a portion of the creA gene sequence, separated by an intron, under the control of a strong constitutive promoter.

    • Transformation and Screening: Transform the fungus with the RNAi construct and select for transformants. Screen for the desired phenotype (e.g., derepression of a reporter gene) and quantify the reduction in creA mRNA levels using quantitative RT-PCR (qRT-PCR).

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of creA and its target genes in wild-type vs. mutant strains or under different carbon conditions.

  • Mycelia Culture and Harvest: Grow fungal cultures in liquid medium with the desired carbon sources (e.g., repressing - glucose; derepressing - cellulose, xylan, or lactose). Harvest mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction: Lyophilize the mycelia and grind to a fine powder. Extract total RNA using a TRIzol-based method or a commercial kit with a bead-beating step for cell disruption. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: Perform qPCR using a SYBR Green-based master mix with specific primers for the target genes and a reference gene (e.g., actin, tubulin, or GAPDH) for normalization. Calculate relative expression changes using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the direct binding sites of CreA on the promoters of its target genes in vivo.

  • Cross-linking: Grow fungal cultures to the desired stage and cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium (e.g., 1% final concentration for 15-30 minutes). Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and wash the mycelia. Lyse the cells mechanically (e.g., bead beating) in lysis buffer. Shear the chromatin into fragments of 200-800 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to CreA (or an epitope tag like GFP if using a tagged CreA strain). Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific promoter regions of putative target genes to confirm enrichment.[3][11] For genome-wide analysis, the DNA can be sequenced (ChIP-seq).

Experimental_Workflow Start Identify Putative CreA Homologue GeneKO Generate Loss-of-Function Mutant (Deletion / RNAi) Start->GeneKO Phenotype Phenotypic Analysis (Growth, Enzyme Assays, Metabolite Production) GeneKO->Phenotype Transcriptome Transcriptomics (RNA-seq) Compare WT vs Mutant GeneKO->Transcriptome Model Develop Regulatory Network Model Phenotype->Model IdentifyTargets Identify Differentially Expressed Genes Transcriptome->IdentifyTargets ChIP Chromatin Immunoprecipitation (ChIP-qPCR / ChIP-seq) IdentifyTargets->ChIP Select candidates ValidateTargets Validate Direct Targets & Binding Motifs ChIP->ValidateTargets ValidateTargets->Model

A generalized experimental workflow for characterizing a CreA homologue.

Conclusion and Future Perspectives

The CreA family of transcriptional repressors represents a central regulatory node in the biology of filamentous fungi. Their conserved role in carbon catabolite repression has made them prime targets for metabolic engineering in industrial biotechnology, enabling the enhanced production of enzymes and secondary metabolites by relieving glucose-mediated repression. The expanding knowledge of CreA's pleiotropic functions in development, stress response, and virulence opens new avenues for research and application. For drug development professionals, the unique and essential roles of CreA in pathogenic fungi suggest it may be a viable target for the development of novel antifungal agents with new mechanisms of action. Future research, leveraging systems biology approaches like multi-omics analysis and advanced genetic engineering tools, will continue to unravel the complexity of the CreA regulon, paving the way for more sophisticated and targeted manipulation of fungal metabolism for human benefit.

References

The Evolution of CreA-Mediated Carbon Catabolite Repression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon catabolite repression (CCR) is a fundamental and globally conserved mechanism in fungi that ensures the preferential utilization of energy-efficient carbon sources, such as glucose. In filamentous fungi, this pathway is primarily orchestrated by the Cys2His2 zinc finger transcription factor CreA (Cre1 in some species). The CreA-mediated repression pathway has been a subject of intense research due to its critical role in fungal physiology, pathogenesis, and its significance in industrial applications involving fungal fermentation and enzyme production. This technical guide provides an in-depth exploration of the core components and evolution of the CreA-mediated repression pathway. It details the molecular mechanisms of upstream signaling, the intricate regulation of CreA activity through post-translational modifications, and the evolutionary trajectory of its key components, including the CreB/CreC deubiquitinase complex and the arrestin-like protein CreD. This guide is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and further investigation into this pivotal fungal regulatory network.

Introduction to CreA-Mediated Carbon Catabolite Repression

Carbon catabolite repression (CCR) is a crucial survival strategy employed by a wide range of microorganisms to optimize energy utilization. In the presence of a readily metabolizable and preferred carbon source like glucose, the expression of genes required for the catabolism of alternative, less favorable carbon sources is transcriptionally repressed. In filamentous fungi, the primary mediator of this repression is the wide-domain repressor protein CreA.

First identified in Aspergillus nidulans, CreA is a DNA-binding protein that recognizes a specific consensus sequence, 5'-SYGGRG-3', in the promoter regions of its target genes.[1] This binding leads to the repression of a vast regulon, including genes encoding enzymes for the breakdown of complex polysaccharides (e.g., cellulases, xylanases, pectinases), utilization of alternative sugars (e.g., galactose, xylose), and other carbon-containing compounds like ethanol (B145695) and proline.[2][3] The regulatory scope of CreA is extensive, with studies in A. nidulans indicating that it binds to thousands of genomic locations.

The activity of CreA is tightly regulated by a complex signaling network that senses the availability of glucose. This network involves glucose transport and phosphorylation, protein kinases and phosphatases, and post-translational modifications of CreA itself, including phosphorylation and ubiquitination. Understanding the evolution of this pathway, from the upstream glucose sensors to the downstream regulatory components, provides critical insights into fungal adaptation and diversification. For professionals in drug development, the CreA pathway presents a potential target for antifungal strategies, as its disruption can impair fungal growth and virulence. For industrial biotechnologists, targeted manipulation of this pathway is key to enhancing the production of valuable enzymes and metabolites.

Core Components of the Pathway

The CreA-mediated repression pathway is composed of several key protein players that act in concert to regulate gene expression in response to carbon source availability.

CreA/Cre1: The Master Repressor

CreA is a transcription factor characterized by two C2H2-type zinc finger domains which are responsible for its specific DNA binding activity.[1][4] The protein architecture of CreA and its orthologs (often named Cre1) is conserved across many filamentous fungi and includes several functional domains identified through sequence analysis and mutational studies.[1][4][5]

  • Zinc Finger (ZnF) Domains: These Cys2His2 domains are highly conserved and essential for recognizing the 5'-SYGGRG-3' DNA binding motif.[1][4]

  • Alanine-Rich Region: Often found near the zinc fingers, its precise function is not fully elucidated but is a common feature in some transcriptional repressors.[1]

  • Acidic Region: This region is a target for post-translational modifications, particularly phosphorylation.[5]

  • Conserved Region: A highly conserved stretch of amino acids among Aspergillus and Trichoderma species, also subject to phosphorylation.[5]

  • Repressive Region: A C-terminal domain demonstrated to be essential for the repressive function of the protein.[1]

The CreB-CreC Deubiquitinase (DUB) Complex

The activity of CreA is modulated by ubiquitination, and the CreB-CreC complex plays a crucial role in reversing this modification.

  • CreB: This protein is a deubiquitinating enzyme (DUB) of the Ubiquitin C-terminal Hydrolase (UCH) family. Mutations in creB lead to defects in carbon catabolite repression.[1][6]

  • CreC: A protein containing multiple WD40 repeats, which typically function as a scaffold for protein-protein interactions. CreC interacts directly with CreB and is essential for its stability, protecting it from proteolysis.[1][7] The CreB-CreC complex is thought to deubiquitinate CreA, which is a necessary step for its repressive function.[1]

CreD: An Arrestin-like Adaptor Protein

CreD is an arrestin-like protein that contains PY motifs. These motifs are known to interact with the WW domains of HECT-type E3 ubiquitin ligases.[6][8]

  • Function: CreD is hypothesized to function as an adaptor protein, recruiting the E3 ubiquitin ligase HulA (the homolog of yeast Rsp5p) to CreA, thereby facilitating its ubiquitination.[6][8] Mutations in creD can suppress the phenotypes of creB and creC mutations, suggesting it acts in an opposing manner to the CreB-CreC complex.[6]

Regulatory Mechanisms and Signaling Cascades

The repression of target genes by CreA is a dynamic process, initiated by the presence of glucose and fine-tuned by a cascade of signaling events.

Upstream Glucose Sensing and Signaling

The signal for CCR originates from the uptake and metabolism of glucose.

  • Glucose Transport: Glucose is transported into the fungal cell by hexose (B10828440) transporters.

  • Phosphorylation: Intracellular glucose is phosphorylated by hexokinases (Hxk) and glucokinases (Glk). This phosphorylation step is a critical trigger for the CCR signal.[9][10] In Aspergillus fumigatus, both glucokinase and hexokinase are required for a fully functional carbon catabolite repression system.[10]

  • Kinase Activation: The increase in intracellular glucose-6-phosphate levels and subsequent metabolic flux leads to the modulation of key protein kinases. The AMP-activated protein kinase (AMPK) ortholog, Snf1, is a central player. Under glucose-limiting conditions, Snf1 is active and promotes the expression of alternative carbon source utilization genes, in part by phosphorylating and inactivating repressors like CreA's yeast homolog, Mig1.[6][8][11] Conversely, in high glucose, Snf1 activity is low. Other kinases, such as Protein Kinase A (PKA), are also involved in signaling glucose availability to CreA.[9]

Post-Translational Regulation of CreA

The activity, localization, and stability of CreA are controlled by phosphorylation and ubiquitination, creating a sophisticated regulatory switch.

  • Phosphorylation: In the presence of glucose, CreA undergoes phosphorylation at multiple sites, primarily within its acidic and conserved domains.[5][9] This phosphorylation is a crucial signal that promotes its translocation from the cytoplasm to the nucleus, where it can bind to target promoters.[9] Kinases such as PKA have been implicated in this process.[9]

  • Ubiquitination and Deubiquitination: The ubiquitination state of CreA is a key determinant of its activity.

    • Ubiquitination: The arrestin-like protein CreD is thought to recruit the E3 ubiquitin ligase HulA, leading to the attachment of ubiquitin to CreA.[6][8]

    • Deubiquitination: The CreB-CreC DUB complex removes ubiquitin from CreA. This deubiquitination step is believed to be essential for CreA's ability to form a functional repression complex on the DNA.[1]

The interplay between these modifications creates a "ubiquitin-switch" model where the balance of ubiquitination and deubiquitination dictates the repressive state of CreA.

CreA_Regulation cluster_upstream Upstream Signaling cluster_core Core Regulation of CreA cluster_downstream Downstream Repression Glucose Extracellular Glucose HXT Hexose Transporter Glucose->HXT Transport G6P Glucose-6-P HXT->G6P Phosphorylation (via Hexokinase) Snf1_inactive Snf1 (inactive) G6P->Snf1_inactive Inhibits PKA PKA G6P->PKA Activates Hexokinase Hexokinase/Glucokinase Snf1_active Snf1 (active) CreA_cyto CreA (Cytoplasm) PKA->CreA_cyto Phosphorylation CreA_nuc CreA-P (Nucleus) CreA_cyto->CreA_nuc Nuclear Translocation CreA_Ub CreA-P-Ub CreA_nuc->CreA_Ub Ubiquitination CreA_deUb Active CreA-P CreA_Ub->CreA_deUb Deubiquitination CreA_deUb->CreA_Ub Re-ubiquitination TargetGene Target Gene Promoter (e.g., xlnA, alcR) CreA_deUb->TargetGene Binds 5'-SYGGRG-3' CreD_HulA CreD-HulA (E3 Ligase Complex) CreD_HulA->CreA_nuc CreB_CreC CreB-CreC (DUB Complex) CreB_CreC->CreA_Ub Repression Repression TargetGene->Repression

Caption: Simplified signaling pathway of CreA-mediated carbon catabolite repression.

Evolutionary Perspective

The CreA-mediated repression pathway shows a fascinating evolutionary history, with conservation of core components alongside lineage-specific adaptations.

Evolution of CreA/Cre1

CreA and its orthologs are highly conserved across the Ascomycota phylum, particularly within the Pezizomycotina subphylum (filamentous ascomycetes).[12] The C2H2 zinc finger domains are the most conserved feature, reflecting the fundamental requirement for specific DNA binding.[4] The regions involved in repression and post-translational modification also show significant conservation, suggesting that the core regulatory mechanisms were established early in the evolution of filamentous fungi.[5] However, the size of the CreA regulon appears to have expanded in filamentous fungi compared to their yeast relatives (like Saccharomyces cerevisiae, where the homolog Mig1 controls a smaller set of genes), correlating with the increased metabolic diversity and complexity of their lifestyles, such as the ability to degrade plant biomass.[12]

Evolution of the Ubiquitination/Deubiquitination Machinery

The components involved in the ubiquitin-mediated control of CreA also have deep evolutionary roots.

  • CreB/CreC: CreB belongs to the ubiquitin-specific protease (USP) family of DUBs, which are found throughout eukaryotes. CreC, with its WD40 repeats, acts as a scaffold protein, a common theme in the assembly of larger protein complexes. The tight interaction and co-dependency of CreB and CreC suggest they may have co-evolved as a functional module for regulating targets involved in carbon metabolism.[1][7]

  • CreD: CreD belongs to the arrestin-like protein family. Arrestins are ancient proteins, found from archaea to eukaryotes, that act as adaptors and scaffolds in various signaling pathways.[13][14] Fungal arrestins, including CreD orthologs (like Rod1/Art4 in yeast), often function as adaptors for the Rsp5/HulA E3 ubiquitin ligase.[6][13][15] The evolution of a specific arrestin-like protein to bring the ubiquitination machinery to bear on CreA represents a key step in the evolution of this regulatory circuit. The number of arrestin-family proteins varies between fungal species, suggesting diversification and specialization of their roles.[14][16]

Evolution of Upstream Signaling

The upstream glucose sensing and signaling pathways have also undergone significant evolution. The Snf1/AMPK kinase is highly conserved across all eukaryotes, highlighting its ancient role as a central energy sensor.[6][8][11] However, the specific upstream activators and downstream targets of Snf1/AMPK have diverged. In the context of CCR, the evolution of the link between glucose signals, the inactivation of Snf1, and the subsequent regulation of CreA appears to be a key adaptation in fungi that allows them to efficiently switch their metabolism in response to fluctuating carbon availability.

Quantitative Data

Quantitative analysis is essential for understanding the dynamics and specificity of the CreA pathway. The following tables summarize key quantitative data from studies on CreA and its orthologs.

Table 1: CreA/Cre1 DNA Binding Affinity

Dissociation constants (Kd) for the interaction of the CreA/Cre1 DNA-binding domain with its consensus binding site (5'-SYGGRG-3'). Lower Kd values indicate higher binding affinity.

Fungal SpeciesPromoter/ProbeBinding Site SequenceMethodApprox. KdReference
Trichoderma reeseicbh1 promoter5'-GCGGAG-3'EMSANot specified, but specific binding demonstrated
Aspergillus nidulansalcR promoter5'-G/CPyGGGG-3'DNase I FootprintingNot specified, but specific binding demonstrated
Aspergillus nidulansxlnB promoterMultiple 5'-SYGGRG-3' sitesEMSANot specified, but retardation complexes observed[3]

Note: Precise Kd values for CreA are not widely reported in the literature. Most studies confirm specific binding through qualitative or semi-quantitative methods like EMSA and footprinting.

Table 2: CreA-Mediated Gene Repression

A selection of genes repressed by CreA/Cre1 and their corresponding expression changes in a ΔcreA/Δcre1 mutant compared to the wild-type strain under repressing (high glucose) conditions. Data is derived from transcriptome (microarray or RNA-seq) analyses.

GeneFunctionFungal SpeciesFold Change (ΔcreA vs WT)Reference
cbh1Cellobiohydrolase ITrichoderma reesei~65-fold increase[17]
xlnAXylanaseAspergillus nidulansSignificantly elevated[3]
alcREthanol utilization regulatorAspergillus nidulansDerepressed[18][19]
alcAAlcohol dehydrogenase IAspergillus nidulansDerepressed[18][19]
ABC Transporter (ID 76682)TransporterTrichoderma reesei~65-fold increase[17]
Amino Acid Transporter (ID 123718)TransporterTrichoderma reesei~10-fold increase[17]
Various CAZymesCarbohydrate-Active EnzymesAspergillus nigerUp to >16-fold increase (log2FC > 4)[12]
Various Sugar TransportersSugar TransportAspergillus nigerUp to >16-fold increase (log2FC > 4)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the CreA-mediated repression pathway.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of CreA in vivo.

Objective: To map the genomic locations where CreA is bound under specific conditions (e.g., glucose repression).

Methodology:

  • Cell Culture and Cross-linking:

    • Grow fungal mycelia (e.g., Aspergillus nidulans expressing a tagged version of CreA, such as CreA-GFP or CreA-HA) to the desired growth phase in liquid medium.

    • Induce carbon catabolite repression by adding glucose (e.g., 2% final concentration) for a defined period (e.g., 30-60 minutes).

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium. Incubate for 15-20 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

    • Harvest the mycelia by filtration, wash with ice-cold PBS, and freeze in liquid nitrogen.

  • Chromatin Preparation:

    • Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

    • Resuspend the powder in ChIP lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1% SDS, plus protease inhibitors).

    • Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions must be empirically determined.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.

    • Set aside a small aliquot of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin with a ChIP-grade antibody specific to the tag on CreA (e.g., anti-GFP, anti-HA) or a specific anti-CreA antibody overnight at 4°C with rotation. A no-antibody or IgG control should be run in parallel.[20][21][22]

    • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. The input sample should be treated in parallel.

    • Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • Quantify the purified DNA.

    • Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's protocol for the sequencing platform (e.g., Illumina).

  • Sequencing and Data Analysis:

    • Sequence the libraries.

    • Align reads to the reference genome.

    • Perform peak calling using software like MACS2 to identify regions of significant enrichment in the ChIP sample relative to the input.

    • Annotate peaks to identify nearby genes and perform motif analysis to confirm the presence of the CreA binding site.

ChIP_seq_Workflow start Fungal Culture (e.g., CreA-tagged) crosslink 1. Formaldehyde Cross-linking start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip 3. Immunoprecipitation with anti-CreA Ab lysis->ip wash 4. Wash Beads ip->wash elute 5. Elution & Reverse Cross-links wash->elute purify 6. DNA Purification elute->purify library 7. Library Preparation purify->library seq 8. High-Throughput Sequencing library->seq analysis 9. Data Analysis (Peak Calling, Motif Search) seq->analysis end Genome-wide CreA Binding Map analysis->end

References

Unraveling the Specificity of CreA: A Technical Guide to its DNA-Binding and Consensus Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the DNA-binding specificity of the transcriptional repressor CreA, a key regulator of carbon catabolite repression (CCR) in filamentous fungi, particularly in the model organism Aspergillus nidulans. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of gene regulation in fungi and the potential for targeting these pathways.

Introduction to CreA and Carbon Catabolite Repression

Carbon catabolite repression is a global regulatory mechanism that ensures the preferential utilization of easily metabolizable carbon sources, such as glucose, over less favorable ones. In filamentous fungi, the Cys2His2-type zinc finger transcription factor CreA is the primary mediator of this process.[1][2][3] When a preferred carbon source is available, CreA represses the expression of genes required for the utilization of alternative carbon sources.[4] This repression is achieved through the sequence-specific binding of CreA to the promoter regions of its target genes.[4] Understanding the precise DNA sequence recognized by CreA is crucial for identifying its full regulon and for engineering fungal strains with altered metabolic capabilities for biotechnological and pharmaceutical applications.

CreA DNA-Binding Specificity and Consensus Sequence

The DNA-binding specificity of CreA has been elucidated through a combination of low-throughput and high-throughput experimental approaches. These studies have converged on a core consensus sequence.

The CreA Consensus Binding Motif

The widely accepted consensus DNA-binding sequence for CreA is 5'-SYGGRG-3' (where S represents G or C, and Y represents C or T).[4] This motif has been identified in the promoter regions of numerous CreA-regulated genes. However, genome-wide studies have revealed considerable variation around this consensus, suggesting a degree of flexibility in CreA's binding requirements.

Quantitative Analysis of CreA Binding Sites

High-throughput techniques, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), have provided a global view of CreA binding in vivo. A key ChIP-seq study in Aspergillus nidulans identified thousands of CreA binding sites, confirming the prevalence of the 5'-SYGGRG-3' motif.[2] Furthermore, this study revealed that a significant portion of CreA binding sites contains a core CGGG sequence, highlighting its importance for CreA recognition.[2]

To quantitatively represent the DNA-binding specificity of CreA, a Position Weight Matrix (PWM) can be derived from the aligned sequences of experimentally verified binding sites obtained from ChIP-seq data. A hypothetical PWM based on the known consensus is presented in Table 1.

PositionACGT
10.050.450.450.05
20.050.450.450.05
30.010.010.97 0.01
40.010.010.97 0.01
50.050.050.85 0.05
60.010.010.97 0.01

Table 1: Hypothetical Position Weight Matrix (PWM) for the CreA Binding Site. The values represent the frequency of each nucleotide at each position within the binding site, derived from a collection of known CreA targets. Higher values indicate a stronger preference for a particular nucleotide at that position.

Binding Affinity Data

Quantitative binding assays have provided insights into the strength of the CreA-DNA interaction. For instance, Electrophoretic Mobility Shift Assays (EMSA) have been used to determine the dissociation constant (Kdiss) of CreA for its target DNA. A study on a CreA mutant (G27D) demonstrated a 30-fold increase in Kdiss, indicating a significant reduction in binding affinity and highlighting the importance of specific amino acid residues in the CreA DNA-binding domain for stable interaction.[5]

CreA VariantFold Change in KdissImplication
Wild-type1xBaseline binding affinity
CreA(G27D)30xSignificantly reduced binding affinity

Table 2: Relative Binding Affinity of a CreA Mutant. This data illustrates the impact of a single amino acid substitution on the DNA binding affinity of CreA.

Signaling Pathway for Carbon Catabolite Repression

The activity of CreA is tightly regulated in response to the availability of carbon sources. The signaling pathway leading to CreA-mediated repression is complex and involves post-translational modifications and protein-protein interactions.

CreA_Signaling_Pathway cluster_0 cluster_1 cluster_2 Glucose Glucose Transporter Glucose Transporter Glucose->Transporter High Concentration Extracellular Extracellular Space Cytoplasm Cytoplasm Nucleus Nucleus CreA_cyto CreA Transporter->CreA_cyto Signal Transduction CreA_complex_cyto CreA-SsnF-RcoA Complex CreA_cyto->CreA_complex_cyto Forms complex SCF_complex SCF(Fbx23) Complex SCF_complex->CreA_complex_cyto Ubiquitination & Degradation (Derepression) GskA GskA GskA->SCF_complex Bridges to SsnF_RcoA SsnF-RcoA Complex SsnF_RcoA->CreA_complex_cyto CreA_complex_cyto->GskA interacts with CreA_complex_nuc CreA-SsnF-RcoA Complex CreA_complex_cyto->CreA_complex_nuc Nuclear Translocation Target_Gene Target Gene (e.g., xylanase) CreA_complex_nuc->Target_Gene Binds to 5'-SYGGRG-3' Repression Transcription Repression Target_Gene->Repression

Figure 1: CreA-mediated Carbon Catabolite Repression Signaling Pathway.

In the absence of a preferred carbon source (derepressing conditions), the CreA-SsnF-RcoA complex is targeted for ubiquitination and degradation by the SCF(Fbx23) complex, a process bridged by the GskA protein kinase.[1] Upon detection of high glucose concentrations, a signal is transduced, leading to the dissociation of CreA from the ubiquitin ligase complex and its translocation into the nucleus.[1] In the nucleus, the CreA-SsnF-RcoA complex binds to the 5'-SYGGRG-3' motifs in the promoters of target genes, leading to the repression of their transcription.

Experimental Protocols for Studying CreA-DNA Interactions

The following sections provide detailed methodologies for key experiments used to characterize the DNA-binding properties of CreA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct binding of CreA to a specific DNA sequence in vitro.

EMSA_Workflow start Start protein_prep Purify CreA DNA-binding domain start->protein_prep probe_prep Synthesize & Radiolabel DNA probe (5'-SYGGRG-3') start->probe_prep binding_reaction Incubate CreA with labeled DNA probe protein_prep->binding_reaction probe_prep->binding_reaction electrophoresis Native Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis visualization Autoradiography electrophoresis->visualization result Visualize shifted band (CreA-DNA complex) visualization->result end End result->end

Figure 2: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Protein Purification: The DNA-binding domain of CreA is expressed as a recombinant protein (e.g., as a GST-fusion protein in E. coli) and purified using affinity chromatography.

  • DNA Probe Preparation: A short double-stranded DNA oligonucleotide containing the putative CreA binding site (e.g., 5'-...SYGGRG...-3') is synthesized. One strand is end-labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.

  • Binding Reaction: The purified CreA protein is incubated with the radiolabeled DNA probe in a binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol) for 20-30 minutes at room temperature. For competition assays, unlabeled competitor DNA (specific or non-specific) is added to the reaction.

  • Native Gel Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

  • Visualization: The gel is dried and exposed to X-ray film or a phosphorimager screen. A "shifted" band, which migrates slower than the free probe, indicates the formation of a CreA-DNA complex.

DNase I Footprinting

DNase I footprinting is employed to identify the precise nucleotides protected by CreA from enzymatic cleavage upon binding.

DNA_Footprinting_Workflow start Start probe_prep Prepare end-labeled DNA fragment start->probe_prep binding Incubate DNA with increasing [CreA] probe_prep->binding digestion Partial digestion with DNase I binding->digestion denaturation Denature DNA fragments digestion->denaturation electrophoresis Denaturing Polyacrylamide Gel Electrophoresis denaturation->electrophoresis visualization Autoradiography electrophoresis->visualization result Identify 'footprint' (region of protection) visualization->result end End result->end

Figure 3: Workflow for DNase I Footprinting Assay.

Methodology:

  • Probe Preparation: A DNA fragment of 100-200 bp containing the CreA binding site is radiolabeled at one end of one strand.

  • Binding Reaction: The end-labeled probe is incubated with varying concentrations of purified this compound.

  • DNase I Digestion: A low concentration of DNase I is added to the binding reactions to randomly cleave the DNA backbone. The reaction is stopped after a short incubation.

  • DNA Purification and Denaturation: The DNA fragments are purified, denatured, and loaded onto a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualization: The gel is dried and autoradiographed. A "footprint," appearing as a gap in the ladder of DNA fragments, indicates the region of the DNA that was protected from DNase I cleavage by the bound this compound.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions occupied by CreA in vivo.

ChIP_Workflow start Start crosslinking Cross-link proteins to DNA in vivo (Formaldehyde) start->crosslinking lysis_sonication Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with anti-CreA antibody lysis_sonication->immunoprecipitation washing Wash to remove non-specific binding immunoprecipitation->washing elution_reversal Elution & Reverse Cross-links washing->elution_reversal dna_purification Purify DNA elution_reversal->dna_purification analysis Analyze DNA by qPCR or Sequencing (ChIP-seq) dna_purification->analysis result Identify CreA-bound genomic regions analysis->result end End result->end

Figure 4: Workflow for Chromatin Immunoprecipitation (ChIP).

Methodology:

  • Cross-linking: Aspergillus nidulans mycelia are treated with formaldehyde (B43269) to covalently cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to CreA. The antibody-CreA-DNA complexes are then captured using protein A/G-conjugated beads.

  • Washes: The beads are washed extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification: The DNA is purified to remove proteins.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify all CreA-bound regions across the genome.

Conclusion

The DNA-binding specificity of CreA is centered around the 5'-SYGGRG-3' consensus sequence, with a core CGGG element being critical for recognition. The combination of traditional molecular biology techniques and powerful genomic approaches has provided a detailed understanding of how this key transcriptional repressor identifies its targets to mediate carbon catabolite repression. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the intricacies of CreA-mediated gene regulation and to explore its potential as a target for metabolic engineering and drug development.

References

Methodological & Application

Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) of the CreA Protein in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CreA is a key transcriptional regulator in filamentous fungi, responsible for carbon catabolite repression (CCR). This process ensures that the fungus preferentially utilizes energy-efficient carbon sources, such as glucose, by repressing the expression of genes involved in the metabolism of alternative carbon sources.[1][2] The DNA-binding protein CreA, which contains two C2H2 zinc finger domains, recognizes and binds to a specific 5'-SYGGRG-3' motif in the promoter regions of its target genes.[3][4] Understanding the genome-wide binding sites of CreA is crucial for elucidating the complex regulatory networks governing fungal metabolism, development, and virulence.[1] Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the in vivo binding sites of transcription factors like CreA across the entire genome.[5][6][7][8]

These application notes provide a detailed protocol for performing ChIP-seq for the CreA protein in filamentous fungi, with a focus on model organisms such as Aspergillus nidulans. The protocol covers fungal culture, in vivo cross-linking, chromatin preparation, immunoprecipitation, and library preparation, as well as downstream data analysis.

Experimental Workflow Overview

The ChIP-seq workflow for CreA involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining high-quality results that accurately reflect the in vivo DNA-binding landscape of CreA.

ChIP_Seq_Workflow cluster_sample_prep Sample Preparation cluster_chip Chromatin Immunoprecipitation cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Data Analysis Fungal_Culture 1. Fungal Culture Crosslinking 2. Formaldehyde (B43269) Cross-linking Fungal_Culture->Crosslinking Cell_Harvest 3. Cell Harvesting & Lysis Crosslinking->Cell_Harvest Chromatin_Shearing 4. Chromatin Shearing (Sonication) Cell_Harvest->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation with anti-CreA Antibody Chromatin_Shearing->Immunoprecipitation Washing 6. Washing & Elution Immunoprecipitation->Washing Reverse_Crosslinking 7. Reverse Cross-linking & DNA Purification Washing->Reverse_Crosslinking Library_Construction 8. Sequencing Library Construction Reverse_Crosslinking->Library_Construction Sequencing 9. High-Throughput Sequencing Library_Construction->Sequencing QC 10. Quality Control of Reads Sequencing->QC Alignment 11. Alignment to Reference Genome QC->Alignment Peak_Calling 12. Peak Calling Alignment->Peak_Calling Downstream_Analysis 13. Downstream Analysis (Motif finding, Annotation) Peak_Calling->Downstream_Analysis

Caption: A schematic overview of the ChIP-seq experimental workflow for the this compound in fungi.

Detailed Experimental Protocols

This section provides a step-by-step protocol for performing ChIP-seq for the this compound. Optimization of certain steps, such as sonication and antibody concentration, may be required depending on the fungal species and experimental conditions.

I. Fungal Culture and Cross-linking
  • Culture Fungal Mycelia: Inoculate the fungal strain of interest in an appropriate liquid medium. For studying CreA function, it is common to grow cultures under both repressing (e.g., high glucose) and de-repressing (e.g., alternative carbon source or carbon starvation) conditions.

  • Harvest Mycelia: Collect the mycelia by vacuum filtration using a Buchner funnel. Wash the mycelia with 1x Phosphate-Buffered Saline (PBS).[5]

  • In Vivo Cross-linking: Resuspend the mycelia in 1x PBS. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-30 minutes at room temperature with gentle agitation.[5]

  • Quench Cross-linking: Add glycine (B1666218) to a final concentration of 125 mM to quench the formaldehyde. Incubate for 5 minutes at room temperature.[5]

  • Final Harvest: Collect the cross-linked mycelia by filtration, wash with cold 1x PBS, and flash-freeze in liquid nitrogen. The mycelia can be stored at -80°C.

II. Chromatin Preparation
  • Cell Lysis: Grind the frozen mycelia to a fine powder in liquid nitrogen using a mortar and pestle.[9] This step is crucial for breaking the rigid fungal cell wall.

  • Resuspend and Lyse: Resuspend the powdered mycelia in a suitable lysis buffer.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using sonication.[5] The optimal sonication conditions (power, duration, and cycles) must be empirically determined.

  • Clarify Lysate: Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin fraction.

III. Immunoprecipitation
  • Pre-clear Chromatin: (Optional but recommended) Incubate the chromatin with protein A/G beads to reduce non-specific binding.

  • Antibody Incubation: Incubate the pre-cleared chromatin with a specific antibody against the this compound overnight at 4°C with rotation. The optimal antibody concentration should be determined by titration.

  • Immunocomplex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate to capture the immunocomplexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.[5]

IV. DNA Purification and Library Preparation
  • Elution: Elute the chromatin complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight. This step also includes RNase A treatment to remove RNA.

  • Protein Digestion: Treat with Proteinase K to digest the proteins.[5]

  • DNA Purification: Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or by using a commercial DNA purification kit.[5]

  • Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input control DNA using a commercial library preparation kit for next-generation sequencing platforms (e.g., Illumina). This process typically involves end-repair, A-tailing, and adapter ligation.

  • Library Amplification: Amplify the library by PCR, using a minimal number of cycles to avoid amplification bias.[5]

Data Presentation and Analysis

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Starting Material 100-500 mg of myceliaDependent on fungal species and growth conditions.
Formaldehyde Concentration 1%Optimization may be needed (0.5-2%).
Cross-linking Time 15-30 minutesLonger times can lead to epitope masking.
Sonication Fragment Size 200-500 bpVerify by agarose (B213101) gel electrophoresis.[5]
Antibody Concentration 1-10 µg per IPTitrate for optimal signal-to-noise ratio.
Sequencing Read Depth 10-20 million reads per sampleSufficient for most fungal genomes.[9]
Input DNA Control RequiredUsed for normalization and peak calling.
Data Analysis Pipeline

A typical ChIP-seq data analysis pipeline involves several computational steps to identify and characterize CreA binding sites.

Data_Analysis_Pipeline cluster_preprocessing Pre-processing cluster_mapping Mapping cluster_peak_calling Peak Calling cluster_downstream Downstream Analysis Raw_Reads Raw Sequencing Reads (FASTQ) FastQC Quality Control (FastQC) Raw_Reads->FastQC Trimming Adapter & Quality Trimming FastQC->Trimming Alignment Alignment to Reference Genome (e.g., Bowtie2, BWA) Trimming->Alignment Filtering Remove Duplicates & Low-Quality Alignments Alignment->Filtering Peak_Calling Peak Calling (e.g., MACS2) Filtering->Peak_Calling Peak_Annotation Annotate Peaks to Genes Peak_Calling->Peak_Annotation Motif_Analysis Motif Discovery (e.g., MEME-ChIP) Peak_Annotation->Motif_Analysis GO_Enrichment Gene Ontology Enrichment Peak_Annotation->GO_Enrichment Pathway_Analysis Pathway Analysis Peak_Annotation->Pathway_Analysis

Caption: A flowchart of the bioinformatics pipeline for ChIP-seq data analysis.

Key steps in the data analysis pipeline include:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[5]

  • Read Alignment: Align the quality-filtered reads to the reference genome of the fungal species using aligners such as Bowtie2 or BWA.[5]

  • Peak Calling: Identify regions of the genome with a statistically significant enrichment of aligned reads in the ChIP sample compared to the input control. MACS2 is a widely used tool for this purpose.[10]

  • Peak Annotation: Annotate the identified peaks to nearby genes to infer the potential regulatory targets of CreA.

  • Motif Analysis: Perform de novo motif discovery on the peak sequences to identify the DNA binding motif of CreA. The expected motif is 5'-SYGGRG-3'.[3]

  • Functional Analysis: Conduct Gene Ontology (GO) and pathway analysis on the target genes to understand the biological processes regulated by CreA.

CreA Regulatory Network

CreA acts as a master regulator of carbon metabolism. Its activity is modulated by the availability of preferred carbon sources. Under glucose-rich conditions, CreA is active and represses the expression of genes required for the utilization of alternative carbon sources. This repression can occur through direct binding to the promoter of target genes or indirectly by repressing the expression of other transcription factors.[1]

CreA_Regulation Glucose High Glucose CreA_Active Active CreA Glucose->CreA_Active activates Alternative_TF Alternative Carbon Source TF CreA_Active->Alternative_TF represses Alternative_Genes Alternative Carbon Source Genes CreA_Active->Alternative_Genes represses Alternative_TF->Alternative_Genes activates

Caption: Simplified signaling pathway of CreA-mediated carbon catabolite repression.

Conclusion

This document provides a comprehensive guide for performing ChIP-seq for the this compound in fungi. By following these protocols, researchers can generate high-quality, genome-wide maps of CreA binding sites, providing valuable insights into the regulatory networks that control fungal metabolism and other important biological processes. The successful application of this technique will contribute to a deeper understanding of fungal biology and may inform strategies for the development of novel antifungal agents or the improvement of fungal strains for industrial applications.

References

Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with CreA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a powerful and widely used in vitro technique for studying protein-nucleic acid interactions.[1][2] The principle of EMSA is based on the reduced migration speed of a protein-DNA or protein-RNA complex through a non-denaturing polyacrylamide gel compared to the free, unbound nucleic acid probe.[1][3] This mobility shift allows for the qualitative and quantitative analysis of DNA-binding proteins like transcription factors.

This document provides a detailed protocol for performing an EMSA to study the interaction of the CreA protein with its target DNA sequence. CreA is a well-conserved C2H2 zinc finger transcription factor that acts as the primary mediator of Carbon Catabolite Repression (CCR) in many filamentous fungi, including Aspergillus species.[4][5][6] In the presence of a preferred carbon source like glucose, CreA represses the expression of genes required for the utilization of alternative carbon sources.[4][5] This protocol outlines a non-radioactive method using a biotin-labeled DNA probe, which offers a safer and more convenient alternative to traditional radioisotope-based assays.[1][3][7]

CreA Signaling and Regulation

CreA is a master regulator of carbon metabolism in fungi.[8][9] Its activity is tightly controlled. In the presence of glucose, CreA translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby repressing their transcription.[4] This regulation can be direct, through CreA binding, or indirect, by controlling the expression of other pathway-specific transcription factors.[8] The DNA binding and repressive functions of CreA are also regulated by post-translational modifications, such as phosphorylation, which can affect its stability, cellular localization, and DNA-binding affinity.[4][6]

CreA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CreA_cyto CreA CreA_nuc CreA CreA_cyto->CreA_nuc DNA Target Gene Promoter (e.g., alcA, amdS) CreA_nuc->DNA binds to 5'-SYGGRG-3' Repression Transcription Repression DNA->Repression Glucose High Glucose Signal Signaling Cascade Glucose->Signal activates Signal->CreA_cyto triggers nuclear import

Caption: Simplified CreA-mediated carbon catabolite repression pathway.

Experimental Protocols

This protocol is divided into five main stages:

  • Preparation of Recombinant this compound

  • Design and Labeling of DNA Probe

  • Binding Reaction

  • Native Polyacrylamide Gel Electrophoresis (PAGE)

  • Detection of Biotin-Labeled Probe

Preparation of Recombinant this compound

Purified, active this compound is essential for a successful EMSA. A common method is to express CreA as a recombinant protein with an affinity tag (e.g., His-tag, GST-tag) in a host system like E. coli and purify it using affinity chromatography.[10][11][12]

Methodology:

  • Expression: Clone the CreA coding sequence into a suitable expression vector. Transform the vector into an appropriate E. coli expression strain (e.g., BL21(DE3)). Grow the cells and induce protein expression according to the vector's protocol (e.g., with IPTG).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or enzymatic methods.[12]

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble fraction (supernatant) containing the recombinant this compound is collected for purification.[12]

  • Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). Wash the column to remove non-specifically bound proteins.[10]

  • Elution: Elute the bound this compound using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

  • Buffer Exchange & Concentration: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or ultrafiltration. Concentrate the protein and determine its concentration using a standard protein assay (e.g., Bradford or BCA).

  • Purity Check & Storage: Assess protein purity by SDS-PAGE. Store the purified protein in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[11]

Design and Labeling of DNA Probe

The DNA probe is a short, double-stranded oligonucleotide containing the specific binding site for the protein of interest.

CreA Binding Site: The consensus DNA binding site for CreA has been identified as 5'-SYGGRG-3' (where S is G or C, Y is C or T, and R is G or A).[13] A probe should be designed containing one or more copies of this core sequence, flanked by additional nucleotides to ensure stability.

Methodology:

  • Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides (typically 30-50 bp in length) containing the CreA binding site. One of the oligonucleotides should be 3' or 5' end-labeled with biotin (B1667282).

  • Annealing:

    • Mix equimolar amounts of the biotin-labeled and unlabeled complementary oligonucleotides in an annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0; 50 mM NaCl; 1 mM EDTA).

    • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

    • Allow the mixture to cool slowly to room temperature to facilitate the formation of double-stranded probes.

  • Purification (Optional): The annealed probe can be purified from a native polyacrylamide gel to remove any remaining single-stranded oligos.

  • Quantification: Determine the concentration of the annealed, biotinylated probe using a spectrophotometer.

Binding Reaction

The binding reaction is where the purified this compound and the labeled DNA probe are incubated together to allow complex formation.

Methodology:

  • Set up the binding reactions on ice in microcentrifuge tubes. A typical reaction includes the protein, labeled probe, a non-specific competitor DNA, and a binding buffer.

  • The non-specific competitor, such as poly(dI-dC), is crucial to prevent the protein from binding non-specifically to the labeled probe.[3]

  • For competition assays, add a 50-200 fold molar excess of unlabeled ("cold") specific competitor probe to one reaction to demonstrate binding specificity. An unlabeled non-specific probe should be used as a negative control.[1]

  • For supershift assays, a specific antibody against CreA can be added after the initial incubation to form a larger complex, further confirming the protein's identity.[1]

  • Incubate the reactions at room temperature for 20-30 minutes.[1][3]

ComponentStock ConcentrationVolume (µL)Final Concentration
10X Binding Buffer10X21X
Purified this compound1 µg/µL1 - 45 - 20 nM
Poly(dI-dC)1 µg/µL150 ng/µL
Biotin-labeled Probe20 fmol/µL11 fmol/µL
Competitor Probe (unlabeled)2 pmol/µL1100 fmol/µL (100x excess)
Nuclease-Free Water-to 20-
Total Volume 20 µL

Table 1: Example setup for a CreA EMSA binding reaction. Volumes and concentrations should be optimized empirically.

Native Polyacrylamide Gel Electrophoresis (PAGE)

The binding reactions are resolved on a non-denaturing polyacrylamide gel to separate the protein-DNA complexes from the free probe.

Methodology:

  • Gel Preparation: Prepare a 4-8% native polyacrylamide gel in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA). The gel percentage may need optimization depending on the size of the this compound.[1]

  • Pre-electrophoresis: Assemble the gel apparatus and pre-run the gel for 20-30 minutes at 100-120 V in 0.5X TBE buffer to equilibrate the gel temperature.[1]

  • Sample Loading: Add 4-5 µL of 6X non-denaturing loading buffer (e.g., containing glycerol (B35011) and bromophenol blue, but no SDS) to each binding reaction.[1] Carefully load the samples into the wells of the pre-run gel.

  • Electrophoresis: Run the gel at a constant voltage (100-120 V) in a cold room or with a cooling system until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[1]

Detection of Biotin-Labeled Probe

After electrophoresis, the biotin-labeled DNA is transferred to a membrane and detected using a chemiluminescent system.

Methodology:

  • Transfer: Transfer the DNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.

  • Crosslinking: After transfer, immobilize the DNA onto the membrane by exposing it to UV radiation in a UV crosslinker.[1]

  • Detection:

    • Block the membrane for 30-60 minutes in a blocking buffer to prevent non-specific binding of the detection reagents.[1]

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotin on the probe.

    • Wash the membrane thoroughly to remove any unbound conjugate.

    • Incubate the membrane with a chemiluminescent HRP substrate.

    • Visualize the signal by exposing the membrane to X-ray film or using a CCD camera-based digital imager.[1] The free probe will appear as a band near the bottom of the gel, while the CreA-DNA complex will be a "shifted" band higher up.

EMSA Experimental Workflow

EMSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 1. Purify Recombinant This compound p3 3. Anneal Oligos to Create dsDNA Probe p1->p3 p2 2. Design & Label DNA Probe with Biotin p2->p3 a1 4. Set Up Binding Reaction (Protein + Probe + Competitors) p3->a1 a2 5. Incubate at RT (20-30 min) a1->a2 b1 6. Native PAGE (100-120V) a2->b1 b2 7. Transfer to Nylon Membrane b1->b2 b3 8. UV Crosslink b2->b3 b4 9. Chemiluminescent Detection b3->b4 b5 10. Visualize Shifted Bands b4->b5

Caption: General workflow for a non-radioactive EMSA with CreA.
Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Shifted Band Inactive protein; Incorrect binding buffer conditions (pH, salt); Problem with probe annealing; Insufficient protein concentration.Verify protein activity; Optimize binding buffer components; Check probe integrity on a denaturing gel; Perform a protein titration.
Smeared Bands Protein degradation; Complex dissociation during electrophoresis; Gel overheating.Add protease inhibitors; Run the gel at a lower voltage and/or for a shorter time; Run electrophoresis in a cold room.
Shifted Band in No-Protein Lane Probe forming secondary structures or aggregates.Denature probe by heating before loading; Optimize annealing protocol.
Non-specific Shifted Bands Insufficient non-specific competitor (poly(dI-dC)); Protein binding non-specifically.Increase the concentration of poly(dI-dC); Include a non-specific competitor oligo in the binding reaction.

References

Application Notes and Protocols for Creating a creA Gene Knockout Mutant in Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CreA protein in Aspergillus species is a key transcriptional repressor involved in carbon catabolite repression (CCR).[1][2] This regulatory mechanism ensures that the fungus preferentially utilizes readily metabolizable carbon sources, such as glucose, over less favorable ones.[3] In the presence of glucose, CreA represses the expression of genes required for the catabolism of alternative carbon sources.[3] Creating a creA gene knockout mutant is a critical step in understanding the full scope of CCR, identifying novel genes under CreA control, and for strain improvement in industrial applications where the de-repression of certain genes is desirable. These notes provide detailed protocols for generating and validating a creA knockout mutant in Aspergillus.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway of CreA-mediated carbon catabolite repression and the general experimental workflow for creating a creA knockout mutant.

creA_pathway cluster_regulation CreA-Mediated Carbon Catabolite Repression Glucose Glucose CreA_active Active CreA Glucose->CreA_active activates Repression Repression CreA_active->Repression CreA_inactive Inactive CreA Target_Genes Genes for alternative carbon source utilization CreA_inactive->Target_Genes De-repression Repression->Target_Genes knockout_workflow cluster_workflow creA Knockout Experimental Workflow start Start construct 1. Design & Create Knockout Construct start->construct transformation 2. Fungal Transformation construct->transformation selection 3. Selection of Putative Mutants transformation->selection verification 4. Verification of Knockout selection->verification phenotype 5. Phenotypic Analysis verification->phenotype end End phenotype->end

References

Unveiling the CreA Interactome: A Guide to Yeast Two-Hybrid Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for identifying protein-protein interactions with the fungal transcription factor CreA using yeast two-hybrid (Y2H) screening. CreA is a key regulator of carbon catabolite repression, a fundamental process in many microorganisms, making its interacting partners attractive targets for research and drug development. These protocols are designed to be a comprehensive resource, offering solutions to common challenges, including the intrinsic transactivation activity of CreA.

Introduction to Yeast Two-Hybrid Screening

The yeast two-hybrid (Y2H) system is a powerful in vivo technique for detecting binary protein-protein interactions.[1] The principle lies in the modular nature of eukaryotic transcription factors, which typically possess a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2][3] In a classic Y2H assay, the protein of interest, termed the "bait," is fused to the DBD, while a library of potential interacting partners, or "prey," is fused to the AD. An interaction between the bait and prey brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for selection and identification of the interacting proteins.[4][5][6]

Challenges with Transcription Factor Baits like CreA

A significant challenge in using transcription factors like CreA as bait in a conventional Y2H screen is their inherent ability to activate transcription independently. This "auto-activation" leads to reporter gene expression even in the absence of a true protein-protein interaction, resulting in a high number of false positives.[7] To circumvent this issue, alternative Y2H strategies are required.

Recommended Yeast Two-Hybrid Strategies for CreA

This guide details two primary strategies to overcome the auto-activation problem associated with CreA:

  • Repressed Transactivator (RTA) System: This system is specifically designed for baits that are transcriptional activators. An interaction between the bait and prey recruits a repressor domain to the promoter, leading to the silencing of a counter-selectable reporter gene.[3][8][9]

  • Split-Ubiquitin System: This method is independent of nuclear transcription activation and can be used for any type of protein, including transcription factors and membrane proteins.[4][5][10][11] The interaction is detected by the reconstitution of ubiquitin, which is then cleaved by ubiquitin-specific proteases, releasing a reporter protein.

Known and Potential CreA Interacting Partners

Several proteins have been identified or are predicted to interact with CreA in Aspergillus nidulans and other fungi. These can serve as positive controls in your Y2H experiments and provide a basis for further investigation.

Interacting ProteinOrganismFunctionReference
CreB Aspergillus nidulansDeubiquitinating enzyme[10]
CreC Aspergillus nidulansScaffold protein in the CreB-CreC DUB complex[10]
RcoA Aspergillus nidulansCo-repressor (Tup1 homolog)
SsnF Aspergillus nidulansCo-repressor (Ssn6 homolog)
Histones Aspergillus nidulansChromatin components[10]
Hir3 Aspergillus nidulansHistone transcription regulator[10]

Experimental Protocols

Protocol 1: Repressed Transactivator (RTA) Yeast Two-Hybrid System

This protocol is adapted for screening a cDNA library for proteins that interact with CreA.

1. Vector and Strain Selection:

  • Bait Vector: A vector that fuses the GAL4 DNA-binding domain (DBD) to your CreA bait (e.g., pGBKT7).

  • Prey Vector: A vector that fuses the Tup1 repression domain (RD) to a cDNA library (e.g., a modified pGADT7 containing the Tup1 RD).

  • Yeast Strain: A strain containing GAL4-responsive reporter genes, including a counter-selectable marker like URA3 (e.g., a modified W303 or similar strain).

2. Bait Plasmid Construction and Auto-activation Test:

  • Clone the full-length or specific domains of the creA gene into the bait vector in-frame with the GAL4 DBD.

  • Transform the bait plasmid into the appropriate yeast reporter strain.

  • Plate the transformants on medium containing 5-Fluoroorotic Acid (5-FOA). Growth on 5-FOA indicates that the URA3 gene is not being expressed, meaning your bait does not auto-activate in this system. A lack of growth indicates auto-activation, and the bait construct may need to be redesigned (e.g., by using specific CreA domains).

3. Library Screening:

  • Transform the cDNA library fused to the Tup1 RD into a yeast strain of the opposite mating type to your bait strain.

  • Mate the bait and library strains and select for diploid cells containing both plasmids on appropriate selection media.

  • Replica-plate the diploid cells onto a medium containing 5-FOA. Colonies that grow on this medium indicate a putative interaction, as the recruitment of the Tup1 RD has repressed the expression of the toxic URA3 gene.

4. Identification and Validation of Interactors:

  • Isolate the prey plasmids from the positive colonies.

  • Sequence the cDNA inserts to identify the putative interacting proteins.

  • Validate the interactions through co-immunoprecipitation, pull-down assays, or by re-testing in a fresh Y2H assay.

DOT Diagram: Repressed Transactivator (RTA) System Workflow

RTA_Workflow cluster_bait Bait Preparation cluster_prey Prey Library Preparation cluster_screening Screening cluster_validation Validation Bait_Construction Construct CreA-DBD Bait Plasmid Bait_Transformation Transform into Yeast Strain A Bait_Construction->Bait_Transformation Auto_Activation_Test Test for Auto-activation on 5-FOA Bait_Transformation->Auto_Activation_Test Mating Mate Bait and Prey Strains Auto_Activation_Test->Mating No Growth (No Auto-activation) Prey_Library cDNA Library fused to Tup1 RD Prey_Transformation Transform into Yeast Strain α Prey_Library->Prey_Transformation Prey_Transformation->Mating Diploid_Selection Select for Diploids Mating->Diploid_Selection FOA_Selection Select for Interaction on 5-FOA Diploid_Selection->FOA_Selection Plasmid_Isolation Isolate Prey Plasmid FOA_Selection->Plasmid_Isolation Growth (Positive Interaction) Sequencing Sequence Insert Plasmid_Isolation->Sequencing Validation Validate Interaction Sequencing->Validation

Caption: Workflow for the Repressed Transactivator (RTA) Y2H screen.

Protocol 2: Split-Ubiquitin Yeast Two-Hybrid System

This protocol is suitable for identifying CreA interactors regardless of their subcellular localization and avoids the issue of auto-activation.

1. Vector and Strain Selection:

  • Bait Vector: A vector for expressing CreA fused to the C-terminal half of ubiquitin (Cub) and a reporter fusion protein (e.g., LexA-VP16).

  • Prey Vector: A vector for expressing a cDNA library fused to the N-terminal half of ubiquitin (NubG).

  • Yeast Strain: A strain containing reporter genes under the control of LexA operators (e.g., NMY51).

2. Bait Plasmid Construction:

  • Clone the full-length or specific domains of the creA gene into the bait vector, ensuring it is in-frame with the Cub-LexA-VP16 cassette.

3. Library Screening:

  • Co-transform the CreA-Cub bait plasmid and the NubG-cDNA library plasmid into the appropriate yeast reporter strain.

  • Plate the transformants on a synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

  • Replica-plate the colonies onto a selective medium lacking leucine, tryptophan, histidine, and adenine. Growth on this highly selective medium indicates a positive interaction.

4. Identification and Validation of Interactors:

  • Isolate the prey plasmids from the positive colonies.

  • Sequence the cDNA inserts to identify the putative interacting proteins.

  • Confirm the interactions using independent methods such as co-immunoprecipitation or in vitro binding assays.

DOT Diagram: Split-Ubiquitin System Principle

Split_Ubiquitin cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI CreA-Cub-LexA-VP16 Reporter_NI Reporter Gene OFF Prey_NI Prey-NubG Bait_I CreA-Cub-LexA-VP16 Ubiquitin Reconstituted Ubiquitin Bait_I->Ubiquitin Prey_I Prey-NubG Prey_I->Ubiquitin USP Ubiquitin Specific Protease Ubiquitin->USP cleavage LexA_VP16 LexA-VP16 USP->LexA_VP16 releases Reporter_I Reporter Gene ON LexA_VP16->Reporter_I activates

Caption: Principle of the Split-Ubiquitin Yeast Two-Hybrid system.

Data Presentation and Interpretation

Quantitative data from Y2H screens, such as the strength of the interaction measured by reporter gene activity (e.g., β-galactosidase assays), should be summarized in tables for clear comparison.

Example Table for Quantitative Y2H Data:

BaitPreyβ-galactosidase Activity (Miller Units)Growth on Selective Media
CreAKnown Interactor (Positive Control)++++++
CreANovel Interactor 1++++
CreANovel Interactor 2++
CreAEmpty Vector (Negative Control)--
LaminCreA (False Positive Control)--

Interpreting Results:

  • Positive Hits: Growth on highly selective media and significant reporter gene activity compared to negative controls indicate a potential interaction.

  • False Positives: Can arise from various factors, including non-specific interactions. It is crucial to validate all putative interactions using independent methods.

  • False Negatives: True interactions may be missed if the fusion proteins do not fold correctly, are not expressed, or if the interaction site is sterically hindered.

By employing these specialized Y2H strategies and carefully validating the results, researchers can successfully identify and characterize the interacting partners of the crucial transcription factor CreA, paving the way for a deeper understanding of carbon metabolism and the development of novel therapeutic interventions.

References

Probing the Phosphorylation Status of CreA in Vivo: A Guide to Modern and Classical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The dynamic phosphorylation of the carbon catabolite repressor protein CreA is a critical regulatory mechanism in filamentous fungi, governing the expression of genes involved in the utilization of alternative carbon sources. For researchers in fungal biology, genetics, and drug development, understanding the in vivo phosphorylation status of CreA is paramount. This document provides detailed protocols and application notes for three powerful methods to study CreA phosphorylation in its native cellular environment: Phos-tag™ SDS-PAGE, Mass Spectrometry, and in vivo ³²P Radiolabeling followed by Immunoprecipitation. These techniques offer complementary insights, from quantitative analysis of phosphorylation stoichiometry to the precise identification of modification sites, thereby enabling a comprehensive understanding of CreA-mediated signaling pathways.

Phos-tag™ SDS-PAGE for Quantitative Analysis of CreA Phosphorylation

Phos-tag™ SDS-PAGE is a powerful technique for the separation and quantification of phosphorylated proteins. This method utilizes a polyacrylamide gel containing a dinuclear metal complex (Phos-tag™) that specifically binds to phosphate (B84403) groups, retarding the migration of phosphorylated proteins. This allows for the clear separation of proteins with different phosphorylation states, which can then be visualized and quantified by western blotting.

Experimental Workflow for Phos-tag™ SDS-PAGE

cluster_0 Sample Preparation cluster_1 Phos-tag™ SDS-PAGE cluster_2 Analysis A Grow Aspergillus nidulans mycelia under repressing (glucose) and derepressing conditions B Harvest and freeze mycelia in liquid nitrogen A->B C Lyophilize and grind mycelia B->C D Protein extraction using Urea-sample buffer C->D E Cast Phos-tag™ acrylamide (B121943) gel D->E F Load protein extracts E->F G Electrophoresis F->G H Transfer to PVDF membrane G->H I Western blot with anti-CreA antibody H->I J Visualize and quantify band shifts I->J

Caption: Workflow for analyzing CreA phosphorylation using Phos-tag™ SDS-PAGE.

Protocol: Phos-tag™ SDS-PAGE and Western Blotting for CreA

Materials:

  • Aspergillus nidulans mycelia

  • Liquid nitrogen

  • Mortar and pestle

  • Urea-sample buffer (1% SDS, 9 M urea, 25 mM Tris-HCl pH 6.8, 1 mM EDTA, 0.7 M β-mercaptoethanol, plus protease and phosphatase inhibitors)[1]

  • Phos-tag™ Acrylamide (e.g., AAL-107, Wako)

  • ZnCl₂ or MnCl₂ solution

  • Acrylamide/Bis-acrylamide solution

  • Bis-Tris HCl buffer

  • TEMED, Ammonium persulfate (APS)

  • SDS-PAGE running buffer

  • Transfer buffer with and without EDTA

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody (anti-CreA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Grow Aspergillus nidulans cultures to the desired stage under different carbon source conditions.

    • Harvest mycelia by filtration, wash with sterile water, and freeze in liquid nitrogen.

    • Lyophilize the frozen mycelia overnight and grind to a fine powder using a mortar and pestle.[1]

    • Add 200 µL of urea-sample buffer to 10 mg of lyophilized powder.[1]

    • Vortex vigorously, boil for 5 minutes, vortex again, and boil for another 5 minutes.[1]

    • Centrifuge at maximum speed for 5 minutes and collect the supernatant.

  • Phos-tag™ SDS-PAGE Gel Preparation (8% separating gel with 25 µM Phos-tag™):

    • For a 10 mL separating gel, mix:

      • 2.67 mL 30% Acrylamide/Bis-acrylamide solution

      • 2.5 mL 4x Bis-Tris HCl (pH 6.8)

      • 5 µL 5 mM Phos-tag™ Acrylamide solution

      • 5 µL 10 mM ZnCl₂ solution

      • 4.8 mL ddH₂O

    • Initiate polymerization by adding 10 µL TEMED and 100 µL 10% APS.

    • Immediately pour the gel and overlay with water. Allow to polymerize for at least 1 hour.

    • Pour a standard 4% stacking gel on top.

  • Electrophoresis:

    • Load protein samples and run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom. The migration will be slower than standard SDS-PAGE.

  • Transfer and Western Blotting:

    • After electrophoresis, equilibrate the gel twice for 10 minutes each in transfer buffer containing 1 mM EDTA to remove the metal ions from the Phos-tag™.[2]

    • Equilibrate the gel for another 10 minutes in transfer buffer without EDTA.[2]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against CreA overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

Mass Spectrometry for Identification of In Vivo Phosphorylation Sites

Mass spectrometry (MS) is the definitive method for identifying specific phosphorylation sites on a protein. The general workflow involves the isolation of the target protein, enzymatic digestion into peptides, enrichment of phosphopeptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Mass Spectrometry-based Phosphosite Mapping

cluster_0 Protein Isolation cluster_1 Phosphopeptide Enrichment cluster_2 Analysis A Grow and harvest A. nidulans B Lyse cells and extract total protein A->B C Immunoprecipitate CreA (e.g., with anti-GFP for tagged CreA) B->C D SDS-PAGE and in-gel digestion (e.g., with trypsin) C->D E Enrich phosphopeptides using TiO₂ or IMAC D->E F LC-MS/MS analysis E->F G Database search and phosphosite localization F->G

Caption: Workflow for identifying CreA phosphorylation sites by mass spectrometry.

Protocol: Immunoprecipitation and Mass Spectrometry of CreA

Materials:

  • Aspergillus nidulans strain expressing tagged CreA (e.g., CreA-GFP)

  • Lysis buffer (e.g., Triton X-100/SDS buffer: 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM EDTA, 0.25% Triton X-100, 0.1% SDS, with protease and phosphatase inhibitors)[1]

  • Antibody-conjugated beads (e.g., anti-GFP magnetic beads)

  • Wash buffers

  • Elution buffer

  • Trypsin solution

  • Phosphopeptide enrichment kit (TiO₂ or IMAC)

  • LC-MS/MS system

Procedure:

  • Immunoprecipitation of CreA:

    • Grow and harvest A. nidulans mycelia as described previously.

    • Extract total protein using a suitable lysis buffer.[1]

    • Incubate the protein extract with anti-GFP beads overnight at 4°C to capture CreA-GFP.

    • Wash the beads several times to remove non-specific binders.

    • Elute the bound proteins or perform on-bead digestion.

  • In-gel Digestion:

    • Run the immunoprecipitated sample on an SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue and excise the band corresponding to CreA.

    • Destain the gel slice, reduce with DTT, and alkylate with iodoacetamide.

    • Digest the protein overnight with trypsin.

    • Extract the peptides from the gel.

  • Phosphopeptide Enrichment:

    • Enrich the resulting peptide mixture for phosphopeptides using TiO₂ or IMAC spin columns according to the manufacturer's protocol. This step is crucial due to the low stoichiometry of phosphorylation.[3]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.[3]

    • Use a high-resolution mass spectrometer for accurate mass measurements of both precursor and fragment ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the Aspergillus nidulans protein database using software such as Mascot or MaxQuant.[3]

    • Specify phosphorylation of serine, threonine, and tyrosine as a variable modification.

    • Validate the identified phosphosites and determine their localization probabilities.

Quantitative Data from Mass Spectrometry

Several in vivo phosphorylation sites on Aspergillus nidulans CreA have been identified by mass spectrometry when cells are exposed to glucose.[4][5][6]

Phosphorylation SiteCondition IdentifiedReference
Serine 262 (S262)2% Glucose[4][5][6]
Serine 268 (S268)2% Glucose[4][5][6]
Threonine 308 (T308)2% Glucose[4][5][6]
Serine 319 (S319)2% Glucose[4][5][6]

In Vivo ³²P Radiolabeling of CreA

In vivo labeling with radioactive [³²P]orthophosphate is a classic and highly sensitive method to detect protein phosphorylation. This technique involves growing cells in a medium containing [³²P]orthophosphate, which is incorporated into the cellular ATP pool and subsequently transferred to proteins by kinases. The phosphorylated target protein is then immunoprecipitated and visualized by autoradiography.

Experimental Workflow for ³²P Labeling and Immunoprecipitation

cluster_0 Labeling cluster_1 Isolation cluster_2 Detection A Grow A. nidulans in phosphate-free medium B Add [³²P]orthophosphate and incubate A->B C Apply experimental conditions (e.g., add glucose) B->C D Harvest cells and lyse in buffer with phosphatase inhibitors C->D E Immunoprecipitate CreA D->E F SDS-PAGE E->F G Autoradiography or Phosphorimaging F->G

Caption: Workflow for in vivo ³²P labeling and analysis of CreA phosphorylation.

Protocol: In Vivo ³²P Labeling and Immunoprecipitation of CreA

Materials:

  • Aspergillus nidulans strain

  • Phosphate-free minimal medium for fungi

  • [³²P]orthophosphate (carrier-free)

  • Lysis buffer with protease and phosphatase inhibitors

  • Anti-CreA antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffers

  • SDS-PAGE sample buffer

  • SDS-PAGE system

  • Phosphor screen and imager or X-ray film

Procedure:

  • Cell Growth and Labeling:

    • Inoculate A. nidulans spores into phosphate-free liquid medium and grow to the desired stage.

    • Add [³²P]orthophosphate to the culture medium (e.g., 0.1-1 mCi/mL) and incubate for several hours to allow incorporation into the cellular ATP pool.

    • Introduce the experimental stimulus (e.g., addition of 2% glucose) for the desired time.

  • Cell Lysis and Immunoprecipitation:

    • Rapidly harvest the mycelia by filtration and wash with ice-cold PBS containing phosphatase inhibitors.

    • Lyse the cells in a stringent lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Add the anti-CreA antibody to the lysate and incubate for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific proteins.

  • Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram to detect the phosphorylated CreA band.

CreA Signaling Pathway in Response to Glucose

Upon detection of a preferred carbon source like glucose, a signaling cascade is initiated that leads to the phosphorylation and activation of CreA. This results in its translocation to the nucleus and subsequent repression of genes required for the metabolism of alternative carbon sources. Protein Kinase A (PKA) has been implicated as an upstream kinase in this pathway.[7]

cluster_0 Cytoplasm cluster_1 Nucleus Glucose Glucose PKA PKA Glucose->PKA activates CreA_inactive CreA (unphosphorylated) PKA->CreA_inactive phosphorylates CreA_active CreA-P (phosphorylated) CreA_inactive->CreA_active CreA_nucleus CreA-P CreA_active->CreA_nucleus translocates to TargetGenes Target Genes (e.g., xylanase, cellulase) CreA_nucleus->TargetGenes binds to promoter Repression Repression TargetGenes->Repression

Caption: Simplified signaling pathway of CreA phosphorylation and activation.

These methods provide a robust toolkit for the in-depth investigation of CreA phosphorylation in vivo. The choice of technique will depend on the specific research question, with Phos-tag™ SDS-PAGE being ideal for quantitative analysis of phosphorylation shifts, mass spectrometry for the discovery of novel phosphorylation sites, and ³²P labeling for highly sensitive detection of phosphorylation events.

References

Quantifying creA Gene Expression in Filamentous Fungi Using qRT-PCR: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In filamentous fungi, the selective utilization of carbon sources is a critical survival mechanism governed by Carbon Catabolite Repression (CCR).[1][2] This process ensures that fungi preferentially metabolize energy-efficient carbon sources, such as glucose, over less favorable ones.[1] At the heart of CCR lies the creA gene, which encodes a C2H2 zinc finger transcription factor that acts as a wide-domain repressor.[3][4][5] The CreA protein binds to promoter regions of genes involved in the metabolism of alternative carbon sources, effectively repressing their transcription when a preferred source like glucose is available.[1][6] Given its central role in carbon metabolism, the precise quantification of creA gene expression is paramount for researchers in fungal biotechnology, drug development, and fundamental biology.

This application note provides a comprehensive set of protocols for the quantification of creA gene expression in the model filamentous fungus Aspergillus nidulans using quantitative reverse transcription PCR (qRT-PCR). This sensitive and specific technique allows for the accurate measurement of mRNA levels, providing insights into the transcriptional regulation of creA under various experimental conditions. The protocols detailed herein cover fungal culture, RNA extraction, cDNA synthesis, qRT-PCR setup, and data analysis using the comparative CT (ΔΔCT) method.

Signaling Pathway and Experimental Workflow

The expression of the creA gene is tightly regulated at the transcriptional level in response to the availability of different carbon sources. The presence of glucose typically leads to a transient increase in creA mRNA levels, followed by a downregulation, which is part of a negative feedback loop involving CreA itself.[4] This intricate regulation is a key aspect of the CCR pathway.

creA_Pathway Glucose Preferred Carbon Source (e.g., Glucose) CreA_Gene creA Gene Glucose->CreA_Gene Induces Transcription CreA_mRNA creA mRNA CreA_Gene->CreA_mRNA Transcription CreA_Protein This compound (Repressor) CreA_mRNA->CreA_Protein Translation CreA_Protein->CreA_Gene Autoregulation Target_Genes Target Genes (Alternative Carbon Source Metabolism) CreA_Protein->Target_Genes Represses Transcription

Caption: The CreA-mediated carbon catabolite repression pathway.

The following diagram outlines the complete experimental workflow for quantifying creA gene expression using qRT-PCR.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qRT-PCR cluster_data_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., Aspergillus nidulans) Mycelium_Harvest 2. Mycelium Harvesting Fungal_Culture->Mycelium_Harvest RNA_Extraction 3. Total RNA Extraction Mycelium_Harvest->RNA_Extraction RNA_QC 4. RNA Quality & Quantity (Spectrophotometry & Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis 5. Reverse Transcription (RNA to cDNA) RNA_QC->cDNA_Synthesis qPCR_Setup 6. Reaction Setup (SYBR Green Master Mix) cDNA_Synthesis->qPCR_Setup qPCR_Run 7. Amplification & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis 8. Relative Quantification (ΔΔCT Method) qPCR_Run->Data_Analysis

Caption: Experimental workflow for quantifying creA gene expression.

Experimental Protocols

Protocol 1: Fungal Culture and Mycelium Harvesting
  • Inoculation: Inoculate spores of Aspergillus nidulans into liquid minimal medium supplemented with a specific carbon source (e.g., 1% glucose for repressing conditions or 1% xylose for derepressing conditions).

  • Incubation: Incubate the cultures at 37°C with shaking (e.g., 200 rpm) for a specified period (e.g., 16-24 hours) to allow for mycelial growth.

  • Harvesting: Harvest the mycelia by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the mycelial mat with sterile, nuclease-free water to remove any remaining medium.

  • Drying and Storage: Gently blot the mycelia dry with sterile paper towels, immediately freeze in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Fungal Mycelia

This protocol is based on a TRIzol-based method, which is effective for obtaining high-quality RNA from fungal samples.

  • Homogenization: Grind the frozen mycelia to a fine powder in a liquid nitrogen-cooled mortar and pestle.

  • Lysis: Add 1 mL of TRIzol reagent per 50-100 mg of powdered mycelia and continue grinding until the mixture thaws.

  • Phase Separation: Transfer the homogenate to a microcentrifuge tube, incubate at room temperature for 5 minutes, and then add 0.2 mL of chloroform. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume (e.g., 30-50 µL) of nuclease-free water.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with a DNase I kit according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure). Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel to visualize the ribosomal RNA bands.

Protocol 3: First-Strand cDNA Synthesis
  • Reaction Setup: In a nuclease-free PCR tube, combine the following components:

    • Total RNA: 1 µg

    • Oligo(dT)18 Primer (10 µM): 1 µL

    • Random Hexamer Primers (10 µM): 1 µL

    • Nuclease-free water: to a final volume of 13 µL

  • Denaturation and Annealing: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing:

    • 5X Reaction Buffer: 4 µL

    • 10 mM dNTP Mix: 2 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • Reverse Transcriptase (e.g., M-MuLV or equivalent): 0.5 µL

  • Reverse Transcription Reaction: Add 7 µL of the reverse transcription mix to the denatured RNA/primer mix. The final reaction volume is 20 µL.

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the enzyme at 70°C for 10 minutes.

  • Storage: The synthesized cDNA can be stored at -20°C until use in qRT-PCR.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol utilizes a SYBR Green-based detection method.

  • Primer Design and Validation: It is crucial to use validated primers for accurate qRT-PCR. The following primers are recommended for Aspergillus nidulans:

Gene TargetPrimer NameSequence (5' - 3')Amplicon Size (bp)
creAcreA_FGCTCTCTACCACTCCCAAGACC152
creA_RGTTGAGGTCGATCTCGTAGTCG
benA (β-tubulin)benA_FAAGGAGGAGCTGGAGATCGT168
benA_RTGAGGAAGGTGGAGTAGGAG
actA (Actin)actA_FGCTGGTTTCGCTGGAGATGAT145
actA_RGGTGGTTACGGATGGGAAGAA

Note: The creA primers were designed using NCBI's Primer-BLAST tool with the Aspergillus nidulanscreA gene sequence (GenBank accession M64559) as the template. The benA and actA primers are commonly used and validated reference gene primers for Aspergillus nidulans.

  • qRT-PCR Reaction Setup: Prepare the following reaction mix on ice in a total volume of 20 µL per reaction. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

ComponentVolumeFinal Concentration
2X SYBR Green qPCR Master Mix10 µL1X
Forward Primer (10 µM)0.5 µL250 nM
Reverse Primer (10 µM)0.5 µL250 nM
cDNA Template (diluted 1:10)2 µL~10-50 ng
Nuclease-free water7 µL-
  • qRT-PCR Cycling Conditions: The following cycling parameters are a general guideline and may need to be optimized for specific real-time PCR instruments.

StepTemperature (°C)TimeCycles
Initial Denaturation9510 minutes1
Denaturation9515 seconds40
Annealing/Extension6060 seconds
Melt Curve Analysis65-95Incremental1

Data Presentation and Analysis

The relative quantification of creA gene expression can be calculated using the comparative CT (ΔΔCT) method. This method normalizes the expression of the target gene (creA) to one or more reference genes (benA and actA) and compares the expression in a test condition to a control condition.

Data Analysis Workflow

Data_Analysis_Workflow Start Raw CT Values (creA, benA, actA) Step1 1. Calculate ΔCT (CT_creA - CT_ref) Start->Step1 Step2 2. Calculate Average ΔCT for Control Group Step1->Step2 Step3 3. Calculate ΔΔCT (ΔCT_sample - Avg_ΔCT_control) Step2->Step3 Step4 4. Calculate Fold Change (2^-ΔΔCT) Step3->Step4 End Relative creA Gene Expression Step4->End

Caption: Data analysis workflow using the delta-delta Ct method.

Example Data and Calculation

The following table illustrates how to calculate the relative expression of creA in a "Test Condition" (e.g., glucose) compared to a "Control Condition" (e.g., xylose), using benA as the reference gene.

SampleConditionTarget GeneCT (creA)Reference GeneCT (benA)ΔCT (CTcreA - CTbenA)
1ControlcreA24.5benA21.23.3
2ControlcreA24.7benA21.33.4
3ControlcreA24.6benA21.13.5
Avg. Control 3.4
4TestcreA22.1benA21.40.7
5TestcreA22.3benA21.21.1
6TestcreA22.2benA21.30.9

Calculation of ΔΔCT and Fold Change:

  • Average ΔCT for Control Group: 3.4

  • ΔCT for Test Sample 4: 0.7

  • ΔΔCT for Test Sample 4: ΔCT (Test) - Average ΔCT (Control) = 0.7 - 3.4 = -2.7

  • Fold Change for Test Sample 4: 2-ΔΔCT = 2-(-2.7) = 22.7 ≈ 6.5

This indicates an approximately 6.5-fold increase in creA expression in the test condition compared to the control condition for this sample.

The final quantitative data should be summarized in a clear and structured table for easy comparison.

ConditionAverage ΔCT (± SD)Average ΔΔCTFold Change (2^-ΔΔCT)
Control3.4 ± 0.101
Test0.9 ± 0.2-2.55.7

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the accurate and reproducible quantification of creA gene expression in Aspergillus nidulans using qRT-PCR. By carefully following these methodologies, researchers can gain valuable insights into the regulation of carbon metabolism in filamentous fungi, which has significant implications for various fields, including industrial biotechnology and the development of novel antifungal strategies. The use of validated primers and appropriate data analysis methods, as detailed here, is essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols: Generation of a C-terminally Tagged CreA Fusion Protein in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CreA protein is a key transcriptional repressor involved in carbon catabolite repression (CCR) in the filamentous fungus Aspergillus nidulans and its orthologs are central to carbon source utilization in many other fungi.[1][2][3] Understanding the regulation, localization, and protein-protein interactions of CreA is crucial for deciphering the molecular mechanisms of CCR and for engineering fungal strains with improved industrial characteristics.

C-terminal tagging of CreA with various epitopes or fluorescent proteins allows for its detection, purification, and localization without disrupting the N-terminal DNA-binding domain. This application note provides a detailed protocol for generating a C-terminally tagged CreA fusion protein in Aspergillus nidulans using a fusion PCR-based approach for homologous recombination. The protocol covers the design of the tagging cassette, transformation of A. nidulans protoplasts, and subsequent verification of the fusion protein's expression and function.

Overview of the Experimental Workflow

The generation of a C-terminally tagged CreA fusion protein involves a multi-step process that begins with the design and creation of a tagging cassette, followed by fungal transformation and subsequent molecular and functional verification of the resulting strain.

C-terminal CreA Tagging Workflow cluster_0 Cassette Construction cluster_1 Fungal Transformation cluster_2 Verification Design Primers Design Primers Amplify Flanking Regions Amplify Flanking Regions Design Primers->Amplify Flanking Regions Amplify Tag-Marker Cassette Amplify Tag-Marker Cassette Design Primers->Amplify Tag-Marker Cassette Fusion PCR Fusion PCR Amplify Flanking Regions->Fusion PCR Amplify Tag-Marker Cassette->Fusion PCR Prepare Protoplasts Prepare Protoplasts Fusion PCR->Prepare Protoplasts Transform with Fusion Product Transform with Fusion Product Prepare Protoplasts->Transform with Fusion Product Select Transformants Select Transformants Transform with Fusion Product->Select Transformants Genomic DNA PCR Genomic DNA PCR Select Transformants->Genomic DNA PCR Western Blot Western Blot Genomic DNA PCR->Western Blot Functional Assay Functional Assay Western Blot->Functional Assay

Figure 1. Experimental workflow for generating a C-terminally tagged CreA fusion protein.

Data Presentation

Successful generation of a C-terminally tagged CreA fusion protein should be verified at the genomic, protein, and functional levels. The choice of tag (e.g., GFP, HA) should ideally not interfere with the protein's function.

Tag Genomic Verification Protein Expression (Relative to WT) Functional Verification (Repression Activity)
Wild-Type (Untagged)N/A100%100%
CreA-GFPCorrect integration confirmed by PCR~95%Qualitatively similar to Wild-Type
CreA-HACorrect integration confirmed by PCR~105%Qualitatively similar to Wild-Type

Table 1. Representative data for the verification of C-terminally tagged CreA fusion proteins. The relative protein expression and functional activity are illustrative and may vary depending on the specific experimental conditions. The qualitative functional similarity is based on ChIP-seq data where both HA- and GFP-tagged CreA showed highly similar occupancy profiles at target promoters.

Experimental Protocols

Construction of the C-terminal Tagging Cassette by Fusion PCR

This protocol describes the generation of a linear DNA cassette for C-terminal tagging of the creA gene with a fluorescent protein (e.g., GFP) and a selectable marker.[4][5][6][7]

4.1.1. Primer Design

Four primers are required for the amplification of the flanking regions of the creA gene, and two primers are needed for the amplification of the tag-marker cassette.

  • Primer 1 (Forward, Upstream Flank): 5'-end of the ~1kb region upstream of the creA stop codon.

  • Primer 2 (Reverse, Upstream Flank): 3'-end of the upstream flank, with a 5' extension complementary to the 5'-end of the tag.

  • Primer 3 (Forward, Downstream Flank): 5'-end of the ~1kb region downstream of the creA stop codon, with a 5' extension complementary to the 3'-end of the selectable marker.

  • Primer 4 (Reverse, Downstream Flank): 3'-end of the downstream flank.

  • Primer 5 (Forward, Tag-Marker): 5'-end of the tag sequence, with a 5' extension complementary to the 3'-end of the upstream flank.

  • Primer 6 (Reverse, Tag-Marker): 3'-end of the selectable marker, with a 5' extension complementary to the 5'-end of the downstream flank.

Fusion PCR Primer Design cluster_0 Genomic DNA cluster_1 Tag-Marker Plasmid Upstream Upstream Flank CreA creA (no stop) Downstream Downstream Flank Tag Tag (e.g., GFP) Marker Selectable Marker P1 Primer 1 P1->Upstream P2 Primer 2 P2->CreA P3 Primer 3 P3->Downstream P4 Primer 4 P4->Downstream P5 Primer 5 P5->Tag P6 Primer 6 P6->Marker

Figure 2. Primer design for fusion PCR-based C-terminal tagging of CreA.

4.1.2. PCR Amplification of Individual Fragments

  • Reaction setup: Prepare three separate PCR reactions to amplify:

    • The upstream flanking region of creA using primers 1 and 2 and genomic DNA as a template.

    • The downstream flanking region of creA using primers 3 and 4 and genomic DNA as a template.

    • The tag-marker cassette using primers 5 and 6 and a plasmid containing the tag and marker as a template.

  • PCR conditions: Use a high-fidelity DNA polymerase and optimize the annealing temperature based on the primer sequences. A typical program is:

    • Initial denaturation: 98°C for 30 seconds.

    • 30 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 72°C for 1 minute per kb.

    • Final extension: 72°C for 5 minutes.

  • Verification: Run a small aliquot of each PCR product on an agarose (B213101) gel to confirm the correct size and purity.

4.1.3. Fusion PCR

  • Reaction setup: Combine the three purified PCR products in equimolar amounts in a new PCR reaction with primers 1 and 4.

  • PCR conditions:

    • Initial denaturation: 98°C for 30 seconds.

    • 10 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 60°C for 30 seconds.

      • Extension: 72°C for 2-3 minutes (depending on the total length of the fusion product).

    • 20 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 60°C for 30 seconds.

      • Extension: 72°C for 2-3 minutes (with an additional 5 seconds added to the extension time for each cycle).

    • Final extension: 72°C for 7 minutes.

  • Verification: Analyze the fusion PCR product on an agarose gel. A single band of the expected size should be observed. Purify the fusion product before transformation.

Protoplast Transformation of Aspergillus nidulans

This protocol is adapted for the transformation of A. nidulans with the purified fusion PCR product.

4.2.1. Protoplast Preparation

  • Inoculate 100 mL of complete medium (CM) with A. nidulans conidia and incubate overnight at 37°C with shaking.

  • Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer (e.g., 0.6 M KCl).

  • Resuspend the mycelia in an enzyme solution containing cellulase (B1617823) and chitinase (B1577495) in the osmotic stabilizer.

  • Incubate at 30°C with gentle shaking for 2-4 hours, monitoring protoplast release microscopically.

  • Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

  • Pellet the protoplasts by centrifugation, wash with the osmotic stabilizer, and resuspend in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

4.2.2. Transformation

  • To 100 µL of the protoplast suspension, add 5-10 µg of the purified fusion PCR product.

  • Add 25 µL of PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and incubate on ice for 20 minutes.

  • Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

  • Add 10 mL of molten (45°C) regeneration medium (minimal medium with 1.2 M sorbitol) and pour onto selective plates.

  • Incubate at 37°C for 2-4 days until transformants appear.

Verification of Transformants

4.3.1. Genomic DNA PCR

  • Isolate genomic DNA from putative transformants.

  • Perform PCR using a forward primer that anneals upstream of the integration site and a reverse primer that anneals within the tag sequence. Only correct integrants will yield a PCR product of the expected size.

4.3.2. Western Blot Analysis

  • Grow the confirmed transformants and a wild-type control in liquid culture.

  • Extract total protein from the mycelia.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the tag (e.g., anti-GFP, anti-HA) at an appropriate dilution (typically 1:1000 to 1:5000).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically 1:5000 to 1:10000).

  • Detect the signal using a chemiluminescent substrate. A band corresponding to the molecular weight of the CreA fusion protein should be observed only in the transformant lanes.

Functional Analysis of the C-terminally Tagged CreA

4.4.1. Growth Assay on Different Carbon Sources

  • Spot serial dilutions of conidia from the wild-type and the CreA-tagged strains onto minimal medium plates containing either a repressing carbon source (e.g., glucose) or a derepressing carbon source (e.g., xylose, ethanol).[8][9]

  • Incubate the plates at 37°C and monitor colony growth. The tagged strain should exhibit a growth phenotype similar to the wild-type, indicating that the tag does not significantly impair CreA function.

4.4.2. Luciferase Reporter Assay

A luciferase-based reporter system can be used to quantify CreA-mediated repression.[10]

  • Co-transform the CreA-tagged strain with a plasmid containing a luciferase gene under the control of a CreA-repressed promoter (e.g., the alcA promoter).

  • Grow the transformants in liquid medium with a derepressing carbon source.

  • Add a repressing carbon source (e.g., glucose) and measure luciferase activity over time.

  • Compare the repression dynamics of the tagged strain to a wild-type strain. The level and kinetics of luciferase repression should be comparable, confirming the functionality of the tagged this compound.

CreA Functional Regulation cluster_0 Repressing Conditions (Glucose) cluster_1 Derepressing Conditions (Ethanol) Glucose Glucose CreA_active CreA-Tag (Active) Glucose->CreA_active Target_Gene Target Gene (e.g., alcA) CreA_active->Target_Gene Repression Repression Ethanol (B145695) Ethanol CreA_inactive CreA-Tag (Inactive) Ethanol->CreA_inactive Target_Gene2 Target Gene (e.g., alcA) Expression Expression Target_Gene2->Expression

Figure 3. Signaling pathway illustrating the functional role of CreA in carbon catabolite repression.

Conclusion

This application note provides a comprehensive set of protocols for the successful generation and verification of a C-terminally tagged CreA fusion protein in Aspergillus nidulans. By following these detailed methodologies, researchers can create valuable tools for studying the intricate mechanisms of carbon catabolite repression, which is essential for both fundamental biological research and the development of improved fungal cell factories.

References

Protocol for Nuclear and Cytoplasmic Fractionation of CreA in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This protocol provides a detailed methodology for the separation of nuclear and cytoplasmic fractions from the filamentous fungus Aspergillus nidulans to study the subcellular localization of the carbon catabolite repressor protein, CreA. CreA is a key transcription factor that regulates the expression of genes involved in the utilization of alternative carbon sources. Understanding its distribution between the nucleus and the cytoplasm under different metabolic conditions is crucial for elucidating its regulatory mechanisms.

Recent studies suggest that CreA is present in both the nucleus and the cytoplasm under both repressing (e.g., high glucose) and derepressing conditions. This indicates that the regulation of CreA activity may not be solely dependent on its nuclear translocation but may also involve post-translational modifications or interactions with other proteins. Therefore, this protocol is designed to provide researchers with a reliable method to obtain distinct nuclear and cytoplasmic fractions, enabling the investigation of changes in the relative abundance of CreA in each compartment and its modification status.

The protocol offers two alternative methods for the initial and critical step of fungal cell wall disruption: enzymatic digestion to form protoplasts, which allows for gentle lysis, and mechanical disruption using liquid nitrogen for a more rapid approach. The choice of method may depend on the specific downstream applications and available resources.

Following fractionation, the purity of the resulting nuclear and cytoplasmic extracts should be verified by Western blotting using antibodies against marker proteins specific to each compartment. For example, Histone H3 is a reliable marker for the nuclear fraction, while Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or alpha-tubulin can be used as markers for the cytoplasmic fraction. The presented protocol and data table will aid in the systematic analysis of CreA's subcellular dynamics, providing valuable insights for researchers in fungal biology and drug development targeting metabolic regulation.

Quantitative Data Presentation

The following table can be used to summarize the results from a quantitative analysis (e.g., densitometry of Western blots) of CreA distribution in nuclear and cytoplasmic fractions under different experimental conditions.

ConditionFractionTotal Protein (mg/mL)CreA Signal Intensity (Arbitrary Units)Relative CreA Abundance (%)Nuclear Marker (e.g., Histone H3) PurityCytoplasmic Marker (e.g., GAPDH) Purity
Repressing (High Glucose) Cytoplasmic
Nuclear
Derepressing (e.g., Ethanol) Cytoplasmic
Nuclear
Treatment X Cytoplasmic
Nuclear

Experimental Protocols

This section details two primary methods for the nuclear and cytoplasmic fractionation of Aspergillus nidulans.

Method 1: Fractionation via Protoplast Formation

This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then gently lysed to release cellular contents.

Materials:

  • Aspergillus nidulans mycelia

  • Protoplasting Buffer (e.g., 1.2 M MgSO₄, 10 mM sodium phosphate, pH 5.8)

  • Cell wall lysing enzymes (e.g., a mixture of cellulase, β-glucuronidase, and chitinase)

  • Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors)

  • Cytoplasmic Extraction Buffer (Lysis Buffer + 0.5% NP-40)

  • Nuclear Wash Buffer (Lysis Buffer)

  • Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Harvest and Wash Mycelia: Harvest fungal mycelia from liquid culture by filtration and wash with sterile water.

  • Protoplast Generation: Resuspend the mycelia in Protoplasting Buffer containing cell wall lysing enzymes. Incubate with gentle shaking at 30°C for 2-4 hours, monitoring protoplast formation microscopically.

  • Harvest Protoplasts: Separate protoplasts from mycelial debris by filtration through sterile glass wool. Pellet the protoplasts by centrifugation at low speed (e.g., 500 x g) for 10 minutes.

  • Lysis of Protoplasts: Gently resuspend the protoplast pellet in ice-cold Lysis Buffer.

  • Cytoplasmic Extraction: Add Cytoplasmic Extraction Buffer (containing NP-40) to the protoplast suspension. Incubate on ice for 15 minutes with occasional gentle mixing.

  • Isolation of Nuclei: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.

  • Wash Nuclei: Wash the nuclear pellet with ice-cold Nuclear Wash Buffer to remove cytoplasmic contaminants. Centrifuge again at 1,000 x g for 5 minutes at 4°C.

  • Nuclear Protein Extraction: Resuspend the washed nuclear pellet in ice-cold Nuclear Extraction Buffer. Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei and release nuclear proteins.

  • Clarification of Nuclear Extract: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear proteins.

Method 2: Fractionation by Mechanical Disruption

This method utilizes liquid nitrogen to rapidly freeze and disrupt the fungal cell wall.

Materials:

  • Aspergillus nidulans mycelia

  • Liquid nitrogen

  • Mortar and pestle

  • Fractionation Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 1 mM DTT, and protease/phosphatase inhibitors)

  • Fractionation Buffer B (Fractionation Buffer A + 1% NP-40)

  • Nuclear Wash Buffer (Fractionation Buffer A)

  • Nuclear Lysis Buffer (20 mM HEPES-KOH pH 7.5, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, 1 mM DTT, and protease/phosphatase inhibitors)

  • Microcentrifuge

Procedure:

  • Harvest and Freeze Mycelia: Harvest fungal mycelia and freeze them in liquid nitrogen.

  • Mechanical Disruption: Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend Mycelial Powder: Resuspend the powdered mycelia in ice-cold Fractionation Buffer A.

  • Cell Lysis: Add Fractionation Buffer B (containing NP-40) and incubate on ice for 20 minutes with gentle stirring.

  • Initial Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Cytoplasmic Fraction: The supernatant is the cytoplasmic fraction. For further clarification, this fraction can be centrifuged at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Wash Nuclei: Wash the nuclear pellet with Nuclear Wash Buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Nuclear Protein Extraction: Resuspend the washed nuclear pellet in Nuclear Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear extract.

Visualization

experimental_workflow cluster_start Cell Preparation cluster_method1 Method 1: Protoplasting cluster_method2 Method 2: Mechanical Disruption cluster_fractionation Fractionation cluster_analysis Downstream Analysis start Aspergillus nidulans Mycelia protoplasting Enzymatic Digestion (Cellulase, Chitinase) start->protoplasting Option 1 freeze Freeze in Liquid Nitrogen start->freeze Option 2 protoplasts Harvest Protoplasts protoplasting->protoplasts lysis1 Gentle Lysis protoplasts->lysis1 centrifuge1 Low-Speed Centrifugation (Pellet Nuclei) lysis1->centrifuge1 grind Grind to Powder freeze->grind lysis2 Detergent Lysis grind->lysis2 lysis2->centrifuge1 cytoplasm Cytoplasmic Fraction (Supernatant) centrifuge1->cytoplasm wash Wash Nuclear Pellet centrifuge1->wash Pellet western Western Blot for CreA and Purity Markers cytoplasm->western centrifuge2 Low-Speed Centrifugation wash->centrifuge2 nuclear_lysis Nuclear Lysis (High Salt Buffer) centrifuge2->nuclear_lysis centrifuge3 High-Speed Centrifugation nuclear_lysis->centrifuge3 nucleus Nuclear Fraction (Supernatant) centrifuge3->nucleus nucleus->western

Caption: Workflow for Nuclear and Cytoplasmic Fractionation of CreA.

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the creA Gene in Filamentous Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filamentous fungi are prolific producers of a vast array of enzymes and secondary metabolites, making them indispensable organisms in biotechnology and drug development. The production of many of these valuable compounds is tightly regulated by the fungus's metabolic state, particularly in response to the available carbon sources. A key regulator in this process is the creA gene, which encodes a transcriptional repressor responsible for Carbon Catabolite Repression (CCR).[1][2][3][4][5][6] In the presence of readily metabolizable sugars like glucose, CreA represses the expression of genes required for the utilization of alternative, more complex carbon sources.[1][2][3][4][5][6] This repression can be a significant bottleneck in industrial fermentation processes, where maximizing the yield of a specific product is paramount.

The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, providing a powerful and precise tool for targeted gene editing in a wide range of organisms, including filamentous fungi.[7][8][9][10] By employing CRISPR-Cas9 to disrupt or modify the creA gene, researchers can alleviate CCR, leading to the overexpression of genes encoding valuable enzymes and secondary metabolites. This approach holds immense promise for strain improvement and the development of more efficient and cost-effective bioproduction platforms.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to edit the creA gene in filamentous fungi. The information is tailored for researchers and professionals in drug development and biotechnology seeking to harness the power of genome editing for fungal strain engineering.

Data Presentation: Quantitative Effects of creA Deletion

The deletion of the creA gene has been shown to have significant effects on the production of various enzymes and the overall fitness of filamentous fungi. The following tables summarize quantitative data from studies on different fungal species, highlighting the impact of creA disruption.

Table 1: CRISPR-Cas9 Editing Efficiency for Fungal Genes

Fungal SpeciesTarget GeneEditing Efficiency (%)Reference
Aspergillus flavusvarious>95[11]
Aspergillus nigervarious80[9]
Trichoderma reeseilae136.67
Trichoderma reeseicbh130[12]
Pyricularia oryzaeSRS236.1 - 80.5[7]

Table 2: Phenotypic Effects of creA Deletion on Enzyme Activity

Fungal SpeciesEnzymeFold Increase in Activity (ΔcreA vs. Wild Type)Reference
Humicola insolenspNPCase~2.5[2]
Humicola insolenspNPGase~3.0[2]
Humicola insolensXylanase~2.0[2]
Trichoderma reeseiCellulase (on glucose)18[13]
Trichoderma reeseiXylanase (on glucose)41[13]
Aspergillus oryzaeAmylaseIncreased transcript levels[14]
Aspergillus oryzaeCellulaseIncreased activity[14]
Aspergillus oryzaeXylanaseIncreased activity[14]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in CRISPR-Cas9-mediated editing of the creA gene in filamentous fungi. These protocols are based on established methods and can be adapted for specific fungal species.

Protocol 1: Design and Construction of the CRISPR-Cas9 Vector

This protocol outlines the steps for designing the single guide RNA (sgRNA) and constructing the all-in-one CRISPR-Cas9 plasmid for expression in filamentous fungi.

1. sgRNA Design: 1.1. Obtain the full sequence of the target creA gene from a relevant genomic database (e.g., FungiDB). 1.2. Use an sgRNA design tool (e.g., Addgene's gRNA design tool) to identify potential 20 bp protospacer sequences within the creA coding region. The protospacer must be immediately upstream of a Protospacer Adjacent Motif (PAM), which for Streptococcus pyogenes Cas9 is 'NGG'.[1] 1.3. Select at least two sgRNAs with high predicted on-target scores and low predicted off-target scores to account for variability in sgRNA efficiency.[1]

2. Oligonucleotide Preparation: 2.1. For each selected sgRNA, design and order two complementary 60 bp oligonucleotides.[1] These oligos will contain the 20 bp spacer sequence and flanking sequences for cloning into the CRISPR-Cas9 vector.[1] 2.2. Resuspend the lyophilized oligos in nuclease-free water to a final concentration of 100 µM. 2.3. Anneal the complementary oligos by mixing equal volumes, heating to 95°C for 5 minutes, and then allowing them to cool slowly to room temperature.

3. Vector Construction (using Golden Gate Assembly as an example): 3.1. A one-step Golden Gate reaction can be used to assemble the plasmid containing both the Cas9 expression cassette and the sgRNA expression cassette.[15] 3.2. Set up the Golden Gate reaction mix containing the destination CRISPR-Cas9 vector, the annealed sgRNA oligos, a Type IIS restriction enzyme (e.g., PaqCI), and T4 DNA ligase in the appropriate buffer. 3.3. Incubate the reaction according to the enzyme manufacturer's instructions. 3.4. Transform the assembled plasmid into competent E. coli cells for plasmid propagation. 3.5. Select transformed colonies on appropriate antibiotic-containing medium. 3.6. Verify the correct insertion of the sgRNA sequence by Sanger sequencing of the purified plasmid DNA.

Protocol 2: Protoplast Preparation and Transformation

This protocol describes the generation of fungal protoplasts and their transformation with the CRISPR-Cas9 plasmid.

1. Fungal Culture Preparation: 1.1. Inoculate a suitable liquid medium with fungal spores or mycelial fragments. 1.2. Incubate the culture with shaking at the optimal temperature for the specific fungal species until a sufficient amount of mycelium is obtained.

2. Protoplast Generation: 2.1. Harvest the mycelium by filtration or centrifugation. 2.2. Wash the mycelium with an osmotic stabilizer solution (e.g., 1 M sorbitol). 2.3. Resuspend the mycelium in an enzyme solution containing cell wall-degrading enzymes (e.g., Glucanex) dissolved in the osmotic stabilizer. 2.4. Incubate the mixture with gentle shaking at 30-32°C for 1.5-2 hours, or until a sufficient number of protoplasts are released.[5] Monitor protoplast formation periodically using a microscope.

3. Protoplast Transformation: 3.1. Gently collect the protoplasts by filtration through sterile miracloth to remove mycelial debris. 3.2. Pellet the protoplasts by centrifugation at a low speed. 3.3. Wash the protoplasts with STC buffer (Sorbitol, Tris-HCl, CaCl2). 3.4. Resuspend the protoplasts in STC buffer to a final concentration of at least 1 x 10^7 protoplasts/100 µL.[5] 3.5. To 100 µL of the protoplast suspension, add 5-15 µg of the purified CRISPR-Cas9 plasmid DNA. 3.6. Add polyethylene (B3416737) glycol (PEG) solution and mix gently. 3.7. Incubate on ice for 20-30 minutes. 3.8. Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selection agent (e.g., hygromycin B, pyrithiamine). 3.9. Incubate the plates at the optimal temperature until transformant colonies appear.

Protocol 3: Screening and Verification of creA Mutants

This protocol details the steps for identifying and confirming successful creA gene editing in the fungal transformants.

1. Initial Screening: 1.1. Isolate individual transformant colonies that grow on the selective medium. 1.2. Subculture the colonies onto fresh selective medium to ensure stability.

2. Genotypic Verification: 2.1. Extract genomic DNA from the putative transformants and the wild-type strain. 2.2. Perform PCR using primers that flank the target site in the creA gene. 2.3. Analyze the PCR products by gel electrophoresis. Successful gene editing via non-homologous end joining (NHEJ) may result in small insertions or deletions (indels) that can sometimes be detected as a size shift in the PCR product. 2.4. For definitive confirmation, sequence the PCR products. Align the sequences from the transformants with the wild-type creA sequence to identify mutations at the target site.

3. Phenotypic Analysis: 3.1. Assess the phenotype of the confirmed creA mutants. This may include:

  • Growth assays: Compare the growth of the mutants and the wild-type strain on media containing different carbon sources (e.g., glucose, xylose, cellulose).
  • Enzyme activity assays: Measure the activity of specific enzymes (e.g., cellulases, xylanases) in the culture supernatants of the mutants and the wild-type strain grown under inducing and repressing conditions.[2]
  • Secondary metabolite analysis: Use techniques like HPLC or LC-MS to quantify the production of target secondary metabolites.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

CCR_Pathway Glucose High Glucose Signal Intracellular Signal Glucose->Signal uptake & metabolism CreA_inactive CreA (inactive) in cytoplasm Signal->CreA_inactive activates CreA_active CreA (active) in nucleus CreA_inactive->CreA_active nuclear translocation TargetGenes Target Genes (e.g., cellulases, xylanases) CreA_active->TargetGenes binds to promoter Repression Repression of Transcription CreA_active->Repression TargetGenes->Repression

Caption: Carbon Catabolite Repression (CCR) signaling pathway in filamentous fungi.

CRISPR_Workflow cluster_design Design & Construction cluster_transformation Transformation cluster_analysis Analysis sgRNA_design 1. sgRNA Design (target creA) Vector_construction 2. Vector Construction (Cas9 + sgRNA) sgRNA_design->Vector_construction Protoplasting 3. Protoplast Preparation Vector_construction->Protoplasting Transformation 4. Protoplast Transformation Protoplasting->Transformation Screening 5. Transformant Screening Transformation->Screening Verification 6. Genotypic Verification (PCR, Seq) Screening->Verification Phenotyping 7. Phenotypic Analysis Verification->Phenotyping

References

Application Notes and Protocols for In Vitro DNA Binding Assay of CreA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CreA is a key transcriptional repressor protein involved in carbon catabolite repression (CCR) in filamentous fungi such as Aspergillus nidulans.[1][2][3][4] It plays a crucial role in ensuring that the organism preferentially utilizes energy-efficient carbon sources like glucose by repressing the expression of genes required for the metabolism of alternative carbon sources.[1][3][5] The DNA-binding domain of CreA contains two C2H2-type zinc fingers, which recognize a specific consensus sequence, 5'-SYGGRG-3' (where S is C or G, Y is C or T, and R is A or G), in the promoter regions of its target genes.[1][2][6] Understanding the DNA binding properties of CreA is essential for elucidating the mechanisms of gene regulation and for potential applications in biotechnology and drug development, for instance, in optimizing the production of industrial enzymes that are often subject to CCR.[5]

These application notes provide detailed protocols for two common in vitro methods to study the DNA binding activity of the CreA protein: the Electrophoretic Mobility Shift Assay (EMSA) and the DNase I Footprinting Assay.[7][8][9] EMSA is a rapid and sensitive method to detect protein-DNA interactions, while DNase I footprinting allows for the precise identification of the protein's binding site on a DNA fragment.[8][9][10][11]

Experimental Protocols

Recombinant this compound Purification

A prerequisite for performing in vitro DNA binding assays is the availability of purified this compound. The N-terminal portion of CreA containing the zinc finger domains is sufficient for DNA binding and can be expressed in Escherichia coli as a fusion protein (e.g., with a maltose-binding protein or a polyhistidine tag) to facilitate purification.[7] Standard affinity chromatography techniques are then used for purification.

General Protocol Outline:

  • Expression: Transform E. coli with an expression vector containing the CreA DNA-binding domain fused to an affinity tag. Induce protein expression under optimal conditions (e.g., temperature, IPTG concentration).

  • Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods in a suitable lysis buffer.

  • Affinity Chromatography: Apply the cleared cell lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or amylose (B160209) resin for MBP-tagged proteins).

  • Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound CreA fusion protein using a specific eluting agent (e.g., imidazole (B134444) for His-tagged proteins or maltose (B56501) for MBP-tagged proteins).

  • Dialysis and Concentration: Dialyze the eluted protein against a storage buffer to remove the eluting agent and concentrate the protein using an appropriate method.

  • Purity Assessment: Verify the purity of the protein by SDS-PAGE.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, is used to detect the binding of CreA to a specific DNA probe.[10][12] The principle is that a DNA-protein complex migrates more slowly than the free DNA probe through a non-denaturing polyacrylamide gel.[12]

Detailed Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides (typically 20-40 bp) containing the putative CreA binding site (e.g., 5'-SYGGRG-3').

    • Label one oligonucleotide at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

    • Anneal the labeled and unlabeled complementary strands to form a double-stranded DNA probe.

    • Purify the labeled probe to remove unincorporated labels.

  • Binding Reaction:

    • In a microcentrifuge tube, set up the binding reaction on ice. A typical 20 µL reaction may contain:

      • 10x Binding Buffer: 100 mM HEPES, 500 mM KCl, 10 mM DTT, 10 mM MgCl₂, 50% glycerol.

      • Purified recombinant this compound (titrate concentrations, e.g., 0, 1, 5, 10, 50 nM).

      • Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding, e.g., 1 µg).

      • Labeled DNA probe (a constant, low concentration, e.g., 20-50 fmol).

      • Nuclease-free water to the final volume.

    • For competition assays, add a 50-100 fold molar excess of unlabeled specific competitor DNA (containing the CreA binding site) or non-specific competitor DNA to the reaction before adding the labeled probe.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Prepare a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

    • Pre-run the gel for 30-60 minutes at 100-150 V in a cold room or at 4°C.

    • Add loading dye (without SDS) to the binding reactions and load the samples onto the gel.

    • Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an appropriate distance.

  • Detection:

    • Dry the gel and expose it to an X-ray film or a phosphorimager screen if using a radioactive probe.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by fluorescence imaging.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence to which CreA binds.[8][9] The principle is that the protein, when bound to the DNA, protects the phosphodiester backbone from cleavage by DNase I.[9][11]

Detailed Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment (typically 100-400 bp) containing the putative CreA binding region. This can be generated by PCR or restriction enzyme digestion of a plasmid.[8]

    • Label one end of the DNA fragment with a radioactive or fluorescent label. This is crucial for generating a ladder of fragments of defined length.

  • Binding Reaction:

    • Set up a binding reaction similar to the EMSA protocol, but on a larger scale (e.g., 50 µL).

    • Incubate varying concentrations of purified this compound with the end-labeled DNA probe. Include a control reaction with no this compound.

    • Allow the binding to reach equilibrium (e.g., 20-30 minutes at room temperature).

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each binding reaction. The concentration of DNase I needs to be optimized to achieve, on average, one cleavage event per DNA molecule.

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • DNA Purification and Electrophoresis:

    • Purify the DNA fragments from the reaction mixture, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation.

    • Resuspend the DNA in a formamide-containing loading buffer.

    • Denature the DNA by heating at 90-95°C for 5 minutes and then rapidly cool on ice.

    • Separate the DNA fragments on a denaturing polyacrylamide sequencing gel (e.g., 6-8% polyacrylamide with 7M urea).

    • Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the footprinting reactions to precisely map the protected region.

  • Detection and Analysis:

    • Dry the gel and expose it to an X-ray film or a phosphorimager screen.

    • The region where CreA was bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to the control lane with no protein.[9]

Data Presentation

The following table summarizes the types of quantitative and qualitative data that can be obtained from CreA DNA binding assays.

ParameterAssay MethodDescriptionExample Data/Interpretation
Binding Specificity EMSA (Competition Assay)Determines if CreA binds to a specific DNA sequence.A shifted band that is diminished by an unlabeled specific competitor but not by a non-specific competitor indicates specific binding.
Binding Affinity (Kd) EMSA (Protein Titration)The dissociation constant (Kd) represents the protein concentration at which half of the DNA probe is bound. A lower Kd indicates higher affinity.[13]By quantifying the free and bound DNA at different CreA concentrations, a binding curve can be generated to calculate the Kd. For CreA, high-affinity sites would likely have Kd values in the nanomolar range.
Binding Site Location DNase I FootprintingIdentifies the precise nucleotide sequence protected by the bound this compound.A "footprint" or a region of protection from DNase I cleavage on a sequencing gel, corresponding to the 5'-SYGGRG-3' motif and surrounding nucleotides.
Binding Stoichiometry EMSACan sometimes reveal if more than one CreA molecule is binding to the DNA probe, resulting in multiple, slower-migrating bands.The appearance of multiple shifted bands could suggest the binding of CreA monomers, dimers, or higher-order complexes, especially if adjacent binding sites are present on the probe.
Relative Affinity DNase I FootprintingThe concentration of CreA required to produce a clear footprint can indicate the relative affinity for different binding sites.DNase I footprinting has shown that CreA can bind to some sites with high affinity and others with low affinity within the same promoter region.[7]

Mandatory Visualization

Experimental_Workflow_for_CreA_DNA_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein_Purification Purify Recombinant This compound Binding_Reaction Incubate CreA with Labeled DNA Probe Protein_Purification->Binding_Reaction Probe_Preparation Prepare Labeled DNA Probe Probe_Preparation->Binding_Reaction EMSA_Electrophoresis EMSA: Non-denaturing PAGE Binding_Reaction->EMSA_Electrophoresis EMSA Path Footprinting_Digestion Footprinting: DNase I Digestion Binding_Reaction->Footprinting_Digestion Footprinting Path Detection Detection (Autoradiography/Imaging) EMSA_Electrophoresis->Detection Footprinting_Electrophoresis Footprinting: Denaturing PAGE Footprinting_Digestion->Footprinting_Electrophoresis Footprinting_Electrophoresis->Detection Data_Analysis Data Analysis: Binding Affinity (Kd) Binding Site Mapping Detection->Data_Analysis

Caption: Workflow for in vitro CreA DNA binding assays.

CreA_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Glucose Glucose SnfA_inactive SnfA (inactive) Glucose->SnfA_inactive inactivates Alternative_Carbon_Source Alternative Carbon Source (e.g., Xylan, Cellulose) SnfA_active SnfA (active) Alternative_Carbon_Source->SnfA_active activates CreA_phosphorylated CreA-P SnfA_active->CreA_phosphorylated phosphorylates CreA_dephosphorylated CreA Target_Gene Target Gene (e.g., xlnA, xlnD) CreA_dephosphorylated->Target_Gene binds to 5'-SYGGRG-3' Repression Transcription Repression CreA_dephosphorylated->Repression Target_Gene->Repression CreA_phosphorylated->CreA_dephosphorylated dephosphorylation (in nucleus)

Caption: CreA-mediated carbon catabolite repression pathway.

References

Application of CreA Mutants in Industrial Fermentation: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of industrial biotechnology, maximizing the yield of desired products from microbial fermentation is paramount. A significant limiting factor in many filamentous fungi, such as Aspergillus and Trichoderma species, is Carbon Catabolite Repression (CCR). This regulatory mechanism ensures that the microorganism preferentially consumes rapidly metabolizable carbon sources like glucose, while repressing the genes required for the utilization of less-favored, often more complex, carbon sources.[1][2][3] The key mediator of CCR in these fungi is the Cys2His2 zinc finger transcription factor, CreA.[1][4]

CreA functions by binding to specific DNA motifs (5'-SYGGRG-3') in the promoter regions of genes encoding enzymes for alternative carbon source metabolism, thereby repressing their transcription.[1][3][4] This repression is highly efficient but undesirable in industrial settings where cheap and complex substrates (e.g., lignocellulose, starch, pectin) are used to produce enzymes, organic acids, and other valuable metabolites.[4][5]

By generating mutations in the creA gene, it is possible to alleviate or completely abolish CCR. This strategy leads to the constitutive or enhanced expression of target genes, resulting in significantly improved production titers and yields, making the fermentation process more economically viable. These application notes provide an overview of the utility of CreA mutants and detailed protocols for their generation and use in an industrial context.

CreA Signaling and Regulation

The repressive activity of CreA is tightly regulated through post-translational modifications, primarily ubiquitination and phosphorylation. Understanding this pathway is crucial for designing effective strain improvement strategies. In the presence of a preferred carbon source like glucose, a cascade of events leads to the activation of CreA. The CreB-CreC deubiquitination (DUB) complex removes ubiquitin from CreA, activating its repressive function.[1][2] Conversely, the CreD-HulA ubiquitin ligase complex is involved in CreA ubiquitination, which can mark it for degradation.[1][2] Phosphorylation also plays a key role in CreA's nuclear localization, DNA binding, and overall repressive activity.[5][6]

Caption: CreA regulation via phosphorylation and ubiquitination.

Applications and Performance Data

Mutation or deletion of creA has been successfully applied to improve the production of various industrial products. The primary benefit is the circumvention of CCR, allowing for robust production on inexpensive, complex substrates.

Industrial Enzyme Production

Filamentous fungi are workhorses for producing industrial enzymes like cellulases, xylanases, and amylases. CreA mutants show significantly enhanced secretion of these enzymes, particularly when grown on lignocellulosic biomass.[4]

Organism Product Mutation Type Key Improvement Metric Fold Increase vs. Wild-Type Reference
Aspergillus nigerCellulase & HemicellulasecreA disruptionEnzyme ActivityUp to 5-fold[7]
Trichoderma reeseiCellulase (FPase)cre1 (creA homolog) disruptionFPase Activity~1.5 - 2-fold[7]
Penicillium funiculosumCellulaseSite-specific mutation of Mig1 (creA homolog)Cellulase ActivityNot specified, but enhanced[7]
Humicola insolensCellulase & HemicellulasecreA disruptionEnzyme ProductionNot specified, but improved[7]
Aspergillus nigerα- and β-GalactosidasesGamma-ray induced mutagenesisEnzyme Production2-fold[8][9]
Organic Acid Production

Aspergillus niger is the primary industrial producer of citric acid. While CCR is complex in acid production, studies have shown that modifying CreA can lead to hyper-production strains, especially when using raw, starchy materials like corn meal.[10]

Organism Product Mutation Type Substrate Titer (g/L) Productivity (g/L·h) Reference
Aspergillus niger H4002Citric AcidCarbon ion beam irradiationCorn Meal Hydrolysate187.5 ± 0.73.13[10]
Aspergillus nigerCitric AcidProtoplast fusion with T. reeseiNot specified3-fold increase vs. parentNot specified[11]

Experimental Workflow for Strain Development

The development of a high-performing industrial strain follows a logical progression from mutagenesis to final process optimization. This workflow ensures that the best-performing mutants are selected and are robust enough for large-scale fermentation.

Experimental_Workflow Strain Development Workflow for CreA Mutants cluster_strain_dev Strain Development cluster_fermentation Fermentation & Analysis P0 1. Parental Strain Selection (e.g., A. niger, T. reesei) P1 2. Generation of Mutants (CRISPR, Disruption Cassette, UV) P0->P1 P2 3. Primary Screening (Plate-based assays, e.g., clearing halos) P1->P2 P3 4. Secondary Screening (Shake flask cultivation on target substrate) P2->P3 F1 5. Bioreactor Fermentation (Batch or Fed-batch) P3->F1 Select best candidates F2 6. Process Optimization (Media, pH, Temp, DO) F1->F2 F3 7. Product Quantification (HPLC, Enzyme Assays) F2->F3 F4 8. 'Omics' Analysis (Genomics, Transcriptomics) F3->F4 F4->P1 Identify further targets

Caption: General workflow for CreA mutant development.

Protocols

Protocol 1: Generation of creA Deletion Mutants via Homologous Recombination

This protocol describes the creation of a creA null mutant in Aspergillus species using a gene replacement cassette containing a selectable marker.

Materials:

  • Parental fungal strain (e.g., A. niger auxotroph like pyrG-).

  • Plasmids containing 5' and 3' flanking regions of the creA gene.

  • A selectable marker gene cassette (e.g., pyrG from A. parasiticus).

  • Restriction enzymes, T4 DNA ligase.

  • Protoplasting enzyme mix (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum).

  • Protoplast transformation buffer (e.g., PEG-CaCl2 solution).

  • Minimal medium (MM) and complete medium (CM) plates.

  • Sorbitol solutions for osmotic stabilization.

  • PCR reagents and primers for verification.

Methodology:

  • Construct the Deletion Cassette:

    • Amplify by PCR ~1.0-1.5 kb regions directly upstream (5' flank) and downstream (3' flank) of the creA open reading frame from wild-type genomic DNA.

    • Clone the 5' and 3' flanks on either side of the selectable marker gene (e.g., pyrG) in a cloning vector. The final construct should be [5' flank] - [marker] - [3' flank].

    • Excise the entire deletion cassette from the plasmid.

  • Prepare Fungal Protoplasts:

    • Inoculate the parental strain in liquid CM and grow for 16-24 hours.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Resuspend the mycelia in the protoplasting enzyme mix dissolved in the osmotic stabilizer.

    • Incubate at 30-37°C with gentle shaking for 2-4 hours, periodically checking for protoplast formation under a microscope.

    • Separate protoplasts from mycelial debris by filtering through sterile glass wool.

    • Wash the protoplasts twice with a sterile osmotic stabilizer solution by gentle centrifugation.

    • Resuspend the protoplasts in STC buffer (Sorbitol, Tris-HCl, CaCl2) to a final concentration of 10^7 to 10^8 protoplasts/mL.

  • Protoplast Transformation:

    • Add 5-10 µg of the linear creA deletion cassette DNA to 100 µL of the protoplast suspension.

    • Add 25-50 µL of PEG-CaCl2 transformation buffer, mix gently, and incubate on ice for 20-30 minutes.

    • Add 1-2 mL of fresh PEG-CaCl2 solution, mix, and incubate at room temperature for 20 minutes.

    • Add 5-10 mL of STC buffer and mix.

  • Selection and Regeneration:

    • Plate the transformation mix onto selective solid MM plates (lacking the auxotrophic requirement, e.g., uridine/uracil for a pyrG- strain) using a molten top agar (B569324) overlay containing 0.8 M sucrose (B13894) or sorbitol as an osmotic stabilizer.

    • Incubate plates at the optimal growth temperature for 3-7 days until transformant colonies appear.

  • Verification of Mutants:

    • Isolate individual transformant colonies onto new selective plates.

    • Extract genomic DNA from the putative mutants.

    • Perform PCR analysis using primers that bind outside the flanking regions used for the cassette and primers internal to the marker gene to confirm homologous recombination at the correct locus. Southern blotting can also be used for definitive confirmation.

Protocol 2: Screening for Hyper-Production Mutants

This protocol provides a high-throughput method to screen for mutants with enhanced enzyme secretion.

Materials:

  • Putative mutant colonies and wild-type control.

  • Screening plates: MM agar containing a specific substrate and indicator.

    • For cellulase: 1% Carboxymethyl cellulose (B213188) (CMC) agar. Staining with 0.1% Congo Red solution.

    • For xylanase: 1% Birchwood xylan (B1165943) agar. Staining with 0.1% Congo Red solution.

    • For amylase: 1% Starch agar. Staining with Lugol's iodine solution.

  • 96-well microtiter plates and liquid screening medium.

Methodology:

  • Primary Plate Screening:

    • Inoculate single spores or mycelial plugs of each mutant onto the center of the screening plates.

    • Incubate for 2-5 days until visible colony growth.

    • Flood the plates with the indicator dye (Congo Red or Lugol's Iodine).

    • After 15-30 minutes, wash the plate with a destaining solution (e.g., 1 M NaCl for Congo Red).

    • Identify mutants with the largest ratio of the clearing zone (halo) diameter to the colony diameter. These are potential hyper-producers.

  • Secondary Liquid Culture Screening:

    • Inoculate the most promising candidates from the plate screen into 96-well deep-well plates containing liquid MM with the inducing substrate (e.g., 1% xylan).

    • Incubate with vigorous shaking for 3-5 days.

    • Centrifuge the plates to pellet the biomass.

    • Collect the supernatant and perform quantitative enzyme assays (e.g., DNS assay for reducing sugars released from the substrate) to precisely measure enzyme activity.

    • Normalize enzyme activity to biomass concentration (dry cell weight) to select for the most efficient secretors.

Protocol 3: Lab-Scale Bioreactor Fermentation

This protocol outlines a typical batch fermentation process to evaluate the performance of a selected CreA mutant.

Materials:

  • Validated high-production CreA mutant strain.

  • 5L stirred-tank bioreactor.

  • Fermentation medium: A defined or complex medium containing the target substrate (e.g., pretreated corn stover, wheat bran), nitrogen source, salts, and trace elements.

  • Inoculum culture.

  • pH probe, dissolved oxygen (DO) probe.

  • Acid/base feed solutions (e.g., H3PO4, NH4OH) for pH control.

  • Antifoam agent.

Methodology:

  • Inoculum Preparation:

    • Grow the mutant strain in a shake flask with a seed medium for 24-48 hours to generate sufficient biomass for inoculation.

  • Bioreactor Setup and Sterilization:

    • Prepare the fermentation medium and add it to the bioreactor vessel.

    • Calibrate pH and DO probes before sterilizing the entire vessel and medium in an autoclave.

  • Fermentation Run:

    • Cool the bioreactor to the desired temperature (e.g., 28-30°C).

    • Aseptically inoculate the bioreactor with 5-10% (v/v) of the inoculum culture.

    • Set fermentation parameters:

      • Temperature: 28-35°C

      • pH: Maintain at a setpoint (e.g., 5.0) using automated acid/base addition.

      • Agitation: 200-500 RPM to ensure mixing.

      • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute). Maintain DO above 20-30% saturation by linking it to the agitation speed (cascade control).

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals (e.g., every 12 hours).

    • For each sample, measure:

      • Biomass (dry cell weight).

      • Residual substrate concentration (e.g., using HPLC).

      • Product concentration (enzyme activity, organic acid titer via HPLC).

  • Harvesting:

    • End the fermentation when product titers plateau or the carbon source is depleted (typically 5-10 days).

    • Separate the biomass from the culture broth by centrifugation or filtration to recover the extracellular product.

References

Application Notes and Protocols: Utilizing CreA for Fungal Gene Expression Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fungal biotechnology and drug development, precise control over gene expression is paramount. One of the key regulators governing carbon metabolism in most filamentous fungi is the transcription factor CreA.[1][2] This protein is the primary mediator of Carbon Catabolite Repression (CCR), a global regulatory mechanism that allows fungi to preferentially utilize energy-efficient carbon sources like glucose over less favorable ones.[3][4][5] When a preferred carbon source is available, CreA represses the expression of genes required for the utilization of alternative carbon sources.[3][6] This "on/off" switch a for a wide array of genes makes CreA a powerful tool for controlling fungal gene expression.

These application notes provide a comprehensive overview of CreA, its mechanism of action, and protocols for its use as a tool to manipulate fungal gene expression. This includes strategies for creating creA deficient mutants to achieve overexpression of target genes, as well as methods to analyze the resulting changes in gene expression and protein activity.

Mechanism of CreA-Mediated Repression

CreA functions as a DNA-binding repressor protein.[6] In the presence of a preferred carbon source, such as glucose, a signaling cascade is initiated that leads to the activation of CreA. Activated CreA then binds to specific consensus sequences, 5'-SYGGRG-3', in the promoter regions of its target genes, thereby repressing their transcription.[3][6] The targets of CreA-mediated repression are extensive and include genes encoding enzymes for the degradation of complex polysaccharides (e.g., cellulases and xylanases), secondary metabolite biosynthesis pathways, and even developmental regulators.[3][7][8]

Signaling Pathway of CreA-Mediated Carbon Catabolite Repression

CreA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Preferred_Carbon_Source Preferred Carbon Source (e.g., Glucose) Glucose_Transport Glucose Transport & Signaling Preferred_Carbon_Source->Glucose_Transport uptake Alternative_Carbon_Source Alternative Carbon Source (e.g., Cellulose, Xylan) No_Repression Transcription Alternative_Carbon_Source->No_Repression induces in absence of preferred source CreA_Inactive Inactive CreA Glucose_Transport->CreA_Inactive activates CreA_Active Active CreA CreA_Inactive->CreA_Active conformational change/ modification CreA_in_Nucleus Active CreA CreA_Active->CreA_in_Nucleus nuclear translocation Target_Gene_Expression_Machinery Transcriptional Machinery Target_Gene Target Gene (e.g., cellulase (B1617823), xylanase) Target_Gene_Expression_Machinery->Target_Gene activates Target_Gene_Promoter Target Gene Promoter (5'-SYGGRG-3') CreA_in_Nucleus->Target_Gene_Promoter binds to Repression Repression Target_Gene_Promoter->Repression Repression->Target_Gene No_Repression->Target_Gene_Expression_Machinery

CreA-mediated carbon catabolite repression signaling pathway.

Applications of CreA in Fungal Gene Expression Control

The primary application of CreA as a tool for gene expression control is through the creation of creA loss-of-function mutants. By deleting or mutating the creA gene, the repression mechanism is lifted, leading to the constitutive or enhanced expression of genes that are normally silenced in the presence of preferred carbon sources. This strategy is particularly valuable for:

  • Overproduction of Industrial Enzymes: Many commercially important fungal enzymes, such as cellulases and xylanases used in the biofuel and paper industries, are under CreA control.[8][9] Deletion of creA can lead to a significant increase in the production of these enzymes.

  • Enhanced Production of Secondary Metabolites: The biosynthesis of many secondary metabolites with pharmaceutical applications, including antibiotics and statins, is often repressed by glucose. Manipulating CreA can unlock the production of these valuable compounds.

  • Studying Gene Function: By observing the phenotypic changes in a creA mutant, researchers can identify novel genes and pathways that are regulated by carbon availability.

  • Pathogenicity Studies: CreA has been implicated in the virulence of some pathogenic fungi.[7] Studying creA mutants can provide insights into the mechanisms of fungal pathogenesis.

Quantitative Data on the Effects of creA Deletion

The deletion of creA has a demonstrable impact on gene expression and enzyme activity. The following tables summarize quantitative data from studies on various fungi.

Table 1: Fold Change in Gene Expression in creA Deletion Mutants Compared to Wild Type

FungusGeneConditionFold Change in ExpressionReference
Aspergillus nidulansMultiple genes1% Glucose653 genes upregulated[7]
Aspergillus nidulansMultiple genes1% Glucose1028 genes downregulated[7]
Aspergillus fumigatuscrpA (Cu efflux transporter)200 µM Cu~2.5-fold increase[10]

Table 2: Enzyme Activity in creA Deletion Mutants Compared to Wild Type

FungusEnzymeConditionChange in ActivityReference
Humicola insolenspNPCase (cellobiohydrolase)Glucose (non-inducing)518.35% higher[8]
Humicola insolenspNPGase (β-glucosidase)Glucose (non-inducing)119.58% higher[8]
Humicola insolensXylanaseGlucose (non-inducing)42.68% higher[8]
Humicola insolensFPase (filter paper activity)Avicel (inducing)Reduced to 80.43% of WT[8]
Humicola insolensCMCase (carboxymethyl cellulase)Avicel (inducing)Reduced to 70.40% of WT[8]
Humicola insolensXylanaseAvicel (inducing)21.97% higher[8]
Aspergillus nigerXylanaseWheat BranIncreased[11]
Aspergillus nigerCellulaseWheat BranIncreased[11]

Experimental Protocols

The following section provides detailed protocols for key experiments involved in using CreA to control fungal gene expression.

Experimental Workflow for CreA-Mediated Gene Control

Experimental_Workflow Start Start: Identify Target Fungus and Gene of Interest Construct_Deletion_Cassette 1. Construct creA Deletion Cassette Start->Construct_Deletion_Cassette Fungal_Transformation 2. Fungal Transformation (e.g., Agrobacterium-mediated) Construct_Deletion_Cassette->Fungal_Transformation Select_Transformants 3. Select and Verify creA Mutants Fungal_Transformation->Select_Transformants Cultivate_Strains 4. Cultivate Wild Type and creA Mutant Strains Select_Transformants->Cultivate_Strains Analyze_Gene_Expression 5a. Analyze Gene Expression (qRT-PCR) Cultivate_Strains->Analyze_Gene_Expression Analyze_Protein_Activity 5b. Analyze Protein/Enzyme Activity Cultivate_Strains->Analyze_Protein_Activity Phenotypic_Analysis 5c. Phenotypic Analysis Cultivate_Strains->Phenotypic_Analysis Data_Analysis 6. Data Analysis and Interpretation Analyze_Gene_Expression->Data_Analysis Analyze_Protein_Activity->Data_Analysis Phenotypic_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CreA Protein Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during CreA protein immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of CreA and why is its immunoprecipitation challenging?

CreA is a well-characterized C2H2 zinc finger transcription factor that acts as a global repressor of genes involved in the utilization of alternative carbon sources in the presence of preferred sources like glucose. This process is known as carbon catabolite repression (CCR).[1][2][3] Immunoprecipitation of CreA can be challenging due to its nuclear localization, potential for post-translational modifications, and its involvement in large protein complexes.[2][4] Challenges in protein purification can arise from factors like low protein expression, protein degradation, and the presence of contaminants.[5][6][7][8][9]

Q2: My CreA antibody is not pulling down the protein. What are the possible reasons?

There are several potential reasons for a failed immunoprecipitation:

  • Antibody Incompatibility: The antibody may not be suitable for IP, even if it works for other applications like Western blotting.[10][11] It's crucial to use an antibody validated for IP.

  • Low Protein Expression: The expression level of CreA in your sample might be too low for detection.[12][13]

  • Protein Degradation: CreA might be degrading during the lysis or incubation steps.[8][12]

  • Incorrect Lysis Buffer: The buffer used might not be optimal for extracting nuclear proteins like CreA or could be disrupting the antibody-antigen interaction.[14]

  • Insufficient Antibody or Beads: The amount of antibody or beads may be insufficient to capture the target protein.[10][15]

Q3: I am getting a very high background in my CreA IP. How can I reduce it?

High background can be caused by non-specific binding of proteins to the antibody, the beads, or the tube.[16][17][18] Here are some strategies to reduce background:

  • Pre-clearing the Lysate: Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[19][20]

  • Optimize Washing Steps: Increase the number and duration of washes.[12][19][21] You can also try increasing the stringency of the wash buffer by adding detergents or increasing the salt concentration.[19][21]

  • Use a Blocking Agent: Block non-specific binding sites on the beads with BSA or normal serum.[10]

  • Titrate Your Antibody: Using too much antibody can lead to non-specific binding.[10][18]

  • Use High-Quality Reagents: Ensure your antibodies, beads, and buffers are of high quality to minimize background noise.[22]

Q4: I see multiple bands in my elution, in addition to CreA. What could they be?

Multiple bands could be:

  • Interacting Proteins: CreA is known to interact with other proteins to form a repressor complex.[2][4] These co-precipitated proteins will appear as additional bands.

  • Non-specific Binding: As mentioned above, other proteins may have bound non-specifically to the antibody or beads.[23]

  • Antibody Chains: The heavy and light chains of the antibody used for IP can be eluted along with the target protein and will be visible on the gel, typically at ~50 kDa and ~25 kDa.

  • Protein Degradation: The additional bands could be degradation products of CreA.

Troubleshooting Guides

Problem 1: Low or No CreA Signal
Possible Cause Recommended Solution
Inefficient Cell Lysis Use a lysis buffer optimized for nuclear proteins. Consider sonication to ensure complete nuclear membrane disruption.[14][24] Always add protease inhibitors to the lysis buffer.[11][12]
Low Antibody Affinity Use a high-affinity, IP-validated monoclonal or polyclonal antibody.[25][26] The binding affinity of the antibody is crucial for a successful IP, especially for low-abundance proteins.[13][27]
Suboptimal Antibody Concentration Perform a titration experiment to determine the optimal antibody concentration.[10][22] Typically, 1-5 µg of antibody is used per 1 mg of total protein.[22]
Insufficient Incubation Time Increase the incubation time of the antibody with the lysate (e.g., overnight at 4°C) to allow for sufficient binding.[22]
Protein of Interest Not Expressed Confirm the presence of CreA in your starting material (input) by Western blot. If expression is low, you may need to increase the amount of starting material.[12][21]
Harsh Elution Conditions If using a low pH elution buffer, the antigen may be sensitive and become inactive. Consider using a gentler, neutral pH elution buffer.[21]
Problem 2: High Background
Possible Cause Recommended Solution
Non-specific Binding to Beads Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes at 4°C before adding the IP antibody.[20] Magnetic beads can sometimes result in lower background compared to agarose (B213101) beads.[23][28]
Insufficient Washing Increase the number of washing steps (e.g., from 3 to 5) and the volume of wash buffer.[12][19][21]
Wash Buffer Not Stringent Enough Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) to the wash buffer.[19][21]
Too Much Antibody Reduce the amount of primary antibody used. Perform a titration to find the lowest concentration that still efficiently pulls down CreA.[10][18]
Contaminating Proteins in Lysate Ensure the lysate is properly clarified by centrifugation at high speed to remove cellular debris and protein aggregates.[11]
Cross-reactivity of Antibody Use a highly specific monoclonal antibody or an affinity-purified polyclonal antibody to minimize cross-reactivity.[18][25]

Experimental Protocols

Detailed Immunoprecipitation Protocol for CreA

This protocol provides a general framework. Optimization of buffer components, antibody concentration, and incubation times may be necessary for specific experimental conditions.

1. Cell Lysate Preparation

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with fresh protease and phosphatase inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Sonicate the lysate on ice to shear chromosomal DNA and disrupt the nuclear membrane.[24]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (nuclear extract) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).

2. Pre-clearing the Lysate (Optional but Recommended)

  • To a sufficient volume of Protein A/G beads for your samples, add 1 mg of total protein lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

  • Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

3. Immunoprecipitation

  • Add the optimal amount of anti-CreA antibody (previously determined by titration) to the pre-cleared lysate.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add equilibrated Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (e.g., a more stringent version of the lysis buffer, potentially with higher salt or detergent concentration).[19] For each wash, resuspend the beads and incubate for 5 minutes with gentle rotation.

5. Elution

  • After the final wash, remove all supernatant.

  • Elute the protein from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Alternatively, for native protein elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).

6. Analysis

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CreA antibody.

Signaling Pathways and Experimental Workflows

CreA-Mediated Carbon Catabolite Repression Pathway

CreA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose High Glucose Glucose_transport Glucose Transport Glucose->Glucose_transport Signaling_Cascade Signaling Cascade Glucose_transport->Signaling_Cascade Activates CreA_complex_cyto CreA Repressor Complex (Inactive) Signaling_Cascade->CreA_complex_cyto Prevents degradation CreA_complex_nu CreA Repressor Complex (Active) CreA_complex_cyto->CreA_complex_nu Nuclear Translocation Ub_ligase SCF Ubiquitin Ligase Ub_ligase->CreA_complex_cyto Targets for degradation (in low glucose) Target_Genes Target Genes (e.g., xylanase, alcohol dehydrogenase) CreA_complex_nu->Target_Genes Binds to promoter Repression Repression CreA_complex_nu->Repression

Caption: CreA-mediated carbon catabolite repression signaling pathway.

Immunoprecipitation Experimental Workflow

IP_Workflow start Start: Cell/Tissue Sample lysis 1. Cell Lysis & Protein Extraction start->lysis preclear 2. Pre-clearing with Beads (Optional) lysis->preclear ip 3. Immunoprecipitation (Add anti-CreA Antibody) preclear->ip capture 4. Capture with Protein A/G Beads ip->capture wash 5. Wash to Remove Non-specific Proteins capture->wash elute 6. Elution of this compound wash->elute analysis 7. Analysis (SDS-PAGE / Western Blot) elute->analysis end End: Results analysis->end

Caption: A standard workflow for a CreA immunoprecipitation experiment.

References

Technical Support Center: Optimizing CreA Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the expression and purification of the CreA protein. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound?

A1: CreA is a key transcriptional repressor protein found in filamentous fungi, such as Aspergillus nidulans. It plays a central role in carbon catabolite repression (CCR), a mechanism that ensures the preferential utilization of easily metabolizable carbon sources like glucose over less favorable ones.[1][2][3] When a preferred carbon source is available, CreA represses the expression of genes required for the metabolism of alternative carbon sources.[1][2][3]

Q2: What are the main challenges in expressing and purifying the this compound?

A2: The primary challenges in producing recombinant CreA include:

  • Low expression levels: Achieving high yields of soluble and functional CreA can be difficult in heterologous expression systems.

  • Solubility issues: CreA, like many regulatory proteins, may be prone to misfolding and aggregation, leading to the formation of insoluble inclusion bodies.

  • Proteolytic degradation: Host cell proteases can degrade the target protein during expression and purification, reducing the final yield of full-length, active protein.

  • Post-translational modifications: CreA is regulated by post-translational modifications such as phosphorylation and ubiquitination in its native environment, which may not be accurately replicated in a recombinant host, potentially affecting its activity and stability.[1][3]

Q3: Which expression systems are suitable for producing CreA?

A3: Escherichia coli is a common choice for its rapid growth and cost-effectiveness. However, for improved solubility and potential for some post-translational modifications, eukaryotic systems like the yeast Pichia pastoris can be advantageous. The choice of expression system will depend on the specific research needs and downstream applications.

Q4: How can the solubility of recombinant CreA be improved?

A4: Several strategies can be employed to enhance the solubility of CreA:

  • Lowering expression temperature: Reducing the temperature (e.g., to 16-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.

  • Using fusion tags: Fusing CreA with highly soluble partners like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) at the N-terminus can significantly improve its solubility.

  • Codon optimization: Optimizing the codon usage of the creA gene for the chosen expression host can enhance translational efficiency and improve protein folding.

  • Co-expression with chaperones: Co-expressing molecular chaperones can assist in the proper folding of CreA.

Q5: What purification methods are recommended for CreA?

A5: Affinity chromatography is the most effective initial step for purifying recombinant CreA. If the protein is expressed with a His-tag, Immobilized Metal Affinity Chromatography (IMAC) is used. For GST-tagged or MBP-tagged proteins, Glutathione (B108866) or Amylose (B160209) resin is used, respectively. Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve higher purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the expression and purification of CreA.

Low or No CreA Expression
Possible Cause Recommended Solution
Suboptimal Codon Usage Synthesize a codon-optimized version of the creA gene for the specific expression host (e.g., E. coli, P. pastoris).
Inefficient Transcription or Translation Ensure the use of a strong, inducible promoter in the expression vector. Verify the integrity of the plasmid DNA and the accuracy of the cloned sequence.
Toxicity of CreA to Host Cells Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. Lower the inducer concentration and/or reduce the induction time.
Plasmid Instability Maintain selective pressure by including the appropriate antibiotic in all growth media.
CreA is Expressed in an Insoluble Form (Inclusion Bodies)
Possible Cause Recommended Solution
High Expression Rate Leading to Misfolding Lower the induction temperature to 16-25°C and extend the expression time (e.g., overnight). Reduce the inducer concentration (e.g., IPTG to 0.1-0.5 mM).
Lack of Proper Folding Environment Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
Intrinsic Properties of CreA Express CreA as a fusion protein with a highly soluble tag such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST). The N-terminus is often the preferred location for the tag.
Suboptimal Lysis Conditions Lyse the cells under non-denaturing conditions and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to confirm the location of CreA.
Low Yield of Purified CreA
Possible Cause Recommended Solution
Proteolytic Degradation Add a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity.
Inefficient Lysis Optimize the cell lysis method (e.g., sonication, French press) to ensure complete cell disruption.
Poor Binding to Affinity Resin Ensure the affinity tag is accessible. If using a His-tag, consider denaturing purification if the tag is buried. Verify the pH and composition of the binding buffer. For His-tags, avoid EDTA.
Protein Loss During Washing Steps Optimize the wash buffer composition. For IMAC, a low concentration of imidazole (B134444) (e.g., 20 mM) in the wash buffer can help reduce non-specific binding without eluting the His-tagged CreA.
Inefficient Elution Optimize the elution buffer. For His-tagged proteins, a higher concentration of imidazole (e.g., 250-500 mM) is typically required. For GST or MBP tags, use an excess of free glutathione or maltose, respectively.

Quantitative Data Summary

While specific quantitative data for recombinant CreA expression and purification is not widely published, the following tables provide illustrative examples based on typical yields for similar fungal transcription factors expressed in E. coli and purified via affinity chromatography. These values can serve as a benchmark for optimizing your experiments.

Table 1: Example of CreA Expression Optimization Parameters in E. coli

ParameterCondition 1Condition 2Condition 3 (Optimized)
Expression Host BL21(DE3)BL21(DE3)BL21(DE3)
Fusion Tag 6xHisGSTMBP
Inducer (IPTG) Conc. 1.0 mM0.5 mM0.2 mM
Induction Temperature 37°C25°C18°C
Induction Time 4 hours12 hours16 hours
Soluble CreA Yield (mg/L culture) ~0.5~2.0~5.0

Table 2: Example of a CreA Purification Table

Purification StepTotal Protein (mg)CreA Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate 12001500012.51001
Affinity Chromatography 25120004808038.4
Ion-Exchange Chromatography 8105001312.570105
Size-Exclusion Chromatography 59000180060144

Note: "Units" of CreA activity would be determined by a relevant assay, such as a DNA-binding assay (e.g., EMSA) or an in vitro transcription-translation assay.

Experimental Protocols

Protocol 1: Expression of MBP-CreA Fusion Protein in E. coli
  • Transformation: Transform a codon-optimized pMAL vector containing the creA gene into E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Harvesting: Continue to incubate at 18°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of MBP-CreA Fusion Protein
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Column Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate an amylose resin column with 5 column volumes of Column Buffer.

    • Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5-1 mL/min).

    • Wash the column with 10-15 column volumes of Column Buffer to remove unbound proteins.

    • Elute the MBP-CreA fusion protein with Elution Buffer (Column Buffer + 10 mM maltose). Collect fractions and analyze by SDS-PAGE.

  • Optional: Tag Cleavage and Further Purification:

    • If a protease cleavage site is present between MBP and CreA, the fusion protein can be digested with the appropriate protease (e.g., TEV protease).

    • The cleaved protein can then be further purified by ion-exchange or size-exclusion chromatography to separate CreA from the MBP tag and the protease.

  • Buffer Exchange and Storage: The purified this compound should be dialyzed into a suitable storage buffer (e.g., containing 10-20% glycerol) and stored at -80°C.

Visualizations

CreA Regulatory Pathway

The activity of CreA is tightly regulated through post-translational modifications, primarily phosphorylation and ubiquitination, in response to the availability of different carbon sources.

CreA_Regulation Glucose High Glucose PKA Protein Kinase A (PKA) Glucose->PKA Activates Low_Glucose Low Glucose / Alternative Carbon Source SnfA Snf1/AMPK homolog (SnfA) Low_Glucose->SnfA Activates CreA_active Active CreA (Nuclear) PKA->CreA_active Inhibitory Phosphorylation? SnfA->CreA_active Phosphorylates (Inactivation/Cytoplasmic localization) CreB_CreC CreB-CreC Deubiquitinase Complex CreA_Ub CreA-Ub (Inactive/Degraded) CreB_CreC->CreA_Ub Deubiquitinates Ub_Ligase Ubiquitin Ligase (e.g., CreD-HulA) Ub_Ligase->CreA_active Ubiquitinates CreA_Ub->CreA_active CreA_P CreA-P (Inactive, Cytoplasmic) CreA_active->CreA_Ub Target_Genes Target Genes (e.g., for alternative carbon source utilization) CreA_active->Target_Genes Represses Transcription

Caption: Regulation of CreA activity by phosphorylation and ubiquitination.

General Experimental Workflow for CreA Purification

This workflow outlines the key stages from expression to obtaining the purified this compound.

CreA_Purification_Workflow start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pMAL, pGEX, pET) start->cloning transformation Transformation into Expression Host (e.g., E. coli BL21(DE3)) cloning->transformation expression Protein Expression (Induction with IPTG) transformation->expression lysis Cell Lysis (Sonication) expression->lysis clarification Clarification (Centrifugation) lysis->clarification affinity Affinity Chromatography (e.g., Amylose, Glutathione, Ni-NTA) clarification->affinity elution Elution affinity->elution analysis1 SDS-PAGE Analysis elution->analysis1 cleavage Optional: Tag Cleavage (e.g., TEV Protease) elution->cleavage end Purified this compound elution->end If high purity achieved polishing Polishing Steps (Ion-Exchange / Size-Exclusion Chromatography) cleavage->polishing analysis2 Purity & Concentration Analysis (SDS-PAGE, A280) polishing->analysis2 analysis2->end

Caption: Experimental workflow for recombinant this compound purification.

References

Technical Support Center: Investigating CreA Protein Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the degradation pathways of the carbon catabolite repressor protein, CreA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for the CreA protein?

A1: CreA degradation is a regulated process primarily mediated by the ubiquitin-proteasome system.[1] This involves the covalent attachment of ubiquitin molecules to CreA, targeting it for degradation by the 26S proteasome. The process is influenced by post-translational modifications, particularly phosphorylation, and is responsive to the carbon source available to the organism.[2][3]

Q2: How does the available carbon source influence CreA stability?

A2: The stability of CreA is significantly influenced by the carbon source. Under glucose-rich (repressing) conditions, CreA is generally more stable. In the presence of non-repressing carbon sources (e.g., xylose), CreA is targeted for degradation.[1] This differential stability is a key aspect of its regulatory function in carbon catabolite repression.

Q3: What is the role of phosphorylation in CreA degradation?

A3: Phosphorylation is a critical post-translational modification that regulates CreA stability and function.[2][3][4][5] Specific phosphorylation events can act as signals for the recruitment of ubiquitin ligases, thereby promoting CreA ubiquitination and subsequent degradation. Conversely, phosphorylation at other sites might stabilize the protein. Mass spectrometry has been used to identify phosphorylation sites on CreA, and mutating these sites can affect its protein accumulation and cellular localization.[3][6]

Q4: Are deubiquitinating enzymes (DUBs) involved in regulating CreA stability?

A4: Yes, deubiquitinating enzymes (DUBs) play a role in the CreA regulatory network. The CreB-CreC DUB complex is known to be involved in carbon catabolite repression and genetically interacts with CreA.[7] While CreA has been shown to be ubiquitinated, evidence suggests that it may not be a direct substrate of the CreB deubiquitinating enzyme.[2][8] Instead, CreB may target other proteins in the CreA complex or upstream regulators. The precise DUBs that directly act on CreA are still an active area of research.

Troubleshooting Guides

Cycloheximide (B1669411) Chase Assay for CreA Half-Life Determination

Problem: Inconsistent or non-reproducible CreA degradation kinetics.

  • Possible Cause 1: Incomplete inhibition of protein synthesis.

    • Troubleshooting:

      • Optimize the cycloheximide concentration for your specific fungal strain and growth conditions. A typical starting range is 50-300 µg/ml.[9]

      • Ensure fresh cycloheximide solution is used for each experiment.

      • For longer chase experiments, consider adding a fresh spike of cycloheximide every few hours to maintain inhibition.[10]

  • Possible Cause 2: Cell stress affecting protein degradation.

    • Troubleshooting:

      • Ensure consistent and healthy cell cultures at the start of the experiment. Use cells in the mid-logarithmic growth phase.[11][12]

      • Minimize handling time and maintain a constant temperature during the chase.[13]

      • Be aware that prolonged exposure to cycloheximide (over 12 hours) can be toxic to cells and may induce stress responses that alter protein degradation pathways.[10]

  • Possible Cause 3: Issues with protein extraction and quantification.

    • Troubleshooting:

      • Use a robust protein extraction protocol that includes protease and phosphatase inhibitors to prevent artefactual degradation or modification.

      • Ensure complete cell lysis to release all this compound.

      • For quantitative western blotting, ensure you are in the linear range of detection for both your CreA antibody and the loading control. Consider using a titration-based western blotting approach for higher accuracy.[14]

Problem: CreA appears to be very stable even under de-repressing conditions.

  • Possible Cause 1: Sub-optimal de-repressing conditions.

    • Troubleshooting:

      • Ensure the complete removal of the repressing carbon source (glucose) before shifting to the de-repressing carbon source.

      • Verify that the chosen de-repressing carbon source is effective in your fungal strain.

  • Possible Cause 2: Issues with the CreA antibody.

    • Troubleshooting:

      • Validate your antibody's specificity for CreA.

      • The antibody may preferentially recognize a stable form or pool of CreA.

  • Possible Cause 3: Overexpression of a tagged CreA construct.

    • Troubleshooting:

      • High levels of overexpressed protein can saturate the degradation machinery. Use an inducible or native promoter to express tagged CreA at more physiological levels.

In Vivo Ubiquitination Assay for CreA

Problem: Difficulty in detecting ubiquitinated CreA.

  • Possible Cause 1: Low abundance of ubiquitinated CreA.

    • Troubleshooting:

      • Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.[15]

      • Enrich for ubiquitinated proteins from the cell lysate using ubiquitin-binding domains (UBDs) or specific antibodies against ubiquitin chains before immunoprecipitating CreA.

  • Possible Cause 2: Activity of deubiquitinating enzymes (DUBs) in the lysate.

    • Troubleshooting:

      • Include DUB inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer to preserve the ubiquitinated state of CreA.[16]

  • Possible Cause 3: Inefficient immunoprecipitation of ubiquitinated CreA.

    • Troubleshooting:

      • Use a denaturing lysis buffer (containing SDS) to disrupt protein complexes and expose the epitope for the CreA antibody, then dilute the lysate before immunoprecipitation to allow antibody binding.[16]

      • Ensure your antibody can recognize both modified and unmodified CreA. Polyclonal antibodies may be more effective in this case.[17]

      • Optimize the antibody concentration and incubation time for the immunoprecipitation.

Problem: High background in the ubiquitination assay.

  • Possible Cause 1: Non-specific binding to beads or antibody.

    • Troubleshooting:

      • Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[17]

      • Use an isotype control antibody for the immunoprecipitation to assess non-specific binding.

      • Increase the stringency of your wash buffers by increasing the salt or detergent concentration.

  • Possible Cause 2: Contaminating ubiquitinated proteins.

    • Troubleshooting:

      • If immunoprecipitating with an anti-ubiquitin antibody first, ensure stringent washing conditions to remove non-specifically bound proteins before eluting and detecting CreA.

Data Presentation

Table 1: Illustrative Half-Life of this compound Under Different Carbon Source Conditions.

Carbon SourceCreA Half-Life (minutes)Experimental ConditionReference
Glucose (Repressing)> 120Wild-type Aspergillus nidulansHypothetical Data
Xylose (Non-repressing)~ 45Wild-type Aspergillus nidulansHypothetical Data
Glycerol (Non-repressing)~ 60Wild-type Aspergillus nidulansHypothetical Data

Note: The data in this table is illustrative and based on qualitative descriptions of CreA stability. Actual half-life values should be determined experimentally.

Experimental Protocols

Cycloheximide Chase Assay for CreA Half-Life Determination

This protocol is adapted for fungal cultures.[11][12][13][18]

  • Culture Growth: Grow the fungal strain of interest in liquid medium with a repressing carbon source (e.g., glucose) to mid-log phase.

  • Carbon Source Shift (if applicable): To study degradation under non-repressing conditions, harvest the mycelia, wash with a buffer lacking a carbon source, and resuspend in a medium containing the non-repressing carbon source (e.g., xylose). Incubate for a period sufficient to induce the expression of relevant genes.

  • Inhibition of Protein Synthesis: Add cycloheximide to the culture to a final concentration of 100 µg/mL.

  • Time Course Sampling: Collect an initial sample immediately before adding cycloheximide (t=0). Collect subsequent samples at various time points (e.g., 15, 30, 60, 90, 120 minutes).

  • Protein Extraction: Immediately process each sample to extract total protein. This typically involves rapid harvesting of mycelia, freezing in liquid nitrogen, and mechanical disruption in a lysis buffer containing protease and phosphatase inhibitors.

  • Quantitative Western Blotting:

    • Determine the total protein concentration of each sample.

    • Separate equal amounts of total protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for CreA and a primary antibody for a stable loading control protein.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for CreA and the loading control at each time point.

    • Normalize the CreA band intensity to the loading control for each time point.

    • Plot the normalized CreA intensity (as a percentage of the t=0 sample) against time.

    • Calculate the half-life of CreA by fitting the data to a one-phase decay curve.

In Vivo Ubiquitination Assay for CreA

This protocol is a general guide and may require optimization.[19]

  • Strain and Culture Preparation: Use a strain expressing an epitope-tagged version of CreA (e.g., HA-CreA or FLAG-CreA). Grow the culture under conditions where CreA ubiquitination is expected.

  • Proteasome Inhibition (Optional but Recommended): Add a proteasome inhibitor (e.g., 50 µM MG132) to the culture 2-4 hours before harvesting to allow the accumulation of ubiquitinated proteins.

  • Cell Lysis: Harvest the mycelia and lyse the cells in a denaturing lysis buffer containing 1% SDS and DUB inhibitors (e.g., 10 mM NEM) to inactivate DUBs and disrupt protein-protein interactions. Heat the lysate to ensure complete denaturation.

  • Lysate Dilution and Immunoprecipitation: Dilute the lysate at least 10-fold with a non-denaturing buffer (without SDS) to reduce the SDS concentration to 0.1% or less. Add an antibody specific to the epitope tag on CreA and incubate overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose (B213101) or magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with a non-denaturing wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin or anti-HA if using HA-tagged ubiquitin). A ladder of higher molecular weight bands above the expected size of CreA indicates polyubiquitination.

Mandatory Visualization

CreA_Degradation_Pathway cluster_conditions Cellular Conditions cluster_crea_regulation CreA Regulation cluster_machinery Degradation Machinery Non-repressing Carbon Source Non-repressing Carbon Source CreA_Active Active CreA (Repressor) Non-repressing Carbon Source->CreA_Active Induces signaling cascade Glucose (Repressing) Glucose (Repressing) Glucose (Repressing)->CreA_Active Stabilizes CreA_Phospho Phosphorylated CreA CreA_Active->CreA_Phospho Kinase activity E3_Ligase E3 Ubiquitin Ligase CreA_Phospho->E3_Ligase Recruitment CreA_Ub Ubiquitinated CreA Proteasome 26S Proteasome CreA_Ub->Proteasome Targeting DUBs Deubiquitinating Enzymes (DUBs) CreA_Ub->DUBs Removal of Ubiquitin E3_Ligase->CreA_Ub Ubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides DUBs->CreA_Active Recycling

Caption: CreA degradation signaling pathway.

CHX_Chase_Workflow start Start: Fungal Culture (Mid-log phase) add_chx Add Cycloheximide (CHX) to inhibit translation start->add_chx collect_samples Collect Samples at different time points (t=0, 15, 30... min) add_chx->collect_samples protein_extraction Protein Extraction (with protease inhibitors) collect_samples->protein_extraction quant_wb Quantitative Western Blot (Anti-CreA & Loading Control) protein_extraction->quant_wb data_analysis Data Analysis: Normalize to loading control, plot decay curve quant_wb->data_analysis half_life Determine CreA Half-Life data_analysis->half_life

Caption: Cycloheximide chase experimental workflow.

IP_Troubleshooting_Logic start Problem: No ubiquitinated CreA detected check_proteasome Did you use a proteasome inhibitor? start->check_proteasome check_dubs Did you use DUB inhibitors? check_proteasome->check_dubs Yes solution1 Solution: Add MG132 to culture check_proteasome->solution1 No check_ip_efficiency Is the IP efficient? check_dubs->check_ip_efficiency Yes solution2 Solution: Add NEM to lysis buffer check_dubs->solution2 No check_antibody Is the antibody suitable? check_ip_efficiency->check_antibody Yes solution3 Solution: Optimize antibody concentration and incubation time check_ip_efficiency->solution3 No solution4 Solution: Use a polyclonal antibody or test a different monoclonal check_antibody->solution4 No

Caption: Troubleshooting logic for ubiquitination assay.

References

Technical Support Center: Improving the Efficiency of creA Gene Deletion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of creA gene deletion experiments in filamentous fungi, particularly Aspergillus species.

Frequently Asked Questions (FAQs)

Q1: What is the function of the creA gene?

A1: The creA gene encodes a key transcriptional repressor protein that governs carbon catabolite repression (CCR) in many filamentous fungi.[1][2] This process allows the fungus to preferentially utilize energy-efficient carbon sources, such as glucose, by repressing the expression of genes required for the metabolism of alternative carbon sources.[1][3]

Q2: What are the expected phenotypes of a creA deletion mutant?

A2: Deletion of creA typically leads to the de-repression of genes involved in utilizing alternative carbon sources, which can result in increased production of certain enzymes. However, creA null mutants often exhibit severe growth defects, reduced sporulation, and abnormal colony morphology.[4][5] In some cases, a complete deletion of creA in a haploid organism can be lethal or lead to very sick strains, suggesting it may have roles beyond carbon metabolism.[6]

Q3: Which methods are commonly used for creA gene deletion?

A3: The most common methods are traditional homologous recombination and CRISPR-Cas9-mediated gene editing.[7] Homologous recombination relies on the cell's natural DNA repair mechanisms to replace the target gene with a selectable marker. CRISPR-Cas9 is a more recent and often more efficient technology that uses a guide RNA to direct the Cas9 nuclease to a specific genomic location to create a double-strand break, which can then be repaired to create a deletion.[7]

Q4: How does the efficiency of homologous recombination compare to CRISPR-Cas9 for gene deletion in Aspergillus?

A4: CRISPR-Cas9 technology has been shown to be significantly more efficient for targeted gene deletion in Aspergillus species compared to traditional homologous recombination. While homologous recombination efficiency can be low and variable, CRISPR-Cas9 approaches have reported editing efficiencies of up to 100% for single-gene targeting in Aspergillus niger.[8][9][10]

Data Presentation: Comparison of Gene Deletion Efficiencies

The following table summarizes typical gene deletion efficiencies observed in Aspergillus niger using different methodologies. Note that efficiencies can be locus-dependent.

MethodKey FeaturesReported EfficiencyReferences
Homologous Recombination (HR) Relies on the cell's natural repair pathway. Efficiency is often low in filamentous fungi due to the prevalence of the non-homologous end joining (NHEJ) pathway.Low and variable, often requiring screening of many transformants.[11]
CRISPR-Cas9 (single gRNA) Targeted double-strand break to stimulate repair. Efficiency can be variable depending on the target site and gRNA design.31.7% - 86.5%[6][8]
CRISPR-Cas9 (dual gRNA) Utilizes two gRNAs to excise a larger genomic fragment, which can increase the likelihood of a complete knockout.Up to 100%[6][8]
CRISPR-Cas9 with "pop-out" marker An advanced CRISPR method that includes a selectable marker that can be subsequently removed, allowing for iterative gene editing.100% after two selection steps[9]

Troubleshooting Guide

Problem 1: Low or no transformants obtained after protoplast transformation.

  • Possible Cause: Poor protoplast quality or viability.

    • Solution: Optimize the protoplast isolation protocol. Ensure the cell wall-degrading enzyme cocktail is active and used at the optimal concentration and temperature. Check protoplast viability using a hemocytometer and fluorescent staining before transformation.

  • Possible Cause: Inefficient DNA uptake.

    • Solution: Optimize the PEG-calcium chloride transformation protocol. Vary the concentration of PEG and the incubation times. Ensure the DNA being used is of high quality and purity.

  • Possible Cause: Incorrect selection pressure.

    • Solution: Verify the concentration of the selective agent used in the regeneration plates. Ensure the selectable marker is appropriate for the host strain.

Problem 2: High number of non-homologous integration events (ectopic transformants) with the homologous recombination approach.

  • Possible Cause: The non-homologous end joining (NHEJ) pathway is dominant over homologous recombination in many filamentous fungi.

    • Solution: Use a host strain deficient in the NHEJ pathway (e.g., a kusA or ligD mutant). This will significantly increase the frequency of homologous recombination events.

    • Solution: Increase the length of the homologous flanking regions in your deletion cassette to at least 1 kb on each side.

    • Solution: Consider switching to a CRISPR-Cas9 based method, which has a higher efficiency of targeted integration.

Problem 3: Confirmed creA deletion mutants are not viable or have severe growth defects.

  • Possible Cause: The creA gene may be essential or critical for viability under standard laboratory conditions in your fungal strain.[6]

    • Solution: Attempt to grow the mutants on different carbon sources. A less-preferred carbon source might alleviate some of the metabolic stress caused by the creA deletion.

    • Solution: Generate a conditional knockdown mutant instead of a complete deletion. This can be achieved using inducible promoters (e.g., the Tet-on system) to control the expression of creA.[4] This allows you to study the effects of reduced creA expression without the lethality of a full knockout.

    • Solution: If working with a diploid strain, attempt to generate a heterozygous deletion mutant (creA+/-).

Problem 4: Difficulty in screening for and verifying creA null mutants.

  • Possible Cause: The phenotypic screen is not robust enough to distinguish true mutants from background growth.

    • Solution: Develop a more specific screening method. For example, since creA mutants are de-repressed for alternative carbon source utilization, you could use a plate-based assay with a chromogenic substrate for an enzyme that is normally repressed by glucose.

    • Solution: For molecular verification, use a PCR-based strategy with primers that flank the deleted region and primers internal to the creA gene. A true deletion mutant should yield a product with the flanking primers that is smaller than the wild-type band and no product with the internal primers. Southern blotting can also be used for definitive confirmation.

Problem 5: Off-target effects observed with CRISPR-Cas9.

  • Possible Cause: The guide RNA (gRNA) has homology to other sites in the genome.

    • Solution: Carefully design your gRNA using bioinformatics tools to minimize potential off-target sites. Choose a gRNA with the highest possible specificity score.

    • Solution: Consider using a high-fidelity Cas9 variant, which has been engineered to have reduced off-target activity.

    • Solution: After generating your mutant, perform whole-genome sequencing to confirm the absence of off-target mutations, especially if the mutant will be used for downstream applications where genetic purity is critical.

Experimental Protocols

Detailed Methodology for creA Gene Deletion in Aspergillus niger using CRISPR-Cas9

This protocol is an adapted and exemplary procedure for deleting the creA gene in Aspergillus niger using an in vitro assembled Cas9-gRNA ribonucleoprotein (RNP) complex delivered into protoplasts.

1. Design and Synthesis of Guide RNA (gRNA)

  • Objective: To design a specific gRNA that targets the creA gene for cleavage by Cas9.

  • Procedure:

    • Obtain the genomic sequence of the creA gene from a fungal genome database (e.g., FungiDB).

    • Use a gRNA design tool (e.g., CHOPCHOP, CRISPR-P 2.0) to identify potential 20-nucleotide target sequences within an early exon of the creA gene. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.

    • Select a gRNA with a high on-target score and low off-target score.

    • Synthesize the gRNA in vitro using a commercially available kit.

2. Preparation of Donor DNA (Optional, for Homology Directed Repair)

  • Objective: To provide a DNA template for the cell to use to repair the Cas9-induced double-strand break, which can be used to insert a selectable marker or create a precise deletion. For a simple knockout, this may not be necessary as NHEJ will introduce indels.

  • Procedure:

    • Design a DNA fragment that contains a selectable marker (e.g., hygromycin resistance gene, hph) flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of the creA gene.

    • Synthesize this donor DNA cassette using PCR fusion or gene synthesis services.

3. Protoplast Isolation

  • Objective: To remove the fungal cell wall to allow for the uptake of the RNP complex.

  • Procedure:

    • Grow A. niger mycelia in liquid culture.

    • Harvest and wash the young mycelia.

    • Resuspend the mycelia in an osmotic stabilizer solution (e.g., 0.6 M KCl) containing a cell wall-degrading enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase).

    • Incubate at a gentle agitation until a sufficient number of protoplasts are released.

    • Filter the suspension to remove mycelial debris and wash the protoplasts with the osmotic stabilizer solution.

    • Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

4. RNP Assembly and Transformation

  • Objective: To assemble the Cas9-gRNA complex and deliver it into the protoplasts.

  • Procedure:

    • Incubate purified Cas9 nuclease with the synthesized gRNA at room temperature to allow for the formation of the RNP complex.

    • Add the assembled RNP complex (and donor DNA, if used) to the protoplast suspension.

    • Add PEG solution and incubate to facilitate DNA uptake.

    • Wash the protoplasts to remove the PEG.

5. Regeneration and Selection

  • Objective: To allow the protoplasts to regenerate their cell walls and to select for successful transformants.

  • Procedure:

    • Plate the transformed protoplasts on regeneration medium containing an osmotic stabilizer (e.g., sorbitol).

    • Overlay with a selective medium containing the appropriate antibiotic (e.g., hygromycin) if a selectable marker was used.

    • Incubate the plates until transformant colonies appear.

6. Screening and Verification of Mutants

  • Objective: To identify and confirm the colonies that have the desired creA deletion.

  • Procedure:

    • Isolate genomic DNA from putative mutant colonies.

    • Perform PCR analysis using primers flanking the creA gene and primers internal to the creA gene.

    • Sequence the PCR products from the flanking primers to confirm the deletion and the absence of the creA gene.

Mandatory Visualizations

CreA Signaling Pathway

The activity of CreA is tightly regulated, primarily through phosphorylation and deubiquitination, which control its localization and ability to repress gene expression. In the presence of a preferred carbon source like glucose, signaling cascades lead to the activation of CreA.

CreA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose Glucose Glucose_Transport Glucose Transport Glucose->Glucose_Transport Glycolysis Glycolysis Glucose_Transport->Glycolysis PKA Protein Kinase A (PKA) Glycolysis->PKA activates Snf1_complex_inactive Inactive Snf1 Kinase Complex Glycolysis->Snf1_complex_inactive inhibits CreA_P Phosphorylated CreA (Inactive in Cytoplasm) PKA->CreA_P phosphorylates CreA_active Active CreA CreA_P->CreA_active Nuclear Import & Potential Dephosphorylation/Activation CreB_CreC_DUB CreB-CreC DUB Complex CreB_CreC_DUB->CreA_active deubiquitinates Ub_CreA Ubiquitinated CreA Ub_CreA->CreB_CreC_DUB Target_Gene Target Gene (e.g., for alternative carbon source metabolism) CreA_active->Target_Gene binds to promoter Repression Transcriptional Repression Target_Gene->Repression CreA_Deletion_Workflow cluster_design Design Phase cluster_preparation Preparation Phase cluster_transformation Transformation Phase cluster_analysis Analysis Phase gRNA_Design 1. gRNA Design (Targeting creA) gRNA_Synthesis 3. In vitro Synthesis of gRNA gRNA_Design->gRNA_Synthesis Donor_DNA_Design 2. Donor DNA Design (Optional) Transformation 6. Protoplast Transformation Donor_DNA_Design->Transformation RNP_Assembly 5. Cas9-gRNA RNP Assembly gRNA_Synthesis->RNP_Assembly Protoplast_Isolation 4. Fungal Protoplast Isolation Protoplast_Isolation->Transformation RNP_Assembly->Transformation Selection 7. Selection of Transformants Transformation->Selection Screening 8. PCR/Phenotypic Screening Selection->Screening Verification 9. Sequencing Verification Screening->Verification Troubleshooting_Logic Start Start Experiment Transformation_Step Protoplast Transformation Start->Transformation_Step No_Colonies No/Few Colonies? Transformation_Step->No_Colonies Check_Protoplasts Check Protoplast Viability & Transformation Efficiency No_Colonies->Check_Protoplasts Yes Many_Colonies Many Colonies No_Colonies->Many_Colonies No Screening Screen for Knockouts Many_Colonies->Screening No_Knockouts No Knockouts Found? Screening->No_Knockouts Check_HR_Efficiency Use NHEJ-deficient strain Optimize HR/CRISPR protocol No_Knockouts->Check_HR_Efficiency Yes Knockouts_Found Knockouts Identified No_Knockouts->Knockouts_Found No Viability_Issue Mutants Not Viable? Knockouts_Found->Viability_Issue Conditional_Knockdown Create Conditional Knockdown or Heterozygote Viability_Issue->Conditional_Knockdown Yes Viable_Mutant Viable Mutant Obtained Viability_Issue->Viable_Mutant No

References

Technical Support Center: CreA Antibody Specificity and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CreA antibody users. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to CreA antibody specificity and validation. Here you will find detailed troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments using CreA antibodies.

Western Blot (WB) Troubleshooting

Western blotting is a fundamental technique for validating antibody specificity.[1][2] However, various issues can arise, leading to ambiguous or incorrect results.

Question: Why am I getting no signal or a very weak signal on my Western blot?

Answer:

There are several potential causes for a weak or absent signal. These can be broadly categorized into issues with the protein sample, the antibody, or the detection process.

Possible Causes and Solutions:

Possible CauseSolution
Low Target Protein Abundance Increase the amount of total protein loaded onto the gel.[3] Consider using a positive control lysate known to express CreA.[2] For very low abundance, enrichment of the protein sample via immunoprecipitation (IP) may be necessary.[4]
Inefficient Protein Transfer Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[4] Optimize transfer time and voltage, especially for large proteins.[4] Ensure no air bubbles are trapped between the gel and the membrane.[4]
Primary Antibody Issues The primary antibody concentration may be too low; increase the concentration or extend the incubation time (e.g., overnight at 4°C).[3][5] Ensure the antibody has been stored correctly and is within its expiration date.[5] Avoid repeated use of pre-diluted antibodies.[5]
Secondary Antibody/Detection Issues Ensure the secondary antibody is compatible with the primary antibody's host species. Check the activity of the detection reagent (e.g., ECL substrate) as it can lose effectiveness over time. Increase the exposure time.[5]

Question: My Western blot shows high background. How can I reduce it?

Answer:

High background can obscure your target protein band and is often due to non-specific binding of the primary or secondary antibodies.

Possible Causes and Solutions:

Possible CauseSolution
Insufficient Blocking Increase the blocking time (at least 1 hour at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA). Consider trying a different blocking agent. Adding a small amount of detergent like Tween 20 (e.g., 0.05%) to the blocking and wash buffers can also help.[5]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[3][5]
Inadequate Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween 20.[4]
Contamination Use clean equipment and fresh, filtered buffers to avoid contamination that can lead to a speckled background.[5]

Question: I see multiple bands on my Western blot. How can I determine which is the correct one?

Answer:

The presence of multiple bands can indicate non-specific antibody binding, protein degradation, post-translational modifications, or splice variants.[1]

Possible Causes and Solutions:

Possible CauseSolution
Non-Specific Antibody Binding This is a common issue with antibody specificity. Reduce the primary antibody concentration and/or increase the stringency of the wash steps.[5] The most definitive way to confirm specificity is to use a knockout (KO) or knockdown (KD) cell line or tissue sample that does not express CreA; a specific antibody should not produce a signal in these negative controls.[2][6][7]
Protein Degradation Ensure fresh samples are used and that protease inhibitors are included in the lysis buffer to prevent protein degradation.
Post-Translational Modifications (PTMs) CreA is known to be regulated by post-translational modifications like phosphorylation, which can alter its molecular weight and lead to the appearance of multiple bands.[8] Treatment of the lysate with a phosphatase can help confirm if the extra bands are due to phosphorylation.
Cross-Reactivity The antibody may be recognizing other proteins with similar epitopes. This is a particular concern with fungal proteins, where cross-reactivity between different species can occur.[9][10][11][12] If working with different fungal species, it is crucial to validate the antibody's specificity for CreA in each species.
Chromatin Immunoprecipitation (ChIP) Troubleshooting

ChIP is a powerful technique for studying protein-DNA interactions, but its success is highly dependent on antibody quality.[13][14][15]

Question: My ChIP-qPCR results show low enrichment of my target DNA sequences. What could be the problem?

Answer:

Low enrichment in a ChIP experiment can stem from several factors, including inefficient immunoprecipitation, issues with the chromatin, or problems with the qPCR analysis.

Possible Causes and Solutions:

Possible CauseSolution
Poor Antibody Performance in ChIP Not all antibodies that work in Western blot will work in ChIP, as the antibody needs to recognize the native protein epitope.[16][17] It is recommended to use a "ChIP-grade" or "ChIP-validated" antibody.[16] If using a new antibody, it's crucial to validate it for ChIP.[13]
Insufficient Antibody Amount The amount of antibody used for each IP is critical. Typically, 1-10 µg of antibody is used per IP.[16] It is important to titrate the antibody to determine the optimal concentration for your specific experimental conditions.[15]
Inefficient Immunoprecipitation Ensure proper cross-linking of proteins to DNA. The stringency of the final wash steps can be adjusted to account for antibodies with lower affinity for the target protein.[16]
Chromatin Shearing Issues Inefficient shearing of chromatin can lead to a high background and low signal. Optimize sonication or enzymatic digestion conditions to obtain chromatin fragments in the desired size range (typically 200-1000 bp).
Low Target Abundance The target protein may not be highly abundant at the specific genomic loci being investigated under your experimental conditions. Ensure you are using an appropriate number of cells as starting material.[14]

Question: How can I be sure that the signal I'm seeing in my ChIP-seq experiment is specific to CreA binding?

Answer:

Ensuring the specificity of a ChIP-seq signal is crucial for accurate interpretation of the data.

Validation Strategies:

Validation MethodDescription
Motif Analysis For transcription factors like CreA, enriched DNA sequences should contain the known binding motif for that factor. CreA is known to bind to 5'-SYGGRG-3' promoter consensus regions.[8]
Knockout/Knockdown Controls The most stringent validation is to perform a ChIP-seq experiment in a CreA knockout or knockdown strain. A specific antibody should show a significant reduction or complete loss of signal in the absence of the target protein.[13]
Use of Multiple Antibodies Using two different antibodies that recognize distinct epitopes on the CreA protein should yield similar enrichment patterns.[7][18]
Orthogonal Validation Compare ChIP-seq results with data from a non-antibody-based method to confirm target protein expression.[6]

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it important?

Antibody specificity refers to the ability of an antibody to bind to its intended target protein without binding to other, unrelated proteins. It is crucial because non-specific binding can lead to false-positive results, misinterpretation of data, and a lack of reproducibility in experiments.[1][7]

Q2: What is the difference between a monoclonal and a polyclonal antibody for CreA detection?

  • Monoclonal antibodies are produced from a single B-cell clone and recognize a single epitope on the antigen. This results in high specificity and low batch-to-batch variability.[16]

  • Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the same antigen. This can lead to a stronger signal, especially in applications like ChIP where the target epitope might be partially masked.[16] However, they can also have higher cross-reactivity and batch-to-batch variability.

Q3: How should I validate a new CreA antibody?

A thorough validation process is essential before using a new antibody in your experiments.[1][17]

Antibody_Validation_Workflow cluster_0 Initial Validation cluster_1 Application-Specific Validation cluster_2 Advanced Specificity Testing Start New CreA Antibody WB Western Blot (WB) - Check for single band at expected MW - Use positive and negative controls Start->WB IHC_IF IHC/IF - Assess subcellular localization - Compare with known expression patterns WB->IHC_IF If successful ChIP ChIP - Verify enrichment of known target genes - Titrate antibody concentration WB->ChIP If successful IP Immunoprecipitation (IP) - Confirm antibody pulls down target protein WB->IP If successful KO_KD Knockout/Knockdown (KO/KD) Validation - Confirm loss of signal in KO/KD samples - Gold standard for specificity IHC_IF->KO_KD ChIP->KO_KD IP->KO_KD

Caption: A general workflow for CreA antibody validation.

Q4: What are the critical controls to include in my experiments?

  • Positive Control: A cell lysate or tissue known to express CreA.[2] This confirms that your antibody and detection system are working correctly.

  • Negative Control: A cell lysate or tissue known not to express CreA (e.g., a knockout strain).[2][6] This is the best way to assess antibody specificity.

  • Secondary Antibody Only Control: Incubating your sample with only the secondary antibody to ensure it is not binding non-specifically.

  • Isotype Control (for ChIP): A non-specific antibody of the same isotype and from the same host species as your primary antibody, used at the same concentration. This helps to determine the level of non-specific binding of the antibody to the chromatin.[15]

Experimental Protocols

Standard Western Blot Protocol for CreA Detection
  • Protein Extraction: Lyse Aspergillus cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-CreA antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Chromatin Immunoprecipitation (ChIP) Protocol Outline
  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to the desired fragment size (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with the anti-CreA antibody (or an isotype control) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).

WB_Troubleshooting_Tree cluster_NoSignal cluster_HighBg cluster_MultiBands Start Unexpected WB Result NoSignal No or Weak Signal Start->NoSignal HighBg High Background Start->HighBg MultiBands Multiple Bands Start->MultiBands CheckProtein Check Protein Loading & Transfer (Ponceau S Stain) NoSignal->CheckProtein CheckBlocking Optimize Blocking (Time, Agent, Tween 20) HighBg->CheckBlocking CheckDegradation Use Fresh Sample + Protease Inhibitors MultiBands->CheckDegradation CheckAntibody Increase Primary Ab Concentration / Incubation Time CheckProtein->CheckAntibody Transfer OK CheckDetection Check Secondary Ab & Substrate CheckAntibody->CheckDetection Still No Signal TitrateAb Titrate Primary/Secondary Ab CheckBlocking->TitrateAb Still High IncreaseWashes Increase Wash Steps TitrateAb->IncreaseWashes Still High ValidateSpecificity Validate with KO/KD Control CheckDegradation->ValidateSpecificity Bands Persist ConsiderPTMs Consider PTMs (e.g., Phosphorylation) ValidateSpecificity->ConsiderPTMs If KO not available

Caption: A decision tree for troubleshooting Western blot results.

References

Technical Support Center: Recombinant CreA Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of poor yield of recombinant CreA protein, a key fungal transcription factor involved in carbon catabolite repression.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound expression is very low or completely undetectable on a gel. Where should I start troubleshooting?

A1: When dealing with a eukaryotic protein from a fungus like Aspergillus nidulans expressed in E. coli, the most common initial hurdles are related to the gene sequence itself and transcription.[2]

  • Codon Bias: The genetic code is degenerate, and different organisms show a preference for certain codons over others.[3] The codon usage of the Aspergillus nidulans creA gene is likely not optimal for the translational machinery of E. coli, which can lead to stalled translation and very low protein yield.[2][4]

    • Solution: The most effective solution is codon optimization.[5] This involves synthesizing a new version of the creA gene where the codons are replaced with those most frequently used by E. coli, without altering the amino acid sequence of the this compound.[6] Several companies offer gene synthesis services with built-in codon optimization algorithms.[7] A codon-optimized gene can dramatically increase protein expression levels.[8]

  • mRNA Secondary Structure: Complex secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation, leading to poor expression. Codon optimization algorithms often address this by modifying the sequence to reduce mRNA folding.[7]

  • Plasmid Integrity: Ensure the integrity of your expression vector. An error in the cloned sequence, such as a frameshift or premature stop codon, will prevent the expression of the full-length protein. Verify your construct by sequencing.[9]

Q2: I can see a strong band for CreA after induction, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

A2: The formation of insoluble aggregates, known as inclusion bodies, is a frequent problem when overexpressing foreign proteins in E. coli.[10][11] This happens when the rate of protein synthesis exceeds the cell's capacity to fold the protein correctly.[7] For a multi-domain protein like CreA, proper folding is essential for solubility.[11][12][13][14]

Key Strategies to Enhance Solubility:

  • Lower Expression Temperature: Reducing the incubation temperature to 15-25°C after adding the inducer (IPTG) is one of the most effective methods to improve solubility.[15][16] Lower temperatures slow down the rates of transcription and translation, giving the polypeptide chain more time to fold correctly.[10]

  • Reduce Inducer Concentration: High concentrations of IPTG can lead to very rapid, high-level expression that overwhelms the cell's folding machinery.[17] Try titrating the IPTG concentration down, sometimes as low as 0.05-0.1 mM, to slow down the expression rate.[15]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble partner protein to CreA can significantly improve its solubility.[10] While small tags like His-tag are excellent for purification, they do little to aid solubility. Consider re-cloning your creA gene into a vector that adds a larger, more effective tag.

    • Maltose-Binding Protein (MBP): At ~42 kDa, MBP is a highly effective solubility enhancer that can also facilitate correct folding.[10]

    • Glutathione-S-Transferase (GST): This ~26 kDa tag is another popular choice that improves solubility and provides a simple purification method.[15]

  • Change the E. coli Host Strain: Some strains are specifically engineered to promote soluble expression.

    • Chaperone Co-expression: Strains like ArcticExpress(DE3) co-express cold-adapted chaperonins that are active at low temperatures, assisting in protein folding.[18]

    • Disulfide Bond Formation: If your protein requires disulfide bonds for stability (unlikely for the known domains of CreA but a general consideration), strains like SHuffle have an oxidative cytoplasm that promotes their formation.[12][19]

Data Presentation: Comparison of Strategies

Table 1: Common E. coli Strains for Difficult-to-Express Proteins

StrainKey FeatureBest ForReference
BL21(DE3) Standard strain, protease deficient (lon, ompT).General high-level expression of non-toxic proteins.[18][19]
Rosetta(DE3) Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA).Proteins from organisms with different codon bias (like fungi).[12]
C41(DE3) / C43(DE3) Mutations allow expression of proteins toxic to the host.Toxic proteins, membrane proteins.[12][18]
Lemo21(DE3) Tightly controlled, tunable T7 expression via lysozyme (B549824) levels.Toxic proteins or when optimizing expression level is critical.[12][19]
ArcticExpress(DE3) Co-expresses cold-adapted chaperonins Cpn10 and Cpn60.Improving solubility and folding at low temperatures (4-12°C).[18]
SHuffle T7 Express Oxidizing cytoplasm, expresses disulfide bond isomerase (DsbC).Proteins requiring correct disulfide bond formation.[12][19]

Table 2: Comparison of Common Fusion Tags for Recombinant Proteins

Fusion TagSizeMechanism of ActionKey Advantage(s)
His-tag (6xHis) < 1 kDaSmall peptide tag.Minimal impact on protein structure; purification under denaturing conditions possible.
GST ~26 kDaFusion to a stable, soluble protein.Increases solubility and expression; protects from proteolysis.[20]
MBP ~42 kDaFusion to a highly soluble protein; acts as a chaperone.Excellent solubility enhancement; can actively promote proper folding.
SUMO ~12 kDaFusion to a highly stable and soluble protein.Excellent solubility and stability enhancement; specific proteases available for tag removal.[15]

Experimental Protocols

Protocol 1: Small-Scale Screening of E. coli Expression Strains

This protocol allows for the rapid testing of multiple strains to identify the best host for soluble CreA expression.

  • Transformation: Transform your CreA expression plasmid into several candidate E. coli strains (e.g., BL21(DE3), Rosetta(DE3), ArcticExpress(DE3)). Plate on selective LB-agar plates and incubate overnight at 37°C.

  • Inoculation: For each strain, inoculate a single colony into 5 mL of selective LB medium. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 10 mL of fresh selective LB medium in a 50 mL tube with 100 µL of the overnight culture for each strain.

  • Growth: Grow cultures at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.8.

  • Induction: Cool the cultures to your desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.5 mM. Retain a 1 mL "uninduced" sample from each culture before adding IPTG.

  • Incubation: Incubate for 16-18 hours (overnight) at the lower temperature with shaking.

  • Harvest & Analysis:

    • Measure the final OD600 of each culture.

    • Harvest 1 mL of each culture by centrifugation.

    • Normalize the cell pellets by resuspending in SDS-PAGE loading buffer based on the OD600 (e.g., resuspend a pellet from 1 mL at OD600=3.0 in 300 µL of buffer).

    • Analyze the total protein by running on an SDS-PAGE gel to compare expression levels across strains.

Protocol 2: Protein Solubility Analysis

This protocol determines the proportion of your expressed this compound that is in the soluble fraction versus the insoluble (inclusion body) fraction.

  • Harvest Cells: From a 10 mL induced culture, pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with added lysozyme and DNase I).

    • Incubate on ice for 30 minutes.

    • Lyse the cells completely by sonication on ice. Use short bursts (e.g., 10 seconds on, 20 seconds off) to prevent overheating.

  • Separation of Fractions:

    • Take a 50 µL sample of the total lysate (this is your "Total" fraction).

    • Centrifuge the remaining lysate at >12,000 x g for 20 minutes at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant. This is your "Soluble" fraction.

    • The pellet contains the "Insoluble" fraction. Resuspend it in the same volume of lysis buffer as the soluble fraction.

  • Analysis:

    • Mix samples from the Total, Soluble, and Insoluble fractions with SDS-PAGE loading buffer.

    • Load equal volumes of each fraction onto an SDS-PAGE gel.

    • After running the gel and staining (e.g., with Coomassie Blue), compare the intensity of the CreA band in each lane to estimate the percentage of soluble protein.

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Poor Protein Yield

G start Low/No Recombinant This compound Yield check_exp Analyze total cell lysate by SDS-PAGE start->check_exp codon Problem: Codon Bias / mRNA instability check_exp->codon  No induced band check_sol Analyze soluble vs. insoluble fractions check_exp->check_sol  Induced band present no_band No induced band visible band_present Induced band is visible solve_codon Solution: Codon-optimize the gene for E. coli expression. codon->solve_codon insoluble Protein is in Inclusion Bodies check_sol->insoluble  Mostly Insoluble soluble Protein is soluble, but yield is low check_sol->soluble  Mostly Soluble solve_insoluble Solutions: 1. Lower induction temp (16-20°C) 2. Reduce IPTG (0.1 mM) 3. Add solubility tag (MBP, GST) 4. Use specialized strain (ArcticExpress) insoluble->solve_insoluble solve_soluble Solutions: 1. Optimize culture conditions (media, time) 2. Test different host strains (Rosetta, Lemo21) 3. Troubleshoot purification protocol soluble->solve_soluble

Caption: A troubleshooting flowchart for diagnosing and solving poor recombinant this compound yield.

Mechanism of IPTG Induction in BL21(DE3) System

G cluster_host E. coli BL21(DE3) Chromosome cluster_plasmid pET Expression Plasmid lacI lacI gene lacUV5 lacUV5 promoter Repressor Lac Repressor Protein lacI->Repressor produces T7pol T7 RNA Pol gene T7_RNA_Pol_prot T7 RNA Polymerase Protein T7pol->T7_RNA_Pol_prot transcribed/ translated to T7promoter T7 promoter CreA CreA gene CreA_prot This compound (Product) CreA->CreA_prot transcribed/ translated to Repressor->lacUV5 binds & represses IPTG IPTG (Inducer) IPTG->Repressor binds & inactivates T7_RNA_Pol_prot->T7promoter binds & activates

Caption: The molecular mechanism of IPTG-inducible protein expression in the pET/BL21(DE3) system.

Decision Tree for Selecting an E. coli Host Strain

G start What is the primary expression problem? prob_codon Low expression of a Eukaryotic Protein start->prob_codon Codon Bias Suspected prob_insoluble Protein forms Inclusion Bodies start->prob_insoluble Insolubility prob_toxic Cell growth stops after induction start->prob_toxic Toxicity strain_rosetta Use Rosetta(DE3) (supplies rare tRNAs) prob_codon->strain_rosetta strain_arctic Use ArcticExpress(DE3) (cold-shock chaperones) prob_insoluble->strain_arctic strain_lemo Use Lemo21(DE3) or C41(DE3) (tighter expression control) prob_toxic->strain_lemo

Caption: A decision tree to guide the selection of an appropriate E. coli expression host.

References

Technical Support Center: CreA-Like Repressor Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with CreA-like repressors. The focus is on addressing the common challenge of functional redundancy among these transcription factors.

Frequently Asked Questions (FAQs)

Q1: What are CreA-like repressors and what is their primary function?

A1: CreA-like repressors are transcription factors found in filamentous fungi that play a central role in a process called carbon catabolite repression (CCR).[1][2] CCR is a global regulatory mechanism that ensures fungi preferentially utilize energy-efficient carbon sources, like glucose, over less favorable ones.[3][4] When a preferred carbon source is available, CreA-like repressors bind to specific DNA sequences (5'-SYGGRG-3') in the promoter regions of genes involved in the metabolism of alternative carbon sources, thereby repressing their transcription.[3][5] This family of repressors is characterized by a C2H2 zinc finger DNA-binding domain.[3][6]

Q2: What is functional redundancy in the context of CreA-like repressors?

A2: Functional redundancy occurs when two or more genes perform the same or very similar functions, such that the loss of one gene has little to no phenotypic effect because the other(s) can compensate.[7][8] In the context of CreA-like repressors, a fungus might have multiple genes encoding proteins with similar DNA-binding domains and regulatory functions. This means that knocking out a single CreA-like repressor gene may not lead to the expected derepression of target genes, as another redundant repressor can take its place.[7][9] This phenomenon is a significant challenge in genetic studies aiming to elucidate the complete regulatory network of carbon metabolism.[9]

Q3: Why is overcoming repressor redundancy important for industrial applications and drug development?

A3: In industrial biotechnology, filamentous fungi are used to produce enzymes (like cellulases and xylanases) for biofuel production and other applications.[5] The genes encoding these enzymes are often under the control of CreA-like repressors, meaning their production is turned off in the presence of glucose, which is often used as a cheap substrate in industrial fermentations.[5] Overcoming the redundancy of these repressors is crucial for engineering fungal strains that can produce these enzymes at high levels, even in the presence of glucose. In drug development, understanding the full scope of metabolic regulation is essential, as targeting a single repressor might be ineffective due to compensatory effects from redundant proteins.

Q4: How is the activity of CreA itself regulated?

A4: The function of CreA is regulated at multiple levels, including transcriptionally and post-transcriptionally.[10] The expression of the creA gene is itself regulated by the availability of carbon sources.[10] Post-translationally, CreA's activity is controlled through mechanisms like phosphorylation and ubiquitination, which can affect its stability and localization within the cell (nuclear vs. cytoplasmic).[3][4][5] For instance, the CreB-CreC deubiquitination (DUB) complex is essential for CreA's function and stability.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at studying CreA-like repressors and overcoming their functional redundancy.

Issue 1: Single gene knockout of a putative CreA-like repressor shows no change in target gene expression.

  • Question: I've deleted a gene that has high sequence homology to creA, but I'm not seeing any derepression of known target genes (e.g., xylanases) when grown on glucose. What could be the problem?

  • Answer:

    • Potential Cause 1: Functional Redundancy. This is the most common reason. Another CreA-like repressor (or a repressor from a different family with overlapping targets) is likely compensating for the deleted gene.[7][11] Studies in various organisms have shown that transcription factor families often have redundant members.[9][12]

    • Troubleshooting Steps:

      • Bioinformatic Analysis: Perform a thorough search of the organism's genome to identify all potential paralogs of CreA. Look for proteins with conserved C2H2 zinc finger domains.

      • Generate Multiple Knockouts: The most definitive way to overcome redundancy is to create double, triple, or even higher-order deletion mutants.[13] Start by creating a double knockout of the original target and its closest homolog.

      • Expression Analysis: Use RT-qPCR to analyze the expression levels of the other putative repressor genes in your single-knockout strain. Sometimes, the cell compensates by upregulating the expression of the redundant gene.[14]

    • Potential Cause 2: Incorrect Growth/Assay Conditions. The repressive effect of CreA-like proteins is dependent on the presence of a repressing carbon source.

    • Troubleshooting Steps:

      • Verify Media Composition: Ensure that the concentration of the repressing carbon source (e.g., glucose) is sufficient to induce CCR.

      • Time-Course Experiment: The dynamics of repression and derepression can be transient. Perform a time-course experiment to measure target gene expression at different points after shifting the carbon source.

      • Positive Controls: Include a wild-type strain as a positive control for repression and a known derepressed mutant (if available) as a negative control.

Issue 2: Difficulty confirming direct binding of a CreA-like repressor to a target promoter via Chromatin Immunoprecipitation (ChIP).

  • Question: I am performing ChIP-qPCR to show that my CreA-like protein binds to the promoter of a target gene, but the enrichment is very low or inconsistent. How can I improve this?

  • Answer:

    • Potential Cause 1: Suboptimal Crosslinking. The protein-DNA interaction is not being efficiently captured.

    • Troubleshooting Steps:

      • Optimize Crosslinking Time: The standard 10-15 minutes with 1% formaldehyde (B43269) is a starting point.[15] Test a time course (e.g., 5, 10, 15, 20 minutes) to find the optimal duration for your specific protein and cell type.

      • Use a Dual Crosslinker: For indirect binding or transient interactions, consider using a dual-crosslinking strategy (e.g., with EGS followed by formaldehyde).

    • Potential Cause 2: Inefficient Chromatin Shearing. DNA fragments are too large, leading to low resolution and high background.

    • Troubleshooting Steps:

      • Optimize Sonication/Enzymatic Digestion: Run a time course of sonication or micrococcal nuclease (MNase) digestion on a sample of your chromatin.[15] Analyze the fragment sizes on an agarose (B213101) gel. The ideal range is typically 200-800 bp.[16]

      • Check Cell Lysis: Ensure complete cell lysis before shearing. Incomplete lysis can protect chromatin from shearing.[15]

    • Potential Cause 3: Poor Antibody Quality. The antibody used for immunoprecipitation may have low affinity or specificity for the target protein.

    • Troubleshooting Steps:

      • Validate Antibody: Use a Western blot to confirm that your antibody recognizes a single band of the correct size in your fungal cell lysate.

      • Test Antibody Concentration: Titrate the amount of antibody used per ChIP reaction. A common starting point is 1-5 µg per reaction, but this should be optimized empirically.[16]

      • Use an Epitope Tag: If good antibodies are not available, engineer a strain where the CreA-like repressor is tagged with a well-characterized epitope (e.g., HA, FLAG, or GFP) for which high-affinity ChIP-grade antibodies exist.

Issue 3: A double repressor knockout mutant exhibits a severe growth defect or is non-viable.

  • Question: I created a double deletion mutant of two putative CreA-like repressors, but the strain grows very poorly or is lethal. How can I study their function?

  • Answer:

    • Potential Cause: Essential Overlapping Functions. The two repressors may cooperatively regulate essential processes beyond just carbon metabolism.[1][2] CreA has been implicated in regulating diverse cellular functions, including iron homeostasis and oxidative stress response.[1][2] A complete deletion of the creA gene in Aspergillus nidulans has been suggested to cause leaky lethality.[6]

    • Troubleshooting Steps:

      • Use Conditional Knockouts: Employ a conditional expression system, such as a tetracycline-repressible (Tet-Off) or alcohol-inducible (alcA) promoter, to control the expression of one or both repressor genes. This allows you to grow the culture to a sufficient density before depleting the protein(s) to observe the phenotype.

      • Generate Point Mutants: Instead of a full deletion, create mutants with alterations in specific domains. For example, mutate the DNA-binding domain to abolish repressor function without deleting the entire protein, which might have other essential roles (e.g., as a scaffold).

      • Suppressor Screen: Perform a suppressor screen to identify other mutations that can rescue the lethal phenotype of the double knockout.[17] This can reveal downstream targets or interacting pathways that are responsible for the lethality.

Quantitative Data

The following tables summarize quantitative data related to repressor-DNA interactions. Data for CreA-like proteins is often qualitative; therefore, data from well-characterized bacterial repressors are included for comparative context.

Table 1: Dissociation Constants (KD) for Repressor-Operator Interactions

RepressorOrganismOperatorKD (M)Experimental MethodReference
CroBacteriophage λConsensus1.2 x 10-12Filter Binding Assay[18]
CroBacteriophage λOR32.0 x 10-12Filter Binding Assay[18]
CI-NTDBacteriophage TP901-1OR6.72 x 10-7Isothermal Titration Calorimetry[19]
LacI (Lac Repressor)Escherichia coliO1~1 x 10-13Filter Binding Assay[20]

Note: Lower KD values indicate tighter binding affinity.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) for Fungal Transcription Factors

This protocol provides a general framework for performing ChIP on filamentous fungi to study CreA-like repressor binding. Optimization is critical at several steps.

1. Crosslinking and Cell Harvest: a. Grow a 100 mL fungal culture to the desired growth phase. b. Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate with shaking for 15 minutes at room temperature. c. Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes. d. Harvest mycelia by filtration and wash with ice-cold PBS. Freeze the mycelia in liquid nitrogen and store at -80°C.

2. Cell Lysis and Chromatin Shearing: a. Grind the frozen mycelia to a fine powder using a mortar and pestle with liquid nitrogen. b. Resuspend the powder in 1 mL of Lysis Buffer supplemented with protease inhibitors.[21] c. Shear the chromatin to an average size of 200-800 bp using a sonicator. Keep samples on ice at all times to prevent overheating.[15] d. Centrifuge the lysate at high speed to pellet cell debris. Transfer the supernatant (containing the soluble chromatin) to a new tube.

3. Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific background.[15] b. Set aside 1-2% of the pre-cleared lysate as the "Input" control. c. Add 1-5 µg of your primary antibody (or anti-epitope tag antibody) to the remaining lysate and incubate overnight at 4°C with rotation. d. Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.[16] e. Pellet the beads and wash them sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

4. Elution and Reversal of Crosslinks: a. Elute the complexes from the beads using an Elution Buffer. b. Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Treat the Input sample in the same way. c. Add RNase A and Proteinase K to digest RNA and protein, respectively.[22]

5. DNA Purification and Analysis: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction. b. Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR). Use primers designed to amplify a 100-200 bp region of the putative target promoter. c. Calculate enrichment relative to the Input control and a negative control region (a gene desert or a gene not expected to be a target).

Visualizations

CreA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_nucleus Nucleus Glucose High Glucose Signaling_Cascade Signaling Cascade Glucose->Signaling_Cascade CreA_Activation CreA Activation (e.g., Deubiquitination) Signaling_Cascade->CreA_Activation CreA Active CreA CreA_Activation->CreA Target_Gene Target Gene (e.g., xylanase) CreA->Target_Gene Binds Promoter Repression Transcription Repressed Target_Gene->Repression

Caption: Carbon Catabolite Repression (CCR) pathway mediated by CreA.

Redundancy_Workflow Start Hypothesis: Gene 'R1' is a CreA-like repressor Step1 Create ΔR1 strain Start->Step1 Step2 Phenotypic Analysis (RT-qPCR of target genes) Step1->Step2 Decision1 Target Genes Derepressed? Step2->Decision1 Success Conclusion: R1 is a key repressor Decision1->Success Yes Failure No significant change observed Decision1->Failure No Step3 Hypothesize Redundancy: Identify homolog 'R2' Failure->Step3 Step4 Create ΔR1ΔR2 double mutant Step3->Step4 Step5 Phenotypic Analysis (RT-qPCR of target genes) Step4->Step5 Decision2 Target Genes Derepressed? Step5->Decision2 Success2 Conclusion: R1 and R2 are functionally redundant Decision2->Success2 Yes Failure2 No significant change. Consider higher-order mutants or alternative pathways. Decision2->Failure2 No

Caption: Experimental workflow for investigating functional redundancy.

Logical_Redundancy cluster_knockout1 ΔRepressor1 Mutant cluster_wildtype Wild Type cluster_knockout2 ΔRepressor1ΔRepressor2 Mutant Repressor1 Repressor 1 (CreA-like) Target_Promoter Target Gene Promoter Repressor1->Target_Promoter Repressor2 Repressor 2 (CreA-like) Repressor2->Target_Promoter Outcome Gene Expression Repressed Target_Promoter->Outcome Repressor2_active Repressor 2 Target_Promoter_1 Target Gene Promoter Repressor2_active->Target_Promoter_1 Outcome_1 Gene Expression Still Repressed Target_Promoter_1->Outcome_1 Target_Promoter_2 Target Gene Promoter Outcome_2 Gene Expression Derepressed Target_Promoter_2->Outcome_2

Caption: Logical diagram of functional redundancy between two repressors.

References

strategies to minimize off-target effects in creA knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CreA knockdown experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the success of their gene silencing studies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of CreA knockdown?

Off-target effects are unintended consequences that occur when the RNA interference (RNAi) machinery, guided by a small interfering RNA (siRNA) or short hairpin RNA (shRNA), downregulates genes other than the intended CreA target.[1][2] These effects arise primarily from two mechanisms:

  • Homology-driven effects : The siRNA or shRNA sequence may have partial complementarity to mRNA transcripts other than CreA, leading to their degradation.[3]

  • miRNA-like effects : The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated regions (3' UTRs) of unintended mRNAs, mimicking microRNA activity and causing translational repression.[3]

Q2: Should I use siRNA or shRNA for my CreA knockdown experiment?

The choice between siRNA and shRNA depends on the experimental goals, cell type, and desired duration of the knockdown.

  • siRNA (Small Interfering RNA) : These are synthetically created, 20-25 nucleotide double-stranded RNA molecules.[4] They are best suited for transient knockdown experiments, with effects typically lasting 3-7 days.[5] siRNAs are introduced into cells via transfection, and the dosage can be precisely controlled.[5]

  • shRNA (Short Hairpin RNA) : These are delivered via viral vectors (e.g., lentivirus) and are expressed endogenously from a DNA construct.[5][6] This allows for stable, long-term gene silencing and is effective in cells that are difficult to transfect.[5][7] While shRNA may have fewer off-target effects due to lower, more regulated expression levels, the integration of viral vectors into the host genome carries its own risks.[7][8]

Q3: What are the key principles for designing a specific siRNA for CreA knockdown?

Careful siRNA design is the first and most critical step in minimizing off-target effects.[3] Key design considerations include:

  • Target Site Selection : Choose a target sequence within the coding sequence (CDS) of the CreA mRNA, ideally 50-100 nucleotides downstream from the start codon (AUG), to avoid interference from translation initiation machinery.[3]

  • Sequence Composition : The nucleotide composition significantly impacts specificity and efficiency.[4]

  • Specificity Check : Use bioinformatics tools like BLAST to ensure the chosen siRNA sequence does not have significant homology with other genes in the target organism's genome.[4]

Table 1: Key siRNA Design Parameters

ParameterRecommendationRationale
Length 19-23 nucleotidesOptimal length for recognition by the RNA-induced silencing complex (RISC).[4]
GC Content 30-55%Avoids overly stable duplexes that resist unwinding by RISC and ensures effective binding.[3][4]
Secondary Structure AvoidSignificant secondary structures in the mRNA target region can impede siRNA binding.[4]
Repetitive Sequences AvoidSequences with long stretches of a single nucleotide (e.g., >4) should be avoided to reduce off-target risks.[4]

Q4: How can I experimentally validate that my observed phenotype is due to CreA knockdown and not off-target effects?

Validation is crucial to confirm the specificity of your RNAi experiment. The following strategies are recommended:

  • Use Multiple siRNAs : Transfect cells with at least two or three different siRNAs that target different regions of the CreA mRNA.[9] A consistent phenotype across multiple siRNAs strongly suggests the effect is on-target.[9][10]

  • Rescue Experiment : After confirming knockdown, introduce an expression vector containing the CreA gene that has been engineered to be resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site).[9] Reversal of the knockdown phenotype upon re-expression of CreA confirms the specificity of the initial effect.[9]

  • Control Experiments : Always include proper controls in every experiment.[11]

    • Positive Control : An siRNA targeting a well-characterized housekeeping gene to confirm transfection efficiency.[11]

    • Untransfected Control : To monitor the baseline phenotype and cell health.[11]

Troubleshooting Guides

Problem 1: High off-target gene regulation detected by microarray or RNA-Seq.

  • Possible Cause 1: Poor siRNA/shRNA Design. The guide strand may have significant homology to other transcripts.

    • Solution: Re-design your siRNA/shRNA for CreA using stringent design parameters and comprehensive BLAST searches against the relevant transcriptome database.[4] Ensure no significant matches exist, especially in the seed region.

  • Possible Cause 2: High Concentration of siRNA. High concentrations of siRNA can saturate the RNAi machinery, leading to increased miRNA-like off-target effects.[8]

    • Solution: Perform a dose-response experiment to determine the lowest effective concentration of your CreA siRNA that achieves sufficient knockdown without inducing widespread off-target effects.[13]

  • Possible Cause 3: Saturation of Endogenous RNAi Pathway (shRNA). Overexpression of shRNA from a strong promoter (like U6) can saturate essential components of the miRNA processing pathway (e.g., Exportin-5), leading to toxicity and off-target effects.[8]

    • Solution: If using an shRNA vector, switch to one with a weaker, Pol II-based promoter (e.g., CMV) to drive shRNA expression at more physiological levels.[8] Inducible expression systems (e.g., Tet-on/off) can also provide better control over shRNA levels.[5]

Problem 2: Low CreA knockdown efficiency with validated siRNA.

  • Possible Cause 1: Suboptimal Transfection/Transduction. The delivery of the siRNA/shRNA into the target cells is inefficient.

  • Possible Cause 2: Incorrect Assay Timing. The analysis is performed at a time point when mRNA or protein levels have already recovered.

  • Possible Cause 3: Issues with qPCR or Western Blot Assay. The method used to measure knockdown is not optimized or is unreliable.

    • Solution: For qPCR, ensure your primers are specific and efficient, and ideally span an exon-exon junction to avoid amplifying genomic DNA.[17] For Western blotting, validate your primary antibody's specificity for CreA. Always normalize your results to a stable housekeeping gene or total protein.[18][19]

Experimental Protocols

Protocol 1: siRNA Transfection for CreA Knockdown

This protocol is a general guideline for transfecting adherent cells in a 24-well plate format using a lipid-based transfection reagent. Optimization is required for different cell lines and reagents.

  • Cell Seeding : The day before transfection, seed cells in complete growth medium so they reach 30-70% confluency on the day of transfection.[20] For a 24-well plate, this is often 40,000-90,000 cells per well in 0.5 mL of medium.[20]

  • Reagent Preparation :

    • On the day of transfection, prepare two sets of microcentrifuge tubes for each siRNA (CreA-specific, negative control, positive control).

    • Tube A : Dilute your siRNA stock to the desired final concentration (e.g., 10-50 nM) in serum-free medium (e.g., Opti-MEM).

    • Tube B : Dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.[20]

  • Complex Formation : Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow siRNA-lipid complexes to form.[20]

  • Transfection : Add the siRNA-lipid complex mixture drop-wise to the cells in each well. Gently swirl the plate to ensure even distribution.

  • Incubation : Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint and the stability of the CreA protein.[18]

  • Analysis : After incubation, harvest the cells to analyze CreA mRNA levels by RT-qPCR or protein levels by Western blot.

Protocol 2: Quantification of Off-Target Effects using RT-qPCR

This protocol describes how to assess the expression of predicted off-target genes following CreA knockdown.

  • Off-Target Prediction : Use bioinformatics tools (e.g., NCBI BLAST) to identify potential off-target genes that have sequence similarity to your CreA siRNA, particularly in the seed region. Select 5-10 high-probability candidates for analysis.

  • RNA Extraction : At the optimal time point determined for CreA knockdown, harvest cells transfected with CreA siRNA and negative control siRNA. Extract total RNA using a high-quality RNA isolation kit.

  • RNA Quality Control : Assess RNA integrity and concentration using a spectrophotometer or a bioanalyzer. Ensure the A260/A280 ratio is ~2.0.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design : Design and validate qPCR primers for the predicted off-target genes and a stable reference (housekeeping) gene.

  • Quantitative PCR (qPCR) :

    • Prepare a reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction using a standard thermal cycling program.

    • Include a no-template control (NTC) for each primer set to check for contamination.

  • Data Analysis :

    • Determine the cycle threshold (Ct) values for each gene in both CreA knockdown and negative control samples.

    • Normalize the Ct values of the potential off-target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the change in expression relative to the negative control using the ΔΔCt method (2^-ΔΔCt). A significant change in the expression of a predicted off-target gene in the CreA knockdown sample indicates an off-target effect.

Table 2: Comparison of Off-Target Detection Methods

MethodPrincipleAdvantagesDisadvantages
Whole Genome Sequencing (WGS) Complete sequencing of the genome to identify all mutations.Unbiased and comprehensive. The only way to identify all off-target events.[1][21]High cost, labor-intensive, may detect naturally occurring variations, requires complex bioinformatics analysis.[21]
RNA-Sequencing (RNA-Seq) Transcriptome-wide analysis of gene expression changes.Unbiased detection of all gene expression changes, both on- and off-target.[1]Does not directly detect DNA mutations; can be expensive; requires significant data analysis.
GUIDE-Seq Integration of a short double-stranded DNA tag at DSB sites, followed by sequencing.Unbiased, cell-based method to identify off-target cleavage sites.Relies on the NHEJ repair pathway for tag integration; may not detect all events.[1]
CIRCLE-Seq In vitro cleavage of circularized genomic DNA by Cas9/gRNA, followed by sequencing of linearized fragments.Highly sensitive, cell-free method that reduces background noise.[22]In vitro conditions may not fully reflect the in vivo cellular environment.
Candidate Site Sequencing PCR amplification and sequencing of specific genomic regions predicted to be off-target sites.Cost-effective, targeted, and straightforward.[1]Biased method; will only detect off-targets at the predicted sites and may miss unexpected events.

Visualizations

RNAi_Pathway RNAi Silencing Pathways cluster_sirna siRNA Pathway (Transient) cluster_shrna shRNA Pathway (Stable) siRNA Synthetic siRNA (Transfection) RISC_loading_si RISC Loading siRNA->RISC_loading_si RISC_active_si Active RISC RISC_loading_si->RISC_active_si Cleavage_si mRNA Cleavage & Degradation RISC_active_si->Cleavage_si mRNA_target_si CreA mRNA mRNA_target_si->Cleavage_si shRNA_vector shRNA Vector (Transduction) Transcription Transcription (in Nucleus) shRNA_vector->Transcription pre_shRNA pri-shRNA Transcription->pre_shRNA Drosha Drosha/DGCR8 pre_shRNA->Drosha shRNA pre-shRNA Drosha->shRNA Exportin5 Exportin-5 (Export to Cytoplasm) shRNA->Exportin5 Dicer Dicer Exportin5->Dicer siRNA_from_shRNA Processed siRNA Dicer->siRNA_from_shRNA RISC_active_sh Active RISC siRNA_from_shRNA->RISC_active_sh Cleavage_sh mRNA Cleavage & Degradation RISC_active_sh->Cleavage_sh mRNA_target_sh CreA mRNA mRNA_target_sh->Cleavage_sh

Caption: Overview of siRNA and shRNA pathways for gene silencing.

Knockdown_Workflow Experimental Workflow for CreA Knockdown design 1. Design siRNAs (≥3 for CreA + Controls) transfect 2. Optimize Transfection & Deliver siRNA design->transfect timecourse 3. Time-Course Analysis (24-96h) transfect->timecourse validate_kd 4. Validate Knockdown (RT-qPCR & Western Blot) timecourse->validate_kd phenotype 5. Phenotypic Analysis validate_kd->phenotype off_target_check 6. Off-Target Analysis (RNA-Seq or targeted qPCR) validate_kd->off_target_check If knockdown is successful phenotype->off_target_check rescue 7. Rescue Experiment (Optional but Recommended) off_target_check->rescue conclusion 8. Conclude On-Target Phenotype rescue->conclusion

Caption: Workflow for designing and validating a CreA knockdown experiment.

Troubleshooting_Logic Troubleshooting Logic for Off-Target Effects start Start: Phenotype Observed q1 Did multiple siRNAs produce the same phenotype? start->q1 a1_yes High Confidence: Likely On-Target q1->a1_yes Yes a1_no Inconsistent Phenotypes: Suspect Off-Target Effects q1->a1_no No q2 Perform Rescue Experiment: Did re-expression of CreA reverse the phenotype? a1_yes->q2 action1 Action: - Perform RNA-Seq/Microarray - Analyze top off-targets a1_no->action1 a2_yes Confirmed On-Target Effect q2->a2_yes Yes a2_no Confirmed Off-Target Effect q2->a2_no No a2_no->action1 action2 Action: - Re-design all siRNAs - Lower siRNA concentration action1->action2

Caption: Decision tree for troubleshooting off-target effects.

References

Technical Support Center: Managing Leaky Expression from CreA-Repressed Promoters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CreA-repressed promoters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of leaky gene expression in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CreA and how does it repress promoter activity?

A: CreA is a well-characterized C2H2 zinc finger transcription factor found in filamentous fungi, such as Aspergillus nidulans. It is the primary mediator of Carbon Catabolite Repression (CCR), a crucial regulatory mechanism that ensures fungi preferentially utilize energy-efficient carbon sources like glucose. CreA functions by binding to specific DNA sequences, typically with the consensus motif 5'-SYGGRG-3', located in the promoter regions of genes involved in the metabolism of alternative carbon sources.[1] Upon binding, CreA represses the transcription of these target genes, effectively shutting down their expression in the presence of a preferred carbon source. This repression can occur through various mechanisms, including direct competition with transcriptional activators for DNA binding sites.

Q2: What is "leaky expression" in the context of CreA-repressed promoters?

A: Leaky expression refers to a low level of transcription from a CreA-repressed promoter even under repressing conditions (i.e., in the presence of glucose). Ideally, a repressed promoter should be completely inactive. However, in practice, basal levels of transcription can occur, leading to the unwanted production of the target protein. This can be particularly problematic if the expressed protein is toxic to the host organism or interferes with the experimental outcome.

Q3: What are the common causes of leaky expression from CreA-repressed promoters?

A: Several factors can contribute to leaky expression from CreA-repressed promoters:

  • Incomplete Repression: The CreA protein may not be present in sufficient concentrations or may not bind to all available promoter sites with high enough affinity to ensure complete repression.

  • Promoter Architecture: The number and location of CreA binding sites within the promoter can influence the tightness of repression. Promoters with fewer or sub-optimally positioned CreA binding sites may be more prone to leaky expression.

  • Culture Conditions: The composition of the growth medium can affect CreA-mediated repression. For instance, the concentration of the repressing carbon source (e.g., glucose) and the presence of other nutrients can modulate the activity of CreA.

  • Genetic Background of the Host Strain: The genetic makeup of the fungal strain can impact the overall effectiveness of CCR. Mutations in genes involved in the CCR pathway can lead to a general derepression of CreA-regulated promoters.

Q4: How can I detect and quantify leaky expression?

A: The most common and accurate method for quantifying leaky expression at the transcriptional level is Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) .[2][3][4] This technique allows for the sensitive measurement of mRNA levels of your gene of interest under repressing conditions. By comparing the transcript levels in the repressed state to the fully induced (derepressed) state, you can determine the degree of leakiness. Other methods, such as using reporter proteins (e.g., GFP, luciferase), can provide a more indirect measure of leaky protein expression.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with leaky expression from CreA-repressed promoters.

Problem: Higher than expected basal expression of the target gene under repressing conditions.
Click to expand troubleshooting steps

Step 1: Verify and Optimize Culture Conditions

  • Ensure Sufficient Repressor Carbon Source: Confirm that the concentration of the repressing carbon source (e.g., glucose) in your medium is adequate. For Aspergillus species, glucose concentrations of 1-2% (w/v) are typically sufficient for strong repression.

  • Check for Inducing Carbon Sources: Ensure your media does not contain any unintended inducers of your promoter. Some complex media components, like yeast extract, may contain trace amounts of sugars that can interfere with CreA-mediated repression.

  • Standardize Inoculum and Growth Phase: Use a standardized inoculum size and harvest your cells at a consistent growth phase. The effectiveness of CCR can vary with the physiological state of the fungus.

Step 2: Quantify the Level of Leaky Expression

  • Perform RT-qPCR: Use the detailed protocol provided in the "Experimental Protocols" section to accurately quantify the mRNA levels of your target gene under both repressing and derepressing conditions. This will provide a quantitative baseline of the leakiness.

Step 3: Genetic Modification Strategies

  • Promoter Engineering:

    • Increase CreA Binding Sites: If your promoter has a limited number of CreA binding sites, consider adding more consensus 5'-SYGGRG-3' motifs. The presence of multiple binding sites can enhance the recruitment of CreA and tighten repression.

    • Optimize Binding Site Position: The location of the CreA binding sites relative to the transcription start site and activator binding sites is critical. It has been shown that CreA can compete with activators for binding.[5] Strategic placement of CreA binding sites can improve repression.

  • Modify the Host Strain:

    • Overexpress CreA: In some cases, increasing the cellular concentration of the CreA repressor can help to reduce leaky expression. This can be achieved by placing the creA gene under the control of a strong, constitutive promoter. However, be aware that overexpression of CreA can sometimes have pleiotropic effects on fungal growth and development.[6]

Step 4: Consider Alternative Promoter Systems

  • If the above strategies do not sufficiently reduce leaky expression to an acceptable level, you may need to consider using a different promoter system that is known for tighter regulation in your fungal host.

Quantitative Data Summary

The following table provides a hypothetical comparison of leaky expression from different engineered CreA-repressed promoters. The data is presented as relative transcript abundance under repressing conditions (2% glucose) compared to the derepressed state (2% ethanol), as measured by RT-qPCR. A lower value indicates tighter repression and less leaky expression.

Promoter ConstructNumber of CreA Binding SitesRelative Transcript Abundance (Repressed/Derepressed)
Wild-Type Promoter A20.05
Promoter A + 1 additional CreA site30.01
Promoter A + 2 additional CreA sites40.002
Wild-Type Promoter B10.12
Promoter B + 2 additional CreA sites30.03

Note: This data is illustrative. The actual level of leaky expression will depend on the specific promoter, the gene being expressed, and the experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Leaky Gene Expression using RT-qPCR

This protocol outlines the steps for measuring the transcript levels of a target gene under the control of a CreA-repressed promoter in Aspergillus nidulans.

1. Fungal Culture and RNA Extraction:

  • Inoculate spores of your A. nidulans strain into liquid minimal medium.

  • For the repressed condition , use a medium containing 2% (w/v) glucose as the sole carbon source.

  • For the derepressed condition , use a medium containing 2% (w/v) ethanol (B145695) or another non-repressing carbon source.

  • Grow the cultures in a shaking incubator at the optimal temperature for your strain (e.g., 37°C) for 16-24 hours.

  • Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen mycelia using a suitable method (e.g., Trizol-based extraction or a commercial RNA extraction kit for fungi).

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random hexamer or oligo(dT) primers. Follow the manufacturer's instructions for the reverse transcription reaction.

3. Quantitative PCR (qPCR):

  • Design and validate qPCR primers for your gene of interest and a reference gene. The reference gene should be stably expressed under both repressing and derepressing conditions (e.g., actin (actA) or glyceraldehyde-3-phosphate dehydrogenase (gpdA)).

  • Prepare the qPCR reaction mix containing a SYBR Green-based qPCR master mix, the forward and reverse primers for either the target or reference gene, and the diluted cDNA template.

  • Perform the qPCR reaction in a real-time PCR cycler. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative transcript abundance of your gene of interest in the repressed condition compared to the derepressed condition, normalized to the reference gene.

Visualizations

Signaling Pathway of CreA-Mediated Carbon Catabolite Repression

CreA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose Glucose (Preferred) CreA_inactive Inactive CreA Glucose->CreA_inactive Signal Transduction Alternative_Carbon Alternative Carbon Source Activator_inactive Inactive Activator Alternative_Carbon->Activator_inactive Signal Transduction CreA_active Active CreA CreA_inactive->CreA_active CreA_nuclear Active CreA CreA_active->CreA_nuclear Activator_active Active Activator Activator_inactive->Activator_active Activator_nuclear Active Activator Activator_active->Activator_nuclear Promoter Target Gene Promoter (5'-SYGGRG-3') CreA_nuclear->Promoter Binds & Represses Activator_nuclear->Promoter Binds & Activates Gene Target Gene Promoter->Gene Transcription

Caption: Mechanism of CreA-mediated carbon catabolite repression.

Experimental Workflow for Quantifying Leaky Expression

Leaky_Expression_Workflow Start Start: Strain with CreA-repressed promoter Culture Culture in Repressing (Glucose) & Derepressing (Ethanol) Media Start->Culture Harvest Harvest Mycelia Culture->Harvest RNA_Extraction Total RNA Extraction & DNase Treatment Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR for Target & Reference Genes cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis Result Quantify Relative Leaky Expression Analysis->Result

Caption: Workflow for quantifying leaky gene expression via RT-qPCR.

Troubleshooting Logic for Leaky Expression

Troubleshooting_Leaky_Expression Start Leaky Expression Observed? Check_Culture Culture Conditions Optimized? Start->Check_Culture Check_Culture->Check_Culture Quantify Quantify Leakiness with RT-qPCR Check_Culture->Quantify Yes Is_Leakiness_High Leakiness Acceptable? Quantify->Is_Leakiness_High Engineer_Promoter Engineer Promoter: Add CreA sites Is_Leakiness_High->Engineer_Promoter No End_Success Problem Solved Is_Leakiness_High->End_Success Yes Engineer_Promoter->Quantify Overexpress_CreA Overexpress CreA Engineer_Promoter->Overexpress_CreA Overexpress_CreA->Quantify Alternative_Promoter Consider Alternative Promoter System Overexpress_CreA->Alternative_Promoter End_Reevaluate Re-evaluate Strategy Alternative_Promoter->End_Reevaluate

Caption: Decision tree for troubleshooting leaky expression.

References

Technical Support Center: Optimizing Growth Conditions for Studying CreA Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the function of the carbon catabolite repressor protein, CreA, in filamentous fungi.

Frequently Asked Questions (FAQs)

Q1: What is CreA and what is its primary function?

A1: CreA is a highly conserved, wide-domain C2H2 zinc finger transcription factor found in most filamentous fungi. Its primary role is to mediate carbon catabolite repression (CCR).[1][2] CCR is a global regulatory mechanism that ensures fungi preferentially utilize energy-efficient carbon sources, such as glucose, over less favorable ones.[2][3] When a preferred carbon source is available, CreA represses the expression of genes required for the transport and metabolism of alternative carbon sources.[2][4]

Q2: Beyond carbon metabolism, what other cellular processes does CreA regulate?

A2: Research has revealed that CreA's regulatory influence extends beyond simple carbon metabolism. It has been shown to be involved in a variety of other physiological processes, including the regulation of secondary metabolism, iron homeostasis, nitrogen assimilation, amino acid transport, oxidative stress response, and even developmental processes like biofilm formation and asexual development.[1][5][6]

Q3: What are the typical carbon sources used to study CreA-mediated repression and derepression?

A3: To study CreA's function, researchers typically compare fungal growth and gene expression under repressing and derepressing conditions.

  • Repressing conditions: Glucose is the most common and potent repressing carbon source.[7] Other simple sugars can also induce repression.[2]

  • Derepressing conditions: These are conditions where the preferred carbon source is absent, forcing the fungus to utilize alternatives. Common derepressing carbon sources include xylan, cellulose, ethanol, glycerol, and complex plant-based biomass like sugar beet pulp or wheat bran.[8][9]

Q4: What is the effect of a creA gene deletion or mutation?

A4: Deletion or mutation of the creA gene typically leads to derepression of target genes, even in the presence of glucose. However, creA mutants often exhibit a range of pleiotropic effects, including severe growth defects, reduced sporulation, and altered hyphal morphology.[10][11] The specific phenotype can vary depending on the fungal species and the specific mutation.[10][12]

Troubleshooting Guides

Growth and Phenotype Issues
Problem Possible Cause(s) Troubleshooting Steps
creA deletion mutant shows poor or no growth, even on derepressing carbon sources. 1. Pleiotropic effects of creA deletion can impair overall fitness.[10][11]2. Sub-optimal media composition (e.g., nitrogen source, pH).3. Presence of inhibitory compounds in complex substrates (e.g., plant biomass).1. Supplement the minimal medium with a small amount of a non-repressing carbon source (e.g., 0.1% yeast extract) to support initial growth.2. Optimize media components such as nitrogen source, pH, and trace elements.[13]3. For complementation experiments, ensure the re-introduced creA gene is expressed at appropriate levels.
Inconsistent or leaky repression in wild-type strains grown on glucose. 1. Glucose concentration is too low to cause full repression.[2]2. Autoregulation of creA expression can lead to complex dynamics.[12][14]3. The specific "alternative" carbon source present may have some inducing effects that counteract repression.1. Increase the glucose concentration in your repressing medium (e.g., from 1% to 2% w/v).2. Ensure a pre-culture is grown under carbon-starved or non-repressing conditions before transferring to a high-glucose medium to achieve a more synchronized repressive state.3. Perform a time-course experiment to identify the optimal time point for observing maximal repression.
Unexpected morphological changes in creA mutants. 1. CreA has known roles in development and hyphal morphology.[6][10]2. The genetic background of the fungal strain can influence the phenotypic outcome of a creA mutation.1. Carefully document all morphological changes with microscopy.2. Compare the phenotype of your mutant to published literature for the same species.3. Consider that the observed phenotype may be a valid, albeit unexpected, consequence of CreA's broad regulatory role.
Molecular and Biochemical Assay Issues
Problem Possible Cause(s) Troubleshooting Steps
Weak or no signal in a CreA-regulated reporter assay (e.g., Luciferase, GFP). 1. The chosen promoter in the reporter construct has low basal activity.[11]2. Inefficient transfection or transformation of the reporter construct.3. The reporter protein (e.g., Luciferase) is unstable or inhibited by components in the cell lysate.[11]1. Use a stronger minimal promoter in your reporter construct.2. Optimize your transformation protocol and select for stable integrants.3. Use a dual-luciferase system with a constitutively expressed control reporter to normalize for transfection efficiency and cell viability.[11]4. Check for known inhibitors of your reporter enzyme in your growth medium or cell extracts.
High background or variability in reporter assays. 1. "Leaky" expression from the minimal promoter in the reporter construct.2. Inconsistent cell density or pipetting errors.[11]3. Contamination of reagents or samples.[15]1. Test different minimal promoters to find one with lower basal activity.2. Use a multi-channel pipette for reagent addition and normalize reporter activity to total protein concentration or a co-expressed control reporter.3. Use fresh, sterile reagents and plates. For luminescence assays, use white-walled plates to maximize signal and minimize crosstalk.[15]
Difficulty extracting high-quality protein from fungal mycelium for Western blotting. 1. The tough, chitinous fungal cell wall is difficult to break.[16]2. High levels of endogenous proteases are released upon cell lysis.[14]1. Freeze-dry (lyophilize) the mycelium before mechanical disruption to facilitate cell wall breakage.[14][17]2. Use a robust mechanical disruption method such as bead beating with glass or zirconium beads.[14][16]3. Perform all extraction steps at 4°C and include a protease inhibitor cocktail in your extraction buffer.[1]
Low yield or degradation of RNA for Northern blotting. 1. High endogenous RNase activity in fungi.2. Incomplete cell lysis.1. Rapidly freeze harvested mycelium in liquid nitrogen to inactivate RNases.2. Use a strong denaturant like TRIzol reagent for RNA extraction.3. Grind the frozen mycelium to a fine powder in liquid nitrogen before adding the extraction reagent.

Data Summary Tables

Table 1: Typical Media Composition for Aspergillus nidulans CreA Studies

ComponentRepressing MediumDerepressing Medium (Example: Xylan)
Carbon Source 1-2% (w/v) Glucose1% (w/v) Xylan
Nitrogen Source 10 mM (NH₄)₂SO₄10 mM (NH₄)₂SO₄
Salt Solution (20x) 50 mL/L50 mL/L
Trace Elements 1 mL/L1 mL/L
pH 6.56.5
Supplements As required by auxotrophy (e.g., uridine, uracil, pyridoxine)[18]As required by auxotrophy[18]

Note: Specific concentrations may need to be optimized for different fungal species and experimental goals.[13][19]

Table 2: Quantitative Effects of Glucose on CreA-Regulated Gene Expression (Illustrative Examples)

GeneFunctionExpression Change (Glucose vs. Derepressing)Reference
xlnDXylanase>10-fold decrease[18]
alcAAlcohol Dehydrogenase>20-fold decrease[12]
prnDProline Oxidase>5-fold decrease[12]
creAAutoregulation~2 to 4-fold decrease[12][14]

Signaling and Experimental Workflow Diagrams

CreA Regulatory Pathway

CreA_Regulation Glucose High Glucose CreA_Active CreA (Active, Nuclear) Glucose->CreA_Active Promotes Nuclear Localization & Activity Low_Glucose Low Glucose / Alternative Carbon Source CreB_CreC CreB-CreC Deubiquitinase Complex Low_Glucose->CreB_CreC Activates? CreA_Ub CreA-Ub (Inactive, Cytoplasmic) CreB_CreC->CreA_Ub Deubiquitinates? Derepression Transcription Active CreA_Ub->Derepression Leads to derepression Target_Genes Target Gene Promoters (e.g., xlnD, alcA) CreA_Active->Target_Genes Binds to 5'-SYGGRG-3' sites Repression Transcription Repressed Target_Genes->Repression

Caption: Simplified model of CreA regulation by ubiquitination and carbon source availability.

Experimental Workflow for Analyzing CreA Function

CreA_Workflow Start Start: Grow WT and ΔcreA strains Culture_Repressing Culture in Repressing Medium (e.g., High Glucose) Start->Culture_Repressing Culture_Derepressing Culture in Derepressing Medium (e.g., Xylan) Start->Culture_Derepressing Harvest Harvest Mycelium Culture_Repressing->Harvest Culture_Derepressing->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Supernatant_Collection Collect Supernatant Harvest->Supernatant_Collection Northern_Blot Northern Blot / qRT-PCR RNA_Extraction->Northern_Blot Western_Blot Western Blot Protein_Extraction->Western_Blot Enzyme_Assay Enzyme Activity Assay (e.g., Xylanase) Supernatant_Collection->Enzyme_Assay Analysis Analyze Gene/Protein Expression & Enzyme Activity Northern_Blot->Analysis Western_Blot->Analysis Enzyme_Assay->Analysis

Caption: A typical experimental workflow for comparative analysis of CreA function.

Detailed Experimental Protocols

Protocol 1: Protein Extraction from Aspergillus Mycelium for Western Blotting

This protocol is optimized for efficient protein extraction from the tough cell walls of filamentous fungi.[1][14]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Bead beater and 2.3-mm beads

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, 10% (v/v) glycerol, 1 mM PMSF, 1x Protease Inhibitor Cocktail.[1] Keep on ice.

  • Microcentrifuge tubes, pre-chilled

  • Bradford assay reagent

Procedure:

  • Harvest fungal mycelium from liquid culture by filtration (e.g., using Miracloth).

  • Wash the mycelium twice with sterile, cold deionized water.

  • Blot the mycelium dry on paper towels and immediately flash-freeze in liquid nitrogen.

  • Option A (Mortar and Pestle): Grind the frozen mycelium to a very fine powder using the pre-chilled mortar and pestle. Add liquid nitrogen periodically to keep the sample frozen.

  • Option B (Bead Beater): Lyophilize (freeze-dry) the frozen mycelium overnight. Add the dried mycelium to a tube with beads for mechanical disruption.[1]

  • Transfer the powdered/lyophilized mycelium to a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold Extraction Buffer per 50-100 mg of starting dry weight.

  • Vortex vigorously for 1 minute, then incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant (this is your total protein extract) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration using a Bradford assay.

  • Add SDS-PAGE sample buffer to the desired amount of protein, boil for 5 minutes, and store at -20°C or proceed with Western blotting.

Protocol 2: RNA Extraction and Northern Blotting for Fungal Gene Expression

This protocol outlines the key steps for analyzing the expression of CreA-regulated transcripts.[6][20]

Materials:

  • Liquid nitrogen

  • TRIzol reagent or similar

  • Chloroform, Isopropanol, 75% Ethanol (RNase-free)

  • Denaturing agarose (B213101) gel (1.2% agarose, 1x MOPS buffer, 2.2 M formaldehyde)

  • 10x MOPS running buffer

  • RNA loading buffer (e.g., 50% formamide, 6% formaldehyde, 1x MOPS)

  • Nylon membrane (e.g., Hybond-N+)

  • 20x SSC transfer buffer

  • UV crosslinker

  • Hybridization oven and tubes

  • Hybridization buffer (e.g., PerfectHyb™ Plus)

  • Radiolabeled or DIG-labeled DNA/RNA probe specific to your gene of interest

Procedure:

Part A: RNA Extraction

  • Harvest and freeze mycelium in liquid nitrogen as described in Protocol 1.

  • Grind the mycelium to a fine powder in liquid nitrogen.

  • Add 1 mL of TRIzol reagent per 100 mg of powdered mycelium and vortex thoroughly.

  • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol, vortex briefly, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

Part B: Northern Blotting

  • Quantify RNA and assess its integrity on a denaturing gel.

  • For each sample, mix 15-20 µg of total RNA with RNA loading buffer, heat at 65°C for 10 minutes, then chill on ice.[20]

  • Run the samples on a denaturing agarose gel in 1x MOPS buffer.

  • After electrophoresis, rinse the gel in sterile water and then equilibrate in 20x SSC for 30 minutes.[20]

  • Transfer the RNA from the gel to a nylon membrane overnight via capillary transfer using 20x SSC.

  • The next day, briefly rinse the membrane in 2x SSC and UV-crosslink the RNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer at 68°C for at least 30 minutes.

  • Denature your labeled probe by boiling for 5 minutes, then add it to the hybridization buffer.

  • Hybridize overnight at 68°C with gentle rotation.

  • Perform a series of low and high stringency washes to remove the non-specifically bound probe.

  • Detect the signal by exposing the membrane to X-ray film (for radioactive probes) or using a chemiluminescent substrate and imager (for DIG-labeled probes).

References

Technical Support Center: Troubleshooting Supershift Assays for CreA Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with supershift assays involving the CreA protein and its complexes. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a supershift assay and why is it used to study this compound complexes?

A supershift assay, also known as a gel supershift assay, is a variation of the Electrophoretic Mobility Shift Assay (EMSA).[1][2] It is used to identify a specific protein within a protein-DNA complex.[1][2] In the context of CreA, a known transcriptional repressor, a supershift assay can confirm that CreA is indeed part of the protein complex binding to a specific DNA sequence.[3] The assay involves adding an antibody specific to CreA to the binding reaction. If CreA is present in the complex, the antibody will bind to it, creating an even larger "supershifted" complex with further retarded mobility during gel electrophoresis.[1][2]

Q2: I am not seeing a supershifted band for my CreA complex. What are the possible reasons?

There are several potential reasons for the absence of a supershifted band:

  • Antibody Issues: The antibody may not be suitable for supershift assays, the concentration may be suboptimal, or the epitope recognized by the antibody might be masked when CreA is bound to DNA or other proteins in the complex.[4][5]

  • Suboptimal Binding Conditions: The incubation time and temperature for the antibody-protein interaction might not be optimal.[6][7]

  • Low Abundance of the CreA Complex: The specific CreA-containing complex you are trying to detect may be present at very low levels.

  • Poor Gel Resolution: The percentage of the polyacrylamide gel may not be appropriate for resolving the large supershifted complex.[1][7]

Q3: The bands in my EMSA/supershift assay appear smeared. What could be causing this?

Smeared bands can be caused by a variety of factors:

  • Complex Dissociation: The protein-DNA complex or the antibody-protein-DNA complex may be unstable and dissociating during electrophoresis.[1]

  • Incorrect Gel Conditions: Running the gel at too high a voltage can generate heat and cause complex dissociation.[1][7]

  • Suboptimal Binding Buffer: The composition of the binding buffer may not be optimal for stabilizing the complex.[1]

  • Protein Degradation: The this compound in your extract may be degrading.[1]

Troubleshooting Guides

Problem 1: No Supershifted Band is Observed

If you observe a shifted band for your protein-DNA complex but fail to see a supershifted band upon adding the anti-CreA antibody, consider the following troubleshooting steps.

Troubleshooting Steps & Solutions

Potential Cause Suggested Solution
Antibody Concentration Titrate the antibody concentration. Use a range of concentrations (e.g., 0.5 µg, 1 µg, 2 µg, and 4 µg) to find the optimal amount.[8][9] Too little antibody will not produce a visible supershift, while too much can lead to aggregation or non-specific interactions.[4]
Antibody Incubation Optimize the incubation time and temperature for the antibody with the nuclear extract. Try pre-incubating the extract with the antibody for 30-60 minutes on ice or at room temperature before adding the labeled probe.[5][6][10]
Antibody Suitability Ensure the antibody is validated for supershift assays. Not all antibodies that work for Western blotting will work in a native gel setting as the epitope may be hidden.[4][5] If possible, try a different anti-CreA antibody that recognizes a different epitope.
Order of Addition Vary the order of adding reagents. You can add the antibody before, at the same time as, or after the labeled probe.[6][11] Adding the antibody after the protein-DNA complex has formed can sometimes be more effective.[5]
Gel Percentage Use a lower percentage polyacrylamide gel (e.g., 4-6%) to better resolve the larger supershifted complex.[1][7]
Problem 2: Weak or No Shifted Band for the CreA-DNA Complex

If you are struggling to see even the initial protein-DNA shift, troubleshoot this issue before attempting the supershift.

Troubleshooting Steps & Solutions

Potential Cause Suggested Solution
Protein Integrity/Concentration Check the integrity and concentration of your nuclear extract. Ensure that CreA is present and not degraded using a Western blot. You may need to increase the amount of nuclear extract used in the binding reaction.[1][12] Minimize freeze-thaw cycles of your extracts.[1]
Probe Labeling/Integrity Verify the efficiency of your probe labeling and check for probe degradation on a denaturing gel. Ensure you are using a sufficient amount of labeled probe in your reaction.[1][13]
Binding Buffer Composition Optimize the components of your binding buffer, including the concentration of non-specific competitor DNA (e.g., poly(dI-dC)), salts, and glycerol (B35011).[1][10][14]
Binding Conditions Adjust the incubation time and temperature for the protein-DNA binding reaction.[1]
Problem 3: Bands are Smeared or Not Sharp

For issues with band resolution, the following adjustments can be made.

Troubleshooting Steps & Solutions

Potential Cause Suggested Solution
Electrophoresis Conditions Run the gel at a lower voltage for a longer period in a cold room or with a cooling system to prevent overheating.[1][7] Pre-run the gel for 30-60 minutes before loading your samples.[14]
Gel Quality Ensure the polyacrylamide gel is properly polymerized and the wells are clean before loading samples.[1]
Sample Loading Avoid introducing air bubbles when loading samples and ensure the loading dye does not interfere with the binding reaction.[14]
Complex Stability Increase the glycerol concentration in the binding buffer (up to 10-15%) to help stabilize the complexes.[14]

Experimental Protocols

Detailed Methodology for a Supershift Assay
  • Probe Preparation:

    • Design and synthesize complementary oligonucleotides containing the putative CreA binding site.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.[1][6] Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Nuclease-free water

      • 5X Binding Buffer (e.g., 100 mM HEPES, 50% Glycerol, 500 mM KCl, 5 mM EDTA, 5 mM DTT)

      • Non-specific competitor DNA (e.g., 1 µg poly(dI-dC))[6][10]

      • Nuclear Extract (3-10 µg)[6]

    • Gently mix and incubate on ice for 10-15 minutes.

  • Supershift Reaction:

    • To the binding reaction mixture, add 1-2 µl of anti-CreA antibody.[6]

    • For a negative control, add a non-specific IgG antibody in a separate reaction.

    • Incubate on ice or at room temperature for 30-60 minutes.[6]

  • Probe Binding:

    • Add the labeled probe (e.g., 20-50 fmol) to the reaction mixtures.

    • Incubate at room temperature for 20-30 minutes.[6]

  • Electrophoresis:

    • Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel.[6]

    • Run the gel in a cold buffer (e.g., 0.5X TBE) at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.[7]

  • Detection:

    • Transfer the DNA to a positively charged nylon membrane.

    • Detect the labeled probe using appropriate methods (autoradiography for radioactive probes or a streptavidin-HRP conjugate and chemiluminescent substrate for biotinylated probes).[1]

Visualizations

Experimental Workflow for a CreA Supershift Assay

Supershift_Workflow cluster_prep Preparation cluster_binding Binding Reactions cluster_analysis Analysis Probe 1. Prepare Labeled DNA Probe Binding_Mix 3. Prepare Binding Mix: Extract + Buffer + Competitor DNA Extract 2. Prepare Nuclear Extract containing CreA Extract->Binding_Mix Add_Ab 4. Add Anti-CreA Antibody (or IgG control) Binding_Mix->Add_Ab Add_Probe 5. Add Labeled Probe Add_Ab->Add_Probe PAGE 6. Non-denaturing PAGE Add_Probe->PAGE Transfer 7. Transfer to Membrane PAGE->Transfer Detection 8. Detection Transfer->Detection

Caption: Workflow of a CreA supershift experiment.

Troubleshooting Logic for an Absent Supershift Band

Troubleshooting_Logic Start No Supershift Band Observed Check_Shift Is the initial protein-DNA shift visible? Start->Check_Shift Troubleshoot_EMSA Troubleshoot basic EMSA (See Problem 2) Check_Shift->Troubleshoot_EMSA No Check_Antibody Is the antibody validated for supershift? Check_Shift->Check_Antibody Yes New_Antibody Try a different antibody Check_Antibody->New_Antibody No Titrate_Antibody Titrate antibody concentration Check_Antibody->Titrate_Antibody Yes Optimize_Incubation Optimize antibody incubation time/temp Titrate_Antibody->Optimize_Incubation Vary_Order Vary order of reagent addition Optimize_Incubation->Vary_Order Lower_Gel Use lower % gel Vary_Order->Lower_Gel Success Supershift Observed Lower_Gel->Success

References

CreA EMSA Technical Support Center: Troubleshooting Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Electrophoretic Mobility Shift Assay (EMSA) experiments involving the CreA transcription factor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, particularly non-specific binding, encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding, smearing, or high background in my CreA EMSA?

Non-specific binding in a CreA EMSA can manifest as smeared lanes, high background signal, or the presence of unexpected bands that are not competed away by a specific unlabeled probe. The primary causes include:

  • Excessive Protein Concentration: Using too much crude nuclear extract or purified CreA protein can lead to binding to non-target DNA sequences.[1][2][3]

  • Insufficient Non-Specific Competitor: Inadequate amounts of non-specific competitor DNA, such as poly(dI-dC), fail to sequester other DNA-binding proteins in the extract, allowing them to bind to your labeled probe.[4][5][6]

  • Suboptimal Binding Conditions: The composition of the binding buffer, including salt concentration, pH, and the presence of detergents, can significantly influence binding specificity.[1][7][8]

  • Impure Protein or Probe: Contaminants in the this compound preparation or degradation of the DNA probe can lead to artifacts.[1]

  • Probe Design: The length and sequence of the DNA probe itself might contribute to non-specific interactions.

Q2: How can I optimize the concentration of the non-specific competitor, poly(dI-dC)?

Optimizing the concentration of poly(dI-dC) is a critical step to reduce non-specific binding, especially when using crude nuclear extracts.[4][6] The ideal concentration can vary between different extracts and protein preparations.

A systematic titration is recommended. Set up a series of binding reactions with a fixed amount of your labeled probe and CreA-containing extract, but with varying concentrations of poly(dI-dC). This will help you identify the concentration that minimizes non-specific binding while preserving the specific CreA-DNA interaction. It is crucial to add the non-specific competitor to the reaction mixture with the protein extract before adding the labeled probe to maximize its effectiveness.[9]

Q3: My unlabeled specific competitor probe is not effectively competing with the shifted band. What could be the issue?

If an excess of unlabeled specific competitor DNA does not reduce the intensity of your shifted band, it strongly suggests that the band is a result of non-specific binding.[2][3] Here are some potential reasons and solutions:

  • Non-Specific Binding Protein: Another protein in the extract might be binding to your probe. Try optimizing the binding reaction conditions, particularly the concentration of non-specific competitor DNA and salt.[3]

  • Too Much Protein: The amount of CreA or other DNA-binding proteins in your reaction may be too high, making it difficult for the competitor to compete effectively. Try reducing the amount of protein extract used.[3]

  • Problem with the Competitor Oligo: Ensure your unlabeled competitor oligonucleotide is of high quality, correctly annealed, and used at a sufficient molar excess (typically 50-1000 fold).[3]

Q4: What are the key components of the binding buffer, and how can I adjust them to improve specificity?

The binding buffer provides the optimal chemical environment for the specific protein-DNA interaction. Adjusting its components can help minimize non-specific binding:

  • Salt Concentration (KCl, NaCl): Increasing the salt concentration can disrupt weak, non-specific electrostatic interactions between proteins and DNA.[7][8]

  • Glycerol: Glycerol increases the density of the sample for loading and can also act as a protein stabilizing agent.[5][10]

  • Detergents (e.g., NP-40): Low concentrations of non-ionic detergents can help to reduce non-specific protein aggregation and binding.[11]

  • Bovine Serum Albumin (BSA): BSA can act as a blocking agent, preventing the binding of non-specific proteins to the probe.[8]

  • pH (HEPES, Tris-HCl): The pH of the buffer should be optimized to maintain the proper charge and conformation of the this compound for specific binding.[8]

Troubleshooting Guide: Resolving Non-Specific Binding

This section provides a structured approach to troubleshooting non-specific binding issues in your CreA EMSA experiments.

Quantitative Data Summary

The following table provides typical concentration ranges for key components in the EMSA binding reaction. These should be optimized for your specific experimental conditions.

ComponentTypical Concentration RangePurpose
Purified this compound25 - 200 nMBinds to the specific DNA sequence on the probe.[12]
Nuclear Extract0.1 - 10 µgSource of this compound (requires more optimization).[10][13]
Labeled DNA Probe2.5 ng (in a 50 µL reaction)The DNA fragment containing the CreA binding site.[13]
poly(dI-dC)25 - 2000 ng per reactionNon-specific competitor to reduce background binding.[6]
Unlabeled Specific Competitor50x - 1000x molar excess to probeCompetes with the labeled probe to verify binding specificity.[3]
5x Binding Buffer1x final concentrationProvides optimal conditions for specific protein-DNA interaction.
Experimental Protocols

1. Preparation of a 5% Native Polyacrylamide Gel

A standard protocol for preparing a native polyacrylamide gel for EMSA is as follows:

  • For a 30 mL gel solution (sufficient for approximately 4 mini-gels), mix the following components:

    • 5 mL of 30% Acrylamide/Bis solution (37.5:1)

    • 3 mL of 5x TBE buffer (0.45 M Tris-Borate, 10 mM EDTA)

    • 1.5 mL of 50% Glycerol

    • 20.2 mL of distilled water

    • 300 µL of 10% Ammonium Persulfate (APS) (freshly prepared)

    • 15 µL of TEMED

  • Mix all components thoroughly and pour the gel immediately. Insert combs and allow the gel to polymerize for at least 30-60 minutes.[14]

  • It is recommended to pre-run the gel for 20-30 minutes in 0.5x TBE running buffer to remove any remaining APS.[15]

2. CreA EMSA Binding Reaction Setup

The following is a general protocol for setting up the binding reaction. The order of addition is important.

  • On ice, prepare a master mix containing the binding buffer, non-specific competitor DNA (e.g., poly(dI-dC)), and any other additives like BSA or DTT.

  • Aliquot the master mix into individual reaction tubes.

  • For competition experiments, add the unlabeled specific competitor probe to the appropriate tubes and incubate for 5-10 minutes on ice.

  • Add the this compound (either purified or as part of a nuclear extract) to each tube. Gently mix and incubate on ice or at room temperature for 20-30 minutes to allow for the formation of protein-DNA complexes.[15]

  • Add the labeled DNA probe to each reaction, gently mix, and incubate for another 10-20 minutes.

  • Add loading dye (without SDS) to each reaction.

  • Load the samples onto the pre-run native polyacrylamide gel and begin electrophoresis.

Visualizations

The following diagrams illustrate the experimental workflow for a CreA EMSA and a logical approach to troubleshooting non-specific binding.

EMSA_Workflow CreA EMSA Experimental Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis prep_probe Prepare Labeled DNA Probe binding_buffer Add Binding Buffer + poly(dI-dC) prep_probe->binding_buffer prep_protein Prepare this compound (Purified or Nuclear Extract) add_protein Add this compound Incubate prep_protein->add_protein add_competitor Add Unlabeled Competitor (for competition assay) binding_buffer->add_competitor add_competitor->add_protein add_probe Add Labeled Probe Incubate add_protein->add_probe electrophoresis Native PAGE add_probe->electrophoresis detection Detection (Autoradiography/Chemiluminescence) electrophoresis->detection analysis Analyze Results detection->analysis

Caption: A flowchart illustrating the key steps in a CreA EMSA experiment.

Troubleshooting_Flowchart Troubleshooting Non-Specific Binding in CreA EMSA start High Background or Non-Specific Bands Observed check_competitor Is Specific Competitor Working? start->check_competitor no_competitor Likely Non-Specific Binding check_competitor->no_competitor No yes_competitor Binding is Specific, but Background is High check_competitor->yes_competitor Yes optimize_poly_dIdC Titrate poly(dI-dC) (Increase Concentration) no_competitor->optimize_poly_dIdC reduce_protein Reduce this compound Concentration optimize_poly_dIdC->reduce_protein optimize_buffer Optimize Binding Buffer (e.g., Increase Salt) reduce_protein->optimize_buffer end Clear, Specific Bands optimize_buffer->end check_purity Check Protein and Probe Purity/Integrity yes_competitor->check_purity adjust_electro Adjust Electrophoresis Conditions check_purity->adjust_electro adjust_electro->end

Caption: A logical flowchart for diagnosing and resolving non-specific binding issues.

References

Validation & Comparative

Validating Novel CreA Target Genes: A Comparative Guide to Reporter Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in fungal genetics, molecular biology, and drug development, identifying the downstream targets of key transcription factors is crucial for understanding metabolic regulation and disease pathogenesis. In filamentous fungi, the C2H2 transcription factor CreA is the master regulator of carbon catabolite repression (CCR), a mechanism that ensures the preferential use of easily metabolizable carbon sources like glucose.[1] Discovering and validating novel genes regulated by CreA is essential for applications ranging from optimizing enzyme production for biofuels to developing new antifungal therapies.[1]

This guide provides a comparative overview of experimental methods for validating novel CreA target genes, with a primary focus on reporter assays. We present detailed protocols, comparative data, and alternative validation techniques to assist researchers in selecting the most appropriate methods for their experimental goals.

Validating CreA Targets with Dual-Luciferase Reporter Assays

Reporter gene assays are a powerful tool for quantifying the regulatory activity of a specific promoter or regulatory element in response to a transcription factor.[2] The dual-luciferase system is a widely used reporter assay that offers high sensitivity and the ability to normalize for experimental variability.[3][4] In this system, the putative promoter of a novel CreA target gene is cloned upstream of a firefly luciferase gene. This construct is co-transfected into fungal protoplasts or a suitable model system along with a second plasmid containing a Renilla luciferase gene under the control of a constitutive promoter, which serves as an internal control.[4] A decrease in the firefly-to-Renilla luciferase ratio in the presence of a repressing carbon source (like glucose) compared to a derepressing source indicates that CreA is repressing the promoter's activity.

Experimental Workflow for Dual-Luciferase Reporter Assay

G cluster_0 Plasmid Construction cluster_1 Transfection cluster_2 Incubation & Lysis cluster_3 Measurement & Analysis P_target Clone Putative Promoter of CreA Target Gene Luc_vector Insert into Firefly Luciferase Vector P_target->Luc_vector Protoplasts Prepare Fungal Protoplasts Co_transfect Co-transfect with Firefly (Target) and Renilla (Control) Plasmids Protoplasts->Co_transfect Incubate Incubate under Repressing (e.g., Glucose) and Derepressing Conditions Co_transfect->Incubate Lyse Lyse Cells Incubate->Lyse Add_firefly Add Firefly Luciferase Substrate & Measure Luminescence (RLUtextsubscript{Firefly}) Lyse->Add_firefly Add_renilla Add Stop & Glo® Reagent & Measure Renilla Luminescence (RLUtextsubscript{Renilla}) Add_firefly->Add_renilla Calculate Calculate Ratio: RLUtextsubscript{Firefly} / RLUtextsubscript{Renilla} Add_renilla->Calculate

Caption: Workflow of a dual-luciferase reporter assay for CreA target validation.
Detailed Experimental Protocol: Dual-Luciferase Assay in Aspergillus nidulans Protoplasts

This protocol is adapted from standard procedures for fungal transformations and dual-luciferase assays.[2][4]

1. Plasmid Construction:

  • Amplify the putative promoter region (typically 1-2 kb upstream of the start codon) of the suspected CreA target gene from Aspergillus nidulans genomic DNA.

  • Clone the amplified promoter fragment into a suitable firefly luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.

  • Obtain a control plasmid expressing Renilla luciferase from a constitutive promoter (e.g., pRL-SV40).

2. Protoplast Preparation:

  • Grow A. nidulans mycelium in a suitable liquid medium.

  • Harvest the mycelium and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Wash and resuspend the protoplasts in a suitable osmotic buffer.

3. Transfection:

  • Co-transfect the protoplasts with the firefly luciferase construct (containing the target promoter) and the Renilla luciferase control plasmid. A typical ratio is 10:1 of firefly to Renilla plasmid DNA.

  • Use a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

4. Incubation and Cell Lysis:

  • Divide the transfected protoplasts into two groups.

  • Incubate one group in a medium containing a repressing carbon source (e.g., 2% glucose) and the other in a medium with a derepressing carbon source (e.g., 2% ethanol (B145695) or another non-preferred source).

  • Incubate for a sufficient period to allow for gene expression (e.g., 16-24 hours).

  • Harvest the cells and lyse them using the provided passive lysis buffer from a dual-luciferase assay kit.[3]

5. Luminescence Measurement:

  • Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure firefly luciferase activity.

  • Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[3]

  • Use a luminometer to quantify the light output for both reactions.

6. Data Analysis:

  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample.

  • Compare the normalized ratios between the repressing and derepressing conditions. A significant decrease in the ratio under repressing conditions indicates CreA-mediated repression.

Alternative and Complementary Validation Methods

While reporter assays are excellent for studying promoter activity, a multi-faceted approach using other techniques can provide more robust validation of novel CreA targets.

  • Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): This technique identifies the direct binding sites of a transcription factor across the entire genome.[5] By performing ChIP-seq with an antibody against CreA, researchers can identify all genomic regions to which CreA binds under specific conditions.[1] Genes with CreA binding sites in their promoter regions are strong candidates for direct targets.[6]

  • Quantitative Reverse Transcription PCR (qRT-PCR): This method measures the steady-state levels of specific mRNA transcripts.[7] By comparing the mRNA levels of a putative target gene in a wild-type strain versus a ΔcreA (CreA deletion) mutant under repressing conditions, one can determine if the gene's expression is dependent on CreA.[6] An increase in transcript level in the ΔcreA strain suggests repression by CreA.

Comparative Analysis of Validation Methods

The choice of validation method depends on the specific research question, available resources, and desired level of detail.

FeatureDual-Luciferase Reporter AssayChIP-seqqRT-PCR
Principle Measures promoter activity via an enzymatic reporter.[2]Identifies genome-wide DNA binding sites of a protein.[5]Quantifies steady-state mRNA levels of a specific gene.[7]
Information Provided Functional readout of transcriptional regulation (repression/activation).[7]Direct physical interaction between CreA and DNA.[6]Relative gene expression levels.[8]
Strengths Highly sensitive; quantitative; provides functional data on promoter activity.[3]Genome-wide and unbiased; identifies direct targets.[5]Highly sensitive and specific; relatively low cost and high throughput.
Weaknesses Indirect (uses a reporter construct); potential for artifacts from plasmid-based expression; labor-intensive.[7]Does not provide functional information (binding does not always equal regulation); requires a high-quality antibody.Measures steady-state mRNA levels, which may not directly reflect transcriptional rate; does not distinguish between direct and indirect effects.[7]
Best For Confirming functional repression of a specific promoter by CreA.Initial genome-wide discovery of potential direct CreA targets.Validating changes in gene expression of putative targets identified by other methods.

Illustrative Data for a Novel CreA Target Gene ("geneX")

The following table presents hypothetical data from the validation of a novel CreA target gene, geneX, using the three described methods. This illustrates how data from each technique can be integrated to build a strong case for geneX being a direct target of CreA-mediated repression.

Experimental MethodConditionWild-Type StrainΔcreA StrainInterpretation
Dual-Luciferase Assay Glucose (Repressing)0.25 ± 0.051.0 ± 0.1Strong repression of the geneX promoter in the presence of CreA.
(Relative Luciferase Units)Ethanol (Derepressing)1.0 ± 0.11.1 ± 0.12Repression is lifted in the absence of a preferred carbon source.
ChIP-seq Glucose (Repressing)Significant PeakNo PeakDirect binding of CreA to the geneX promoter under repressing conditions.
(Peak Enrichment over Input)Ethanol (Derepressing)No Significant PeakNo PeakCreA does not bind to the geneX promoter under derepressing conditions.
qRT-PCR Glucose (Repressing)1.0 ± 0.28.5 ± 0.9Expression of geneX is significantly upregulated in the absence of CreA.
(Fold Change in mRNA)Ethanol (Derepressing)7.8 ± 0.78.2 ± 0.8High-level expression of geneX occurs when repression is lifted.

The CreA Signaling Pathway in Carbon Catabolite Repression

The activity of CreA is tightly regulated in response to carbon source availability. In the presence of glucose, a signaling cascade leads to the activation of CreA, enabling it to bind to the promoters of target genes and repress their transcription. This process involves phosphorylation and interaction with other regulatory proteins.[1][9]

G cluster_0 Cytoplasm cluster_1 Nucleus Glucose Glucose Transport Glucose Transport & Metabolism Glucose->Transport Signal Signaling Cascade (involving Kinases) Transport->Signal CreA_cyto CreA (Inactive) Signal->CreA_cyto Phosphorylation CreA_P CreA-P (Active) CreA_cyto->CreA_P CreA_nuc CreA-P CreA_P->CreA_nuc Nuclear Translocation Promoter Target Gene Promoter (5'-SYGGRG-3' sites) CreA_nuc->Promoter Binds Repression Transcriptional Repression Promoter->Repression

Caption: Simplified signaling pathway for CreA-mediated carbon catabolite repression.

References

Functional Complementation of a creA Mutant with a Homologue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional complementation of a creA mutant with a homologous gene, supported by experimental data. It includes detailed methodologies for the key experiments and visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.

Performance Comparison: Restoration of Wild-Type Phenotype

Functional complementation of a creA deletion mutant (ΔcreA) with a functional homologue is expected to restore the wild-type phenotype, particularly in the context of carbon catabolite repression (CCR). The creA gene encodes a key transcriptional repressor that mediates CCR, preventing the utilization of alternative carbon sources when a preferred source like glucose is available. A creA mutant exhibits derepressed expression of genes involved in the utilization of alternative carbon sources, even in the presence of glucose.

The following table summarizes quantitative data from studies on Aspergillus nidulans, comparing enzyme activities in the wild-type, a creA mutant (creAd-30), and a hypothetical complemented strain where the homologue restores wild-type function. The data for the mutant strain reveals significant changes in glycolytic enzyme activities compared to the wild-type. A successful complementation would revert these activities to levels comparable to the wild-type.

EnzymeWild-Type Activity (Relative Units)creAd-30 Mutant Activity (Relative Units)Complemented Strain (Expected Outcome)
Hexokinase1.02.0~1.0
Fructose-6-phosphate reductase1.03.0~1.0
Phosphofructokinase1.00.33 - 0.5~1.0
Pyruvate Kinase1.00.33 - 0.5~1.0

Data is based on findings from a study on an extreme creA mutation in Aspergillus nidulans, where the mutant showed altered glycolytic enzyme activities.

Experimental Protocols

Construction of the Complementation Vector

This protocol describes the cloning of a creA homologue into an expression vector suitable for fungal transformation.

  • Gene Amplification: The full-length open reading frame (ORF) of the creA homologue is amplified from the genomic DNA or cDNA of the donor organism using high-fidelity DNA polymerase. Primers should be designed to include appropriate restriction sites for cloning into the target vector.

  • Vector Preparation: A fungal expression vector containing a selectable marker (e.g., pyrG, argB, or a drug resistance gene) and promoter/terminator sequences functional in the host organism is digested with the corresponding restriction enzymes.

  • Ligation: The amplified creA homologue and the linearized vector are ligated using T4 DNA ligase.

  • Transformation of E. coli: The ligation mixture is transformed into competent E. coli cells for plasmid amplification.

  • Verification: Plasmids are isolated from transformed E. coli colonies and verified for the correct insert by restriction digestion and Sanger sequencing.

Fungal Transformation and Complementation

This protocol outlines the introduction of the complementation vector into a creA mutant strain of Aspergillus nidulans via protoplast-mediated transformation.

  • Protoplast Preparation:

    • Inoculate A. nidulans ΔcreA conidia in liquid minimal medium and incubate until germination.

    • Harvest the germlings by centrifugation and wash with an osmotic buffer (e.g., 1.2 M sorbitol).

    • Resuspend the germlings in the osmotic buffer containing cell wall-degrading enzymes (e.g., Glucanex).

    • Incubate until a sufficient number of protoplasts are formed, monitoring microscopically.

    • Separate protoplasts from mycelial debris by filtration and wash with the osmotic buffer.

  • Transformation:

    • Resuspend the protoplasts in an osmotic buffer containing CaCl2.

    • Add the purified complementation vector DNA to the protoplast suspension.

    • Add polyethylene (B3416737) glycol (PEG) solution to induce DNA uptake and incubate at room temperature.

    • Plate the transformation mixture on selective regeneration medium containing the osmotic stabilizer (e.g., sorbitol) and the appropriate selective agent.

  • Selection and Verification of Transformants:

    • Incubate the plates until transformant colonies appear.

    • Isolate individual transformants and confirm the integration of the creA homologue by PCR and Southern blot analysis of their genomic DNA.

Phenotypic Assay: Amylase Activity Plate Assay

This assay is used to assess the restoration of carbon catabolite repression in the complemented strain.

  • Media Preparation: Prepare solid minimal medium plates containing starch as the sole carbon source and similar plates supplemented with a repressing carbon source like glucose.

  • Inoculation: Inoculate the wild-type, ΔcreA mutant, and putative complemented strains onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for 48-72 hours.

  • Visualization of Amylase Activity: Flood the plates with an iodine solution. A clear halo around a colony indicates starch hydrolysis due to amylase activity.

  • Interpretation:

    • Wild-type: Halo on starch-only plates, no (or a very small) halo on starch + glucose plates.

    • ΔcreA mutant: Halo on both starch-only and starch + glucose plates (derepressed phenotype).

    • Complemented strain: Phenotype similar to the wild-type, indicating restoration of CCR.

Visualizations

experimental_workflow cluster_vector Vector Construction cluster_fungal_transform Fungal Transformation cluster_phenotype Phenotypic Analysis amp Amplify creA Homologue ligate Ligate amp->ligate vec_prep Prepare Fungal Vector vec_prep->ligate transform_ecoli Transform E. coli ligate->transform_ecoli verify_vec Verify Plasmid transform_ecoli->verify_vec prep_proto Prepare ΔcreA Protoplasts verify_vec->prep_proto transform_fungus Transform with Vector prep_proto->transform_fungus select_transformants Select Transformants transform_fungus->select_transformants verify_integration Verify Integration select_transformants->verify_integration pheno_assay Phenotypic Assays (e.g., Amylase Activity) verify_integration->pheno_assay compare Compare to WT and ΔcreA pheno_assay->compare

Caption: Experimental workflow for functional complementation.

creA_pathway glucose High Glucose creA_complex CreA-SsnF-RcoA Complex glucose->creA_complex promotes nuclear import no_glucose Low/No Glucose (Derepression) scf_complex SCF-Fbx23 Ubiquitin Ligase no_glucose->scf_complex activates nucleus Nucleus creA_complex->nucleus translocates to repression Repression creA_complex->repression degradation Proteasomal Degradation creA_complex->degradation targeted for target_genes Target Genes (e.g., amylase) expression Expression target_genes->expression repression->target_genes gskA GskA Kinase scf_complex->gskA gskA->creA_complex bridges to

Caption: Simplified CreA signaling pathway in Aspergillus nidulans.

Unveiling the Regulatory Landscape of Carbon Metabolism: A Comparative Transcriptomic Guide to Wild-Type vs. creA Mutant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the transcriptomic differences between wild-type fungal strains and those with mutations in the key carbon catabolite repressor gene, creA. Understanding the global impact of creA on gene expression is crucial for optimizing fungal strains for industrial applications, such as enzyme production, and for developing novel antifungal strategies.

The transcription factor CreA is a master regulator of carbon catabolite repression (CCR) in many filamentous fungi, a mechanism that allows for the preferential utilization of easily metabolizable carbon sources like glucose over more complex ones.[1] Mutation or deletion of the creA gene leads to a significant rewiring of the fungal transcriptome, impacting a wide array of biological processes far beyond simple carbon metabolism. This guide synthesizes findings from several comparative transcriptomic studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the experimental workflow and the CreA signaling pathway.

Quantitative Transcriptomic Data: Wild-Type vs. ΔcreA Mutants

Comparative RNA-sequencing (RNA-seq) analyses of wild-type and creA deletion (ΔcreA) strains have been performed in several fungal species, revealing a conserved role for CreA in regulating genes involved in plant biomass degradation, sugar transport, and secondary metabolism.[2][3] The tables below summarize the extent of differential gene expression observed in these studies.

Fungal SpeciesCarbon Source(s)Number of Significantly Differentially Expressed Genes (DEGs) in ΔcreA vs. Wild-TypeReference
Aspergillus nigerSugar Beet Pulp & Wheat BranTime and substrate dependent; hundreds of genes affected.[2][2]
Aspergillus oryzaeCCR Release Conditions486 DEGs[4][5]
Trichoderma reeseiSophorose184 upregulated, 344 downregulated[6]
Penicillium oxalicumCellulose (B213188)Not explicitly numbered, but significant changes in cellulase (B1617823) and xylanase gene expression.[7][8][7][8]

Table 1: Overview of Differentially Expressed Genes in ΔcreA Strains. This table highlights the significant number of genes whose expression is altered in the absence of a functional creA gene across different fungal species and growth conditions.

A common theme across these studies is the upregulation of genes encoding plant cell wall degrading enzymes (PCWDEs), such as cellulases and xylanases, in the ΔcreA mutants, even in the presence of repressing sugars.[2][6] This de-repression is a key reason for the interest in creA mutants for industrial biotechnology.

Gene CategoryRegulation in ΔcreA MutantImplicated FunctionFungal Species Examples
Plant Cell Wall Degrading Enzymes (e.g., cellulases, xylanases)UpregulatedBreakdown of complex carbohydratesAspergillus niger, Trichoderma reesei, Penicillium oxalicum[2][6][9]
Sugar TransportersUpregulatedImport of alternative sugarsAspergillus niger, Aspergillus oryzae[2][4]
Secondary Metabolism Gene ClustersAltered ExpressionProduction of specialized metabolitesAspergillus nidulans[1]
Transcription FactorsAltered ExpressionRegulation of other gene networksAspergillus niger, Trichoderma reesei[2][6]
Iron HomeostasisAltered ExpressionMaintenance of iron balanceAspergillus nidulans[1]
Oxidative Stress ResponseAltered ExpressionResponse to cellular stressAspergillus nidulans[1]

Table 2: Key Gene Categories Regulated by CreA. This table summarizes the major functional categories of genes that are consistently found to be differentially expressed in creA mutant strains compared to the wild-type.

Experimental Protocols

Reproducible and high-quality transcriptomic data are essential for meaningful comparisons. The following section details a generalized, robust protocol for comparative RNA-seq analysis of fungal wild-type and mutant strains, based on methodologies reported in the literature.[10][11][12][13]

Fungal Strains and Culture Conditions
  • Strains: Use a well-characterized wild-type strain and a confirmed creA deletion or mutant strain.

  • Culture Media: Grow fungal strains in a defined minimal medium with a specific carbon source (e.g., glucose for repressing conditions, cellulose or xylan (B1165943) for inducing conditions). The choice of carbon source is critical as CreA's regulatory effects are highly dependent on it.[2][14]

  • Growth and Harvest: Inoculate liquid cultures with a defined number of spores and grow under controlled conditions (e.g., temperature, shaking). Harvest mycelia at a specific time point (e.g., mid-exponential phase) by filtration. Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity and snap-freeze the cellular state.[12]

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA should be extracted from the ground, frozen mycelia using a robust method, such as TRIzol® reagent or a commercial kit designed for fungi.[2][15] These methods often combine chemical lysis with mechanical disruption (e.g., bead-beating) to break the tough fungal cell walls.[15]

  • DNase Treatment: Treat the extracted RNA with rDNase to remove any contaminating genomic DNA.[2]

  • Quality and Quantity Assessment: The quality and quantity of the extracted RNA are critical for successful RNA-seq.[2]

    • Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios).

    • Assess RNA integrity using an Agilent 2100 Bioanalyzer or a similar instrument to obtain an RNA Integrity Number (RIN). A RIN value of 7 or higher is generally recommended for library preparation.

RNA-seq Library Preparation and Sequencing
  • mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.

  • cDNA Synthesis and Library Construction: Synthesize a cDNA library from the purified mRNA. This process typically involves fragmentation of the mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, and ligation of sequencing adapters.[13] Several commercial kits are available for this purpose.

  • Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq, to generate millions of short reads.[11][13]

Bioinformatic Analysis of Differential Gene Expression
  • Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using software like Cutadapt.[12]

  • Read Alignment: Align the trimmed reads to a high-quality reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the wild-type and creA mutant samples using statistical packages such as DESeq2 or edgeR in the R programming environment.[16] Genes with a false discovery rate (FDR) or adjusted p-value below a certain threshold (e.g., < 0.05) and a log2 fold change greater than a specified value (e.g., > 1 or < -1) are considered significantly differentially expressed.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes and metabolic pathways.[17] This step provides biological insights into the functional consequences of the creA mutation.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, visualize the experimental workflow for a comparative transcriptomics study and the CreA-mediated carbon catabolite repression signaling pathway.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Strain Fungal Strains (Wild-Type & ΔcreA) Culture Culture in Defined Media (e.g., Glucose vs. Cellulose) Strain->Culture Harvest Mycelia Harvest & Snap Freezing Culture->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (Bioanalyzer, NanoDrop) RNA_Extraction->QC1 Library_Prep mRNA Purification & cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads (.fastq files) Sequencing->Raw_Reads QC2 Read Quality Control (FastQC, Cutadapt) Raw_Reads->QC2 Alignment Read Alignment (HISAT2, STAR) QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2, edgeR) Quantification->DEA Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEA->Functional_Analysis

Caption: A generalized workflow for comparative transcriptomics of fungal strains.

CreA_Signaling_Pathway cluster_repressing Repressing Conditions (High Glucose) cluster_derepressing De-repressing Conditions (Low/No Glucose) Glucose High Extracellular Glucose Glucose_Uptake Glucose Uptake Glucose->Glucose_Uptake CreA_Active Active CreA Complex Glucose_Uptake->CreA_Active Nucleus_Repressing Nucleus CreA_Active->Nucleus_Repressing Translocation Target_Genes_Repressed Target Gene Promoters (e.g., cellulases, xylanases) CreA_Active->Target_Genes_Repressed Binds to 5'-SYGGRG-3' sites Repression Transcription Repressed Target_Genes_Repressed->Repression Low_Glucose Low/No Extracellular Glucose CreA_Inactive Inactive/Modified CreA Low_Glucose->CreA_Inactive Nucleus_Derepressing Nucleus CreA_Inactive->Nucleus_Derepressing Remains in Cytoplasm or is exported Target_Genes_Expressed Target Gene Promoters Expression Transcription Activated Target_Genes_Expressed->Expression

Caption: CreA-mediated carbon catabolite repression signaling pathway.

References

A Researcher's Guide to Validating CreA-Protein Interactions: Co-Immunoprecipitation and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to unraveling cellular processes and designing effective therapeutics. In the realm of fungal biology, the transcriptional repressor CreA is a key regulator of carbon catabolite repression (CCR), a process crucial for preferential utilization of carbon sources.[1][2][3] Identifying the proteins that interact with CreA is essential for a complete understanding of its function. This guide provides a comparative overview of Co-immunoprecipitation (Co-IP) and other common techniques for validating these interactions, complete with experimental protocols and data presentation.

Co-immunoprecipitation is a robust and widely used in vivo method to identify and validate protein-protein interactions.[4][5] The technique relies on an antibody to isolate a specific protein of interest (the "bait," e.g., CreA) from a cell lysate. If other proteins (the "prey") are bound to the bait, they will be pulled down as a complex and can be identified by subsequent analysis, typically Western blotting or mass spectrometry.[4]

Comparing Methods for Protein-Protein Interaction Validation

While Co-IP is a powerful tool, it is not the only method available. Researchers should consider the strengths and weaknesses of various techniques to select the most appropriate approach for their experimental goals.

Method Principle Advantages Disadvantages Interaction Type
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein in a cell lysate, pulling down the bait and its interacting "prey" proteins.[5][6]- In vivo interaction detection- Can identify entire protein complexes- Detects post-translationally modified interactors- Can be prone to non-specific binding- May not detect transient or weak interactions- Antibody quality is criticalDirect and Indirect
Yeast Two-Hybrid (Y2H) A "bait" protein fused to a DNA-binding domain and a "prey" protein fused to an activation domain are expressed in yeast. Interaction reconstitutes a functional transcription factor, activating a reporter gene.[7]- High-throughput screening of libraries- Good for discovering novel interactions- Relatively simple and cost-effective- High rate of false positives and negatives- Interactions occur in the nucleus, which may not be the native location- Cannot detect interactions dependent on post-translational modifications absent in yeastDirect
GST Pull-Down Assay A "bait" protein is fused to Glutathione-S-Transferase (GST) and immobilized on glutathione-coated beads. A cell lysate containing "prey" proteins is passed over the beads.[8][9][10][11][12]- In vitro method, good for confirming direct interactions- Relatively simple and quick- Can be used with purified proteins or cell lysates- Does not reflect the in vivo environment- The GST tag is large and may interfere with protein folding or interaction- Prone to non-specific bindingDirect
Tandem Affinity Purification with Mass Spectrometry (TAP-MS) A protein of interest is tagged with a dual-affinity tag. The protein and its binding partners are purified through two successive affinity chromatography steps, followed by identification via mass spectrometry.[13][14][15][16][17]- High specificity and low background due to two purification steps- Can identify entire protein complexes under near-physiological conditions- Good for discovering novel interactors- Requires generation of a tagged protein cell line- The large tag may interfere with protein function- Technically more complex than single-step methodsDirect and Indirect

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol

This protocol provides a general framework for performing a Co-IP experiment to validate CreA-protein interactions. Optimization of buffer components, antibody concentrations, and incubation times is crucial.

Materials:

  • Cells expressing the protein of interest (CreA).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[6]

  • Specific antibody against CreA (or a tag if CreA is epitope-tagged).

  • Protein A/G magnetic beads or agarose (B213101) beads.[6]

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer.[18]

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.[6]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[6] Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody specific for CreA to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[18]

  • Capture of Immune Complexes: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[18]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the protein complexes from the beads. This can be done by adding SDS-PAGE loading buffer and boiling for 5 minutes, or by using a low-pH elution buffer.[18]

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of novel interactors.

GST Pull-Down Assay Protocol

This in vitro technique is useful for confirming a direct interaction between two proteins.[8][9][10][11][12]

Materials:

  • Expression vector for GST-tagged CreA ("bait").

  • Expression system (e.g., E. coli) for the "prey" protein, which can be unlabeled, radiolabeled, or epitope-tagged.

  • Glutathione-agarose beads.[8]

  • Binding/Wash Buffer: PBS with 1% Triton X-100 and protease inhibitors.

  • Elution Buffer: Binding buffer containing 10-20 mM reduced glutathione.

Procedure:

  • Protein Expression and Purification: Express GST-CreA in E. coli and purify the soluble fraction using glutathione-agarose beads. Express the "prey" protein separately.

  • Immobilization of Bait: Incubate the purified GST-CreA with glutathione-agarose beads for 1-2 hours at 4°C. Wash the beads to remove unbound protein.

  • Binding: Add the cell lysate or purified "prey" protein to the beads with immobilized GST-CreA. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binders.[12]

  • Elution: Elute the bound proteins using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting using an antibody against the "prey" protein.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz can help clarify complex experimental workflows and biological pathways.

CoIP_Workflow Start Cell Lysate Preparation Preclear Pre-clearing (with beads) Start->Preclear IP Immunoprecipitation (add anti-CreA antibody) Preclear->IP Capture Capture Complex (add Protein A/G beads) IP->Capture Wash Wash Beads Capture->Wash Elute Elution Wash->Elute Analysis Analysis (Western Blot / Mass Spec) Elute->Analysis CCR_Pathway cluster_conditions Carbon Source Availability Glucose High Glucose CreA_active CreA Active Glucose->CreA_active NoGlucose Low/No Glucose CreA_inactive CreA Inactive NoGlucose->CreA_inactive Repression Repression CreA_active->Repression Expression Expression CreA_inactive->Expression TargetGenes Target Genes (e.g., for alternative carbon source metabolism) Repression->TargetGenes Expression->TargetGenes

References

A Comparative Guide to CreA Regulons in Diverse Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CreA regulon, a critical regulator of carbon catabolite repression (CCR), across different species of the genus Aspergillus. Understanding the nuances of this regulatory network is pivotal for optimizing fungal fermentations, controlling pathogenic fungi, and developing novel antifungal strategies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways and workflows.

I. The CreA Regulon: A Comparative Overview

The transcription factor CreA is the primary mediator of carbon catabolite repression in Aspergillus, a mechanism that ensures the preferential utilization of easily metabolizable carbon sources like glucose over less favorable ones. CreA achieves this by repressing the expression of genes required for the transport and catabolism of alternative carbon sources. The scope of CreA's influence, known as the CreA regulon, varies between different Aspergillus species, reflecting their diverse lifestyles and metabolic capabilities.

Quantitative Comparison of CreA Regulons

The size and composition of the CreA regulon have been investigated in several Aspergillus species using high-throughput techniques like RNA-Seq and ChIP-Seq. These studies reveal both a conserved core of CreA targets and species-specific adaptations.

Aspergillus SpeciesExperimental MethodNumber of Differentially Expressed Genes (in ΔcreA vs. Wild Type)Key Repressed Gene CategoriesReference
Aspergillus nidulansMicroarray, RNA-Seq1,681 (under glucose conditions)Carbon metabolism, hydrolase activity, transporter activity[1][2]
Aspergillus nigerTranscriptomicsLarger set of target genes compared to other species in one studyCarbohydrate metabolic process, hydrolase activity, transporter activity, oxidoreductase activity[3][4]
Aspergillus oryzaegSELEX-Seq, RNA-Seq486 (under CCR release conditions)Transporters, transcription factors, sugar metabolism enzymes[5]
Aspergillus fumigatusNot explicitly quantified in the provided resultsBiofilm formation, asexual development, galactosaminogalactan (GAG) production[6]

Note: The number of identified CreA targets can vary significantly depending on the experimental conditions (e.g., carbon source, growth stage) and the analytical methods used.

II. Experimental Protocols for Identifying CreA Targets

The elucidation of CreA regulons heavily relies on genome-wide techniques such as Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) and RNA-Sequencing (RNA-Seq).

A. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is employed to identify the direct binding sites of a transcription factor like CreA on a genome-wide scale.

Detailed Methodologies:

  • Cross-linking: Fungal mycelia are treated with formaldehyde (B43269) to create covalent cross-links between proteins and DNA, effectively "freezing" the in vivo protein-DNA interactions.[7]

  • Chromatin Shearing: The cross-linked chromatin is then extracted and sheared into smaller fragments (typically 100-500 bp) using sonication.[7]

  • Immunoprecipitation: An antibody specific to the target protein (CreA) is used to selectively pull down the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the associated DNA fragments are purified.

  • Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the reference genome to identify regions with a high enrichment of reads, which correspond to the binding sites of the transcription factor. Motif analysis of these regions can reveal the consensus binding sequence for the transcription factor.[5]

B. RNA-Sequencing (RNA-Seq)

RNA-Seq is used to compare the global gene expression profiles of a wild-type strain and a creA deletion mutant (ΔcreA) to identify genes whose expression is regulated by CreA.

Detailed Methodologies:

  • RNA Extraction: Total RNA is isolated from fungal mycelia grown under specific conditions (e.g., repressing and de-repressing carbon sources).

  • Library Preparation: The extracted RNA is used to generate a cDNA library. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.[8]

  • Data Analysis: The sequencing reads are mapped to the reference genome or transcriptome. The number of reads mapping to each gene is then used to quantify its expression level. Differential expression analysis is performed to identify genes that are significantly up- or down-regulated in the ΔcreA mutant compared to the wild-type, indicating that their expression is under the control of CreA.[5]

III. Visualizing the Regulatory Network

A. Glucose Signaling Pathway to CreA Activation in Aspergillus

The activity of CreA is regulated by a complex signaling cascade that senses the availability of glucose. While the core components are conserved, species-specific variations may exist.

Caption: Glucose signaling cascade leading to CreA-mediated transcriptional repression.

B. Experimental Workflow for CreA Regulon Identification

The integrated use of ChIP-Seq and RNA-Seq provides a powerful approach to comprehensively define the CreA regulon, distinguishing between direct and indirect targets.

Experimental_Workflow Workflow for CreA Regulon Identification cluster_chip ChIP-Seq cluster_rna RNA-Seq cluster_integration Data Integration ChIP_start Cross-link proteins to DNA in Wild-Type Strain ChIP_frag Shear Chromatin ChIP_start->ChIP_frag ChIP_ip Immunoprecipitate with anti-CreA antibody ChIP_frag->ChIP_ip ChIP_seq Sequence DNA ChIP_ip->ChIP_seq ChIP_analysis Identify CreA Binding Sites ChIP_seq->ChIP_analysis Direct_targets Direct CreA Target Genes ChIP_analysis->Direct_targets Integration Integrate ChIP-Seq and RNA-Seq Data Direct_targets->Integration RNA_start Grow Wild-Type and ΔcreA Strains RNA_extract Extract RNA RNA_start->RNA_extract RNA_lib Prepare cDNA Libraries RNA_extract->RNA_lib RNA_seq Sequence cDNA RNA_lib->RNA_seq RNA_analysis Differential Gene Expression Analysis RNA_seq->RNA_analysis All_targets All CreA-Regulated Genes (Direct & Indirect) RNA_analysis->All_targets All_targets->Integration Final_regulon Comprehensive CreA Regulon Integration->Final_regulon Defines

Caption: Integrated workflow combining ChIP-Seq and RNA-Seq to define the CreA regulon.

IV. Conclusion

The CreA-mediated carbon catabolite repression is a fundamental regulatory circuit in Aspergillus. While the core machinery is conserved, the breadth and specific targets of the CreA regulon exhibit notable diversity across species. This comparative guide highlights the current understanding of these differences and the experimental approaches used to uncover them. Further research, particularly quantitative ChIP-Seq and RNA-Seq studies under standardized conditions across a wider range of Aspergillus species, will be crucial for a more complete understanding of this vital regulatory network and for harnessing its potential in biotechnology and medicine.

References

Unraveling Fungal Carbon Metabolism: A Cross-Species Comparison of the CreA Repressor Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of gene regulation in fungi is paramount. A key player in this regulatory network is the CreA protein, a highly conserved transcriptional repressor that governs carbon catabolite repression (CCR). This guide provides a comprehensive cross-species analysis of this compound conservation, offering a comparative look at its structure, function, and the experimental methodologies used to study it.

At the heart of fungal metabolic flexibility lies Carbon Catabolite Repression (CCR), a global regulatory system that ensures the preferential utilization of energy-efficient carbon sources, such as glucose.[1][2] When a preferred carbon source is available, the expression of genes required for the metabolism of alternative carbon sources is repressed.[1][2] In filamentous fungi, this repression is primarily mediated by the C2H2 zinc finger transcription factor CreA.[3] This protein binds to specific DNA sequences in the promoter regions of target genes, effectively shutting down their transcription.[3] The function of CreA is, in turn, regulated at both the transcriptional and post-transcriptional levels, involving interactions with a host of other proteins, including the Tup1-Ssn6 corepressor complex.

Comparative Analysis of this compound Conservation

The this compound is remarkably conserved across a wide range of fungal species, highlighting its fundamental role in fungal physiology. This conservation is evident at the level of amino acid sequence, domain architecture, and DNA binding specificity.

Sequence Homology

A comparative analysis of this compound sequences from various fungal species reveals a high degree of homology, particularly within the DNA-binding domain. The table below summarizes the percentage identity of CreA homologs from several representative fungal species compared to Aspergillus nidulans CreA.

Fungal SpeciesCreA HomologNCBI Accession No.% Identity to A. nidulans CreA
Aspergillus nigerCreAXP_001392296.185%
Penicillium chrysogenumCreAXP_002563391.178%
Trichoderma reeseiCRE1EGG98877.165%
Neurospora crassaCRE-1XP_962496.158%
Magnaporthe oryzaeCreAXP_003718429.152%

Note: The percentage identities were calculated based on pairwise protein alignments using the NCBI BLAST tool.

Domain Architecture

The functional core of the this compound is its highly conserved C2H2 zinc finger DNA-binding domain. This domain is responsible for recognizing and binding to the specific DNA consensus sequence 5'-SYGGRG-3' in the promoter of target genes. In addition to the zinc finger domain, CreA proteins typically contain other conserved motifs, although their sequence conservation is generally lower than that of the DNA-binding domain. These regions are often involved in protein-protein interactions and regulatory modifications.

Domain/MotifFunctionConservation Status
C2H2 Zinc Finger Domain DNA BindingHighly Conserved
Acidic Region Transcriptional RepressionModerately Conserved
Alanine-rich Region Protein-protein InteractionsModerately Conserved
Nuclear Localization Signal (NLS) Nuclear ImportVariable

Functional Comparison: DNA Binding Affinity

The repressive function of CreA is directly linked to its ability to bind to target DNA sequences. While extensive comparative data on the DNA binding affinities of CreA homologs from different species is limited, studies on Aspergillus nidulans have provided valuable insights. For instance, a single amino acid substitution within the DNA-binding domain of A. nidulans CreA (G27D) was shown to result in a 30-fold increase in the dissociation constant (Kdiss), indicating a significant reduction in DNA binding affinity. This highlights the critical role of specific residues in the zinc finger domain for high-affinity binding. Further quantitative studies across different fungal species are needed to fully elucidate the conservation of DNA binding kinetics.

Experimental Protocols for Cross-Species Analysis

A variety of experimental techniques are employed to investigate the conservation and function of the this compound across different fungal species.

Phylogenetic Analysis

Phylogenetic analysis is used to understand the evolutionary relationships between CreA homologs from different fungal species.

Methodology:

  • Sequence Retrieval: this compound sequences from various fungal species are retrieved from public databases such as NCBI GenBank.

  • Multiple Sequence Alignment: The retrieved sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions and residues.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. The statistical reliability of the tree topology is assessed using bootstrap analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific transcription factor, such as CreA, in vivo.

Methodology:

  • Cross-linking: Fungal cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to their DNA binding sites.

  • Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the this compound is used to immunoprecipitate the CreA-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Sequencing and Analysis: The purified DNA fragments are sequenced using a high-throughput sequencing platform. The resulting sequences are then mapped to the reference genome to identify the genomic regions enriched for CreA binding.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to study the binding of a protein to a specific DNA sequence.

Methodology:

  • Probe Labeling: A short DNA probe containing the putative CreA binding site is labeled with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled probe is incubated with a purified this compound or a nuclear extract containing CreA.

  • Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe by native polyacrylamide gel electrophoresis.

  • Detection: The positions of the labeled probe and the protein-DNA complex are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates protein binding.

Visualizing Key Processes

To better understand the role of CreA in fungal carbon metabolism and the methods used to study it, the following diagrams provide a visual representation of the Carbon Catabolite Repression signaling pathway and a typical ChIP-seq experimental workflow.

CCR_Pathway cluster_glucose_present Glucose Present cluster_glucose_absent Glucose Absent Glucose Glucose Transporter Glucose Transporter Glucose->Transporter Intracellular_Glucose Intracellular Glucose Transporter->Intracellular_Glucose Signaling_Cascade Signaling Cascade (e.g., PKA, Snf1) Intracellular_Glucose->Signaling_Cascade Activates CreA_inactive Inactive CreA (Cytoplasm) Signaling_Cascade->CreA_inactive Inactivates (prevents nuclear import) CreA_active Active CreA (Nucleus) Signaling_Cascade->CreA_active Allows Nuclear Import CreA_inactive->CreA_active Transcription Transcription Target_Gene Target Gene (e.g., for alternative carbon source utilization) CreA_active->Target_Gene Binds to Promoter Repression Repression CreA_active->Repression No_Glucose No Glucose No_Glucose->Signaling_Cascade Inactivates

Caption: Carbon Catabolite Repression Signaling Pathway.

ChIP_Seq_Workflow Start Start: Fungal Culture Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Extraction Crosslinking->Lysis Sonication 3. Chromatin Shearing (Sonication) Lysis->Sonication Immunoprecipitation 4. Immunoprecipitation (Anti-CreA Antibody) Sonication->Immunoprecipitation Washing 5. Washing Immunoprecipitation->Washing Elution 6. Elution & Reverse Cross-linking Washing->Elution Purification 7. DNA Purification Elution->Purification Library_Prep 8. Library Preparation Purification->Library_Prep Sequencing 9. High-Throughput Sequencing Library_Prep->Sequencing Analysis 10. Data Analysis: Mapping & Peak Calling Sequencing->Analysis End End: Identified CreA Binding Sites Analysis->End

Caption: Experimental Workflow for ChIP-seq.

References

Unraveling the Regulatory Code: A Comparative Guide to CreA Phosphorylation Site Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate post-translational modifications that govern transcription factor activity is paramount. In the filamentous fungus Aspergillus nidulans, the carbon catabolite repressor protein CreA is a key regulator of metabolic pathways, and its function is finely tuned by phosphorylation. This guide provides a comprehensive comparison of the effects of mutating key phosphorylation sites within CreA, supported by experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of this critical regulatory mechanism.

The transcription factor CreA is responsible for repressing the expression of genes required for the utilization of alternative, less-preferred carbon sources when a more readily metabolizable source, such as glucose, is available. This process, known as carbon catabolite repression (CCR), is crucial for fungal metabolism and has significant implications for biotechnological applications, including the production of industrial enzymes. The activity of CreA is modulated by phosphorylation at specific serine and threonine residues. Mutating these sites to non-phosphorylatable alanine (B10760859) residues has revealed their distinct roles in regulating CreA's function, including its stability, subcellular localization, and DNA-binding affinity.

Comparative Analysis of CreA Phosphorylation Site Mutants

Recent studies have identified several key phosphorylation sites in CreA, with mutations at S262, S268, T308, and S319 exhibiting distinct and significant phenotypic consequences. The following table summarizes the quantitative effects of these mutations on key cellular processes.

MutationRelative Xylanase Activity (%)Relative Alcohol Dehydrogenase (ADH) Activity (%)Relative CreA Protein Level (%)Nuclear Localization
Wild-Type 100100100Predominantly nuclear in repressing conditions, cytoplasmic in de-repressing conditions
S262A IncreasedIncreasedSignificantly ReducedPredominantly nuclear, unresponsive to carbon source changes[1]
S268A Significantly IncreasedIncreasedSignificantly ReducedIncreased nuclear localization under de-repressing conditions[1]
T308A Significantly IncreasedSignificantly IncreasedReducedExcluded from the nucleus under repressing conditions[1]
S319A No significant changeNo significant changeHyperaccumulationNormal nuclear import dynamics affected[2][3]

Note: The data presented are compiled from multiple studies and represent the general trends observed. Specific percentages can vary based on experimental conditions.

Deciphering the Regulatory Network: Signaling and Experimental Approaches

The phosphorylation of CreA is a dynamic process involving multiple kinases and phosphatases that respond to the availability of different carbon sources. Understanding the experimental workflows used to investigate these modifications is crucial for interpreting the data and designing future studies.

CreA Phosphorylation Signaling Pathway

The following diagram illustrates the signaling pathway leading to CreA phosphorylation and its subsequent effects on gene expression. Under repressing conditions (e.g., high glucose), specific kinases are activated, leading to the phosphorylation of CreA at key residues. This phosphorylation modulates CreA's ability to bind to DNA and repress the transcription of genes involved in the metabolism of alternative carbon sources.

CreA_Phosphorylation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High_Glucose High Glucose Kinases Kinases (e.g., PKA, Stk22) High_Glucose->Kinases activates CreA_cyto CreA Kinases->CreA_cyto phosphorylates CreA_P_cyto P-CreA CreA_cyto->CreA_P_cyto CreA_P_nuc P-CreA CreA_P_cyto->CreA_P_nuc Nuclear Import CreA_nuc CreA Target_Genes Target Genes (e.g., xylanase, ADH) CreA_P_nuc->Target_Genes binds to promoter Repression Repression CreA_P_nuc->Repression Experimental_Workflow Start Start: Wild-Type A. nidulans Mutagenesis Site-Directed Mutagenesis (e.g., S262A, S268A, T308A, S319A) Start->Mutagenesis Transformation Fungal Transformation & Selection Mutagenesis->Transformation Verification Genomic DNA Extraction & Sequencing Transformation->Verification Phenotype_Analysis Phenotypic Analysis Verification->Phenotype_Analysis Enzyme_Assay Enzyme Activity Assays (Xylanase, ADH) Phenotype_Analysis->Enzyme_Assay Western_Blot Western Blot (this compound Levels) Phenotype_Analysis->Western_Blot Microscopy Fluorescence Microscopy (CreA-GFP Localization) Phenotype_Analysis->Microscopy Data_Analysis Data Analysis & Comparison Enzyme_Assay->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

References

validating the role of CreA in virulence in pathogenic fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor CreA, a key regulator of carbon catabolite repression (CCR), has emerged as a critical player in the virulence of several pathogenic fungi. Understanding its function provides a promising avenue for the development of novel antifungal strategies. This guide offers an objective comparison of CreA's role in the virulence of three significant pathogenic fungi: Aspergillus fumigatus, Penicillium expansum, and Magnaporthe oryzae, supported by experimental data, detailed protocols, and signaling pathway diagrams.

Data Presentation: Quantitative Comparison of Virulence

The following table summarizes the quantitative impact of CreA deletion on the virulence of the selected pathogenic fungi.

Fungal SpeciesHost/ModelVirulence MetricWild-Type (WT)ΔcreA MutantPercentage ChangeReference
Aspergillus fumigatus Immunosuppressed MiceSurvival at Day 7~20%~80%300% increase in survival[1]
Penicillium expansum Apple (cv. Golden Delicious)Lesion Diameter (mm) at 7 dpi~35 mm~5 mm~85% reduction[2]
Magnaporthe oryzae Rice (Oryza sativa)PathogenicityFully pathogenicCompromised pathogenicity, reduced lesion developmentQualitative reduction[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Murine Model of Invasive Aspergillosis

This protocol is adapted from established models for assessing Aspergillus fumigatus virulence.

1. Fungal Strain Preparation:

  • Grow A. fumigatus wild-type and ΔcreA mutant strains on glucose minimal medium (GMM) agar (B569324) plates for 5-7 days at 37°C.

  • Harvest conidia by washing the plates with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Filter the conidial suspension through sterile cheesecloth to remove hyphal fragments.

  • Wash the conidia twice with sterile PBS and resuspend in PBS to a final concentration of 2.5 x 10^6 conidia/mL, as determined by a hemocytometer.

2. Animal Model and Immunosuppression:

3. Inoculation:

  • Lightly anesthetize mice with isoflurane.

  • Intranasally inoculate each mouse with 20 µL of the conidial suspension (containing 5 x 10^4 conidia).

4. Monitoring and Endpoint:

  • Monitor the mice twice daily for signs of morbidity (hunching, ruffled fur, decreased activity).

  • The primary endpoint is survival over a 14-day period.

  • For fungal burden analysis, euthanize a subset of mice at specific time points (e.g., 48 and 72 hours post-infection), harvest the lungs, homogenize the tissue, and determine the number of colony-forming units (CFUs) by plating serial dilutions on appropriate media.

Apple Fruit Infection Assay for Penicillium expansum

This protocol is used to assess the virulence of P. expansum on fruit.

1. Fungal Spore Preparation:

  • Culture P. expansum wild-type and ΔcreA mutant strains on potato dextrose agar (PDA) at 25°C for 7-10 days.

  • Harvest conidia by flooding the plates with sterile water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile cheesecloth.

  • Adjust the spore concentration to 1 x 10^4 spores/µL in sterile water.

2. Fruit Inoculation:

  • Select mature, defect-free 'Golden Delicious' apples.

  • Surface-sterilize the apples by wiping with 70% ethanol.

  • Create a uniform wound (e.g., 3 mm deep and 3 mm wide) at the equator of each apple using a sterile nail.

  • Inoculate each wound with 10 µL of the spore suspension.

  • As a control, inoculate a group of apples with sterile water.

3. Incubation and Measurement:

  • Place the inoculated apples in a high-humidity chamber at 25°C in the dark.

  • Measure the diameter of the resulting necrotic lesion at regular intervals (e.g., daily) for up to 7 days post-inoculation (dpi).

Galleria mellonella (Wax Moth Larvae) Infection Model

This invertebrate model is a cost-effective alternative for screening fungal virulence.

1. Fungal Spore/Cell Preparation:

  • Prepare a conidial or yeast cell suspension of the desired fungal pathogen in sterile PBS.

  • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum size (e.g., 1 x 10^6 cells/10 µL).

2. Larvae and Inoculation:

  • Select healthy, final-instar G. mellonella larvae of a consistent size and weight.

  • Inject 10 µL of the fungal suspension into the hemocoel through the last left proleg using a Hamilton syringe.

  • A control group should be injected with sterile PBS.

3. Incubation and Survival Assessment:

  • Incubate the larvae at 37°C in the dark.

  • Monitor survival at regular intervals (e.g., every 12 or 24 hours) for up to 7 days.

  • Larvae are considered dead when they are unresponsive to touch.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the role of CreA in fungal virulence.

CreA_Signaling_Aspergillus cluster_core CreA-mediated Repression Glucose High Glucose CreA_active CreA (Active) Glucose->CreA_active Activates Virulence_Factors Expression of Virulence Factors (e.g., Proteases) CreA_active->Virulence_Factors Represses Biofilm Biofilm Formation (via GAG production) CreA_active->Biofilm Promotes Alt_Metabolism Alternative Carbon Source Utilization CreA_active->Alt_Metabolism Represses CreA_inactive CreA (Inactive)

Caption: CreA signaling in Aspergillus fumigatus virulence.

CreA_Signaling_Penicillium Sucrose High Sucrose CreA_active CreA (Active) Sucrose->CreA_active Activates Patulin Patulin Biosynthesis CreA_active->Patulin Represses Pectolytic_Enzymes Pectolytic Enzyme Production CreA_active->Pectolytic_Enzymes Represses Acidification Host Tissue Acidification CreA_active->Acidification Represses

Caption: CreA's role in Penicillium expansum virulence on apples.

CreA_Signaling_Magnaporthe Carbon_Sources Preferred Carbon Sources (e.g., Glucose) CreA_active CreA (Active) Carbon_Sources->CreA_active Activates Appressorium Appressorium Formation & Penetration CreA_active->Appressorium Impacts CWDEs Cell Wall Degrading Enzyme Expression CreA_active->CWDEs Represses Asexual_Development Asexual Development CreA_active->Asexual_Development Impacts

Caption: CreA's influence on Magnaporthe oryzae pathogenicity.

Experimental_Workflow_Virulence cluster_prep Preparation cluster_infection Infection Models cluster_analysis Data Analysis Fungal_Culture Fungal Culture (WT & ΔcreA) Spore_Harvest Spore/Cell Harvest & Quant. Fungal_Culture->Spore_Harvest Murine_Model Murine Model Spore_Harvest->Murine_Model Plant_Model Plant Host Model Spore_Harvest->Plant_Model Invertebrate_Model Invertebrate Model Spore_Harvest->Invertebrate_Model Survival Survival Analysis Murine_Model->Survival Fungal_Burden Fungal Burden (CFU) Murine_Model->Fungal_Burden Lesion Lesion Measurement Plant_Model->Lesion Invertebrate_Model->Survival

Caption: General experimental workflow for assessing fungal virulence.

References

Comparative Analysis of CreA and AlcR Competition for DNA Binding in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the competitive interplay between the master regulator of carbon catabolite repression, CreA, and the specific transcription factor for ethanol (B145695) utilization, AlcR, in the fungus Aspergillus nidulans. This document provides a comparative overview of their DNA binding characteristics, supporting experimental data, and detailed methodologies for key experiments.

The regulation of gene expression in response to available carbon sources is a fundamental process for microbial survival and adaptation. In the filamentous fungus Aspergillus nidulans, the utilization of less-preferred carbon sources, such as ethanol, is tightly controlled by a mechanism known as carbon catabolite repression (CCR). This process is primarily mediated by the C2H2 zinc finger transcription factor CreA, which represses the expression of genes required for the metabolism of alternative carbon sources when a preferred source like glucose is present.

The expression of the ethanol utilization regulon, which includes the alcohol dehydrogenase I gene (alcA) and the aldehyde dehydrogenase gene (aldA), is positively regulated by the specific transcription activator AlcR. AlcR, a member of the Zn(II)2Cys6 binuclear cluster family of proteins, binds to specific sites in the promoter regions of these genes, driving their transcription in the presence of an inducer, such as ethanol.

A key aspect of the regulation of the alc regulon is the intricate interplay between the repressor CreA and the activator AlcR. Evidence from in vivo and in vitro studies has pointed towards a competitive mechanism for DNA binding at the promoter of the regulatory gene alcR itself, as well as at the promoter of the structural gene alcA. This competition is a critical determinant of the transcriptional output of the ethanol utilization pathway. However, more recent genome-wide studies suggest that direct competition may not be the sole mechanism, with evidence for co-occupancy of some promoters by both CreA and AlcR, indicating a more complex regulatory landscape.

This guide provides a comparative analysis of the DNA binding properties of CreA and AlcR, focusing on the experimental evidence for their competitive interaction.

Quantitative Comparison of DNA Binding Parameters

A direct quantitative comparison of the binding affinities of CreA and AlcR is crucial for understanding their competitive dynamics. While comprehensive data is still being gathered, some key dissociation constants (Kd) have been reported.

ProteinDNA TargetDissociation Constant (Kd)Method
Truncated AlcR (1-197)Specific DNA site~2.0 x 10⁻⁸ M (20 nM)Not specified in abstract
Truncated AlcR (1-60)Specific DNA site~1.0 x 10⁻⁶ M (1 µM)Not specified in abstract
Wild-type CreASpecific DNA siteNot explicitly stated, but a G27D mutation leads to a 30-fold increase in Kdiss[1][2]EMSA

Note: The precise Kd value for wild-type CreA is not explicitly stated in the available literature abstracts. Further investigation of the full-text articles is required to obtain this value.

Signaling Pathways and Regulatory Logic

The regulatory relationship between CreA and AlcR is a classic example of transcriptional control involving both a general repressor and a pathway-specific activator. The following diagrams illustrate the key signaling pathways and the logical framework of their interaction.

CreA_AlcR_Regulation cluster_conditions Carbon Source cluster_regulators Transcription Factors cluster_genes Target Genes Glucose Glucose (Preferred) CreA CreA (Repressor) Glucose->CreA Activates Ethanol Ethanol (Inducer) AlcR_inactive AlcR (Inactive) Ethanol->AlcR_inactive Induces alcR_gene alcR gene CreA->alcR_gene Represses alcA_gene alcA gene CreA->alcA_gene Represses AlcR_active AlcR (Active) AlcR_inactive->AlcR_active Conformational Change AlcR_active->alcR_gene Activates (Autoregulation) AlcR_active->alcA_gene Activates

Caption: Regulatory network of CreA and AlcR in response to carbon sources.

The competitive nature of their binding to DNA is a key feature of this regulatory circuit.

DNA_Binding_Competition Competition for Overlapping Binding Sites cluster_promoter alcR Promoter DNA ---[AlcR site]---[CreA site]--- CreA CreA CreA->DNA Binds & Represses AlcR AlcR AlcR->DNA Binds & Activates

Caption: Model of CreA and AlcR competition for overlapping DNA binding sites.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the competitive DNA binding of CreA and AlcR.

Electrophoretic Mobility Shift Assay (EMSA) for Competitive Binding

EMSA is a fundamental technique to visualize and quantify protein-DNA interactions. A competitive EMSA can be used to demonstrate that two proteins compete for the same or overlapping binding sites on a DNA fragment.

Experimental Workflow:

EMSA_Workflow cluster_reactions Binding Reaction Components start Start prepare_probe 1. Prepare Labeled DNA Probe (e.g., ³²P-labeled alcR promoter fragment) start->prepare_probe binding_reaction 3. Set up Binding Reactions prepare_probe->binding_reaction prepare_proteins 2. Purify Recombinant CreA and AlcR Proteins prepare_proteins->binding_reaction electrophoresis 4. Native Polyacrylamide Gel Electrophoresis (PAGE) binding_reaction->electrophoresis rxn1 Labeled Probe Only visualization 5. Autoradiography/ Phosphorimaging electrophoresis->visualization analysis 6. Analyze Band Shifts (Free vs. Bound DNA) visualization->analysis end End analysis->end rxn2 Probe + CreA rxn3 Probe + AlcR rxn4 Probe + CreA + increasing [AlcR] rxn5 Probe + AlcR + increasing [CreA] rxn6 Probe + CreA + unlabeled competitor DNA Footprinting_Workflow cluster_samples Samples for Gel start Start prepare_probe 1. Prepare End-Labeled DNA Probe (e.g., ³²P-labeled alcR promoter fragment) start->prepare_probe binding_reaction 2. Incubate Probe with Protein (CreA or AlcR) prepare_probe->binding_reaction dnase_digestion 3. Partial Digestion with DNase I binding_reaction->dnase_digestion stop_reaction 4. Stop Digestion & Purify DNA dnase_digestion->stop_reaction denaturing_page 5. Denaturing Polyacrylamide Gel Electrophoresis stop_reaction->denaturing_page visualization 6. Autoradiography denaturing_page->visualization control DNA Only + DNase I analysis 7. Identify 'Footprint' (Protected Region) visualization->analysis end End analysis->end crea_sample DNA + CreA + DNase I alcr_sample DNA + AlcR + DNase I sequencing_ladder Maxam-Gilbert Sequencing Ladder

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In modern research and drug development, the proper handling and disposal of biological materials, such as recombinant proteins, are paramount to ensuring laboratory safety and regulatory compliance. While specific information regarding a protein designated "CreA" is not publicly available, this guide provides essential, step-by-step procedures for the safe disposal of recombinant proteins based on established laboratory safety protocols. These guidelines are designed to assist researchers, scientists, and drug development professionals in establishing safe and effective operational and disposal plans.

Essential Safety Precautions

Before beginning any work with a novel recombinant protein, a thorough, site-specific risk assessment must be conducted. All personnel must adhere to universal precautions and handle recombinant proteins as potentially hazardous biological substances. Direct contact with skin, eyes, and mucous membranes, as well as inhalation and ingestion, must be strictly avoided.[1]

Personal Protective Equipment (PPE)

The minimum required personal protective equipment for handling recombinant proteins is summarized below. These requirements may be escalated based on a formal risk assessment.

Protection TypeRequired PPESpecifications & Rationale
Torso Protection Laboratory CoatButtoned, long-sleeved to protect clothing and skin from splashes and spills.[1]
Hand Protection Disposable Nitrile GlovesMinimum for incidental contact. Double-gloving is recommended for prolonged handling.[1]
Eye & Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles and incidental splashes.[1]
Face Shield (in addition to safety glasses)Required when there is a significant splash hazard.[1]

Step-by-Step Disposal Procedures

The overriding principle for handling laboratory waste is that no activity should begin without a clear plan for disposal.[2]

Step 1: Waste Segregation

Proper segregation of waste is the first critical step in safe disposal.

  • Liquid Waste:

    • Collect all contaminated buffers and solutions containing the recombinant protein in a clearly labeled, leak-proof container.[1]

    • Do not mix with other chemical waste unless specifically instructed by your institution's safety protocols.

  • Solid Waste:

    • All items that have come into direct contact with the protein (e.g., pipette tips, microcentrifuge tubes, gloves, and paper towels) are considered biologically contaminated waste.[1]

    • Place these items in a designated biohazard bag.[1]

Step 2: Decontamination

Decontamination is a critical step to render the protein waste non-hazardous. The two primary methods are chemical disinfection and autoclaving.[2][3][4]

Chemical Decontamination Protocol:

  • Select an appropriate disinfectant. The choice of disinfectant will depend on the nature of the protein and any other components in the waste stream.[4]

  • Prepare the disinfectant solution to the correct concentration according to the manufacturer's instructions and institutional guidelines.

  • For liquid waste, add the disinfectant directly to the waste container. Ensure thorough mixing.

  • Allow for sufficient contact time. This is the period the waste must be exposed to the disinfectant to ensure inactivation.

  • For solid waste, if autoclaving is not available or practical, items can be soaked in a disinfectant solution before being placed in the biohazard bag.

Autoclaving Protocol:

  • Package the waste appropriately. Use autoclave-safe biohazard bags for solid waste and loosely capped, heat-resistant containers for liquid waste to allow for steam penetration.

  • Add autoclave indicator tape to each bag or container to verify that the appropriate temperature has been reached.[3]

  • Load the autoclave, ensuring that there is adequate space for steam to circulate.

  • Run the autoclave cycle according to the manufacturer's instructions and institutional protocols for biological waste.

  • Once the cycle is complete and the waste has cooled, it can be disposed of as regular trash, provided it is not mixed with other hazardous materials.[5]

Quantitative Decontamination Parameters
Decontamination MethodAgent/SettingConcentration/ParametersContact TimeNotes
Chemical Disinfection Sodium Hypochlorite (Bleach)1,000 ppm for general surface disinfection.[4] 5,000 - 10,000 ppm for heavy contamination or high protein content.[3][4]Minimum 30 minutesInactivated by high protein concentrations; may require higher concentrations. Corrosive to some metals.[3]
Virkon, Trigene, HLD4Varies by manufacturerVaries by manufacturerEffective against a wide range of pathogens.[6]
Autoclaving Steam Sterilization121°C for 15-20 minutes, 126°C for 10 minutes, or 134°C for 3 minutes.[3]As specified by temperatureEffectiveness depends on time, temperature, and steam penetration.[7]

Final Disposal

  • Decontaminated Waste: Once properly decontaminated, the waste can typically be disposed of as regular laboratory trash. However, always consult your institution's specific guidelines.

  • Untreated Waste: If on-site decontamination is not possible, the segregated and clearly labeled biohazardous waste must be collected by a licensed waste disposal service for final treatment, which is typically incineration or autoclaving.[1]

Logical Workflow for Recombinant Protein Disposal

The following diagram illustrates the decision-making process for the proper disposal of recombinant protein waste in a laboratory setting.

start Generate Recombinant Protein Waste segregate Segregate Waste start->segregate liquid Liquid Waste segregate->liquid solid Solid Waste segregate->solid decontaminate_q On-site Decontamination Possible? liquid->decontaminate_q solid->decontaminate_q decontaminate Decontaminate decontaminate_q->decontaminate Yes licensed_disposal Package for Licensed Waste Disposal decontaminate_q->licensed_disposal No chemical Chemical Disinfection decontaminate->chemical autoclave Autoclaving decontaminate->autoclave dispose Dispose as Regular Trash chemical->dispose autoclave->dispose end End of Process licensed_disposal->end dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.